molecular formula C5H9NO2S B1526291 N-(but-3-yn-1-yl)methanesulfonamide CAS No. 1207840-15-0

N-(but-3-yn-1-yl)methanesulfonamide

Cat. No.: B1526291
CAS No.: 1207840-15-0
M. Wt: 147.2 g/mol
InChI Key: DXRTUFCLGMVMNY-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)methanesulfonamide (CAS 1207840-15-0) is a high-purity chemical intermediate of significant interest in organic synthesis and drug discovery. This compound features a molecular formula of C 5 H 9 NO 2 S and a molecular weight of 147.20 g/mol . Its structure incorporates two key functional groups: a terminal alkyne and a methanesulfonamide moiety. The terminal alkyne group makes it a valuable reactant in metal-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," which is widely used for the efficient synthesis of complex molecules, bioconjugation, and the development of chemical libraries . The methanesulfonamide group can act as a key pharmacophore, potentially contributing to biological activity and influencing the pharmacokinetic properties of resulting compounds. As a bifunctional building block, it is expertly suited for the synthesis of more complex molecules for research applications, including potential investigation in neuroprotective and cytotoxic agent studies as referenced in various patented methods . This product is supplied for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, nor for human use. Proper handling procedures in accordance with laboratory safety standards are required.

Properties

IUPAC Name

N-but-3-ynylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-3-4-5-6-9(2,7)8/h1,6H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRTUFCLGMVMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of N-(but-3-yn-1-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(but-3-yn-1-yl)methanesulfonamide: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

This compound is a bifunctional organic molecule that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates two highly valuable functional groups: a terminal alkyne and a methanesulfonamide moiety. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to mimic a peptide bond and participate in hydrogen bonding with biological targets.[1] The terminal alkyne provides a versatile chemical handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This unique combination makes this compound a powerful building block for synthesizing compound libraries and developing targeted molecular probes.[2] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores its significance and application for researchers and drug development professionals.

Core Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource
Molecular Formula C₅H₉NO₂SPubChem[3][4]
Molecular Weight 147.20 g/mol PubChem[3]
Monoisotopic Mass 147.03540 DaPubChem[4]
IUPAC Name N-but-3-ynylmethanesulfonamidePubChem[3]
CAS Number 1207840-15-0PubChem[3]
InChIKey DXRTUFCLGMVMNY-UHFFFAOYSA-NPubChemLite[4]
Predicted XLogP3 -0.1PubChem[3]
Physical Form Solid (Predicted/Typical for similar small molecules)N/A

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between but-3-yn-1-amine and methanesulfonyl chloride. This approach is efficient and leverages readily available starting materials.

Synthetic Workflow: A Mechanistic Perspective

The workflow involves the reaction of a primary amine with a sulfonyl chloride, a classic method for sulfonamide formation.[1] The primary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is essential. Its role is to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of an anhydrous aprotic solvent like dichloromethane (DCM) is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A But-3-yn-1-amine (Nucleophile) P This compound (Product) A->P Nucleophilic Attack B Methanesulfonyl Chloride (Electrophile) B->P C Triethylamine (Base) S Triethylammonium Chloride (Byproduct) C->S HCl Scavenging D Dichloromethane (Anhydrous Solvent)

Caption: Synthetic pathway for this compound.

Spectroscopic Profile

For structural verification, a combination of NMR, IR, and mass spectrometry is employed.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a triplet for the terminal alkyne proton (C≡C-H), a singlet for the methyl protons of the sulfonyl group (CH₃-S), and multiplets for the two methylene groups (-CH₂-CH₂-). The proton on the nitrogen (N-H) would appear as a broad singlet or a triplet, depending on coupling.

  • ¹³C NMR: The carbon spectrum would confirm the presence of five distinct carbon atoms: two sp-hybridized carbons of the alkyne, two sp³-hybridized methylene carbons, and one sp³-hybridized methyl carbon.

  • IR Spectroscopy: Key absorption bands would be indicative of the functional groups. A sharp, strong peak around 3300 cm⁻¹ corresponds to the C-H stretch of the terminal alkyne. Strong absorptions in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions are characteristic of the asymmetric and symmetric S=O stretching of the sulfonamide group, respectively.[5]

  • Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) would show the protonated molecular ion [M+H]⁺ at an m/z corresponding to the compound's molecular weight plus a proton (approx. 148.04).

Significance and Applications in Drug Development

The true value of this compound lies in its utility as a versatile scaffold for creating diverse molecular entities.

A Bifunctional Building Block

The molecule's two functional ends can be independently modified, allowing for the systematic construction of complex molecules. This is a core principle in fragment-based drug discovery (FBDD), where small, simple molecules are elaborated to improve binding affinity and selectivity for a biological target.

G cluster_alkyne Alkyne-Based Modifications cluster_sulfonamide Sulfonamide-Based Modifications core Alkyne Group This compound Sulfonamide Group click Click Chemistry (e.g., with Azides) core:f0->click sonogashira Sonogashira Coupling (e.g., with Aryl Halides) core:f0->sonogashira alkylation N-Alkylation core:f2->alkylation arylation N-Arylation core:f2->arylation

Caption: Chemical derivatization potential of the core scaffold.

Relevance in Modern Medicinal Chemistry

The alkynyl sulfonamide scaffold is not merely theoretical; it is present in precursors to modern therapeutics. For instance, the synthesis of Lenacapavir, an FDA-approved HIV capsid inhibitor, involves a Sonogashira coupling reaction with 3-methyl-3-(methylsulfonyl)but-1-yne, a structurally related alkyne.[6] This underscores the industrial and pharmaceutical relevance of this chemical motif in constructing complex and potent antiviral agents. Furthermore, the sulfonamide group is a key feature in numerous antibacterial, anticancer, and anti-inflammatory drugs.[1][2]

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of this compound.

Detailed Synthesis Protocol

Objective: To synthesize this compound.

Materials:

  • But-3-yn-1-amine (1.0 eq)

  • Methanesulfonyl chloride (1.1 eq)

  • Anhydrous Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve but-3-yn-1-amine (1.0 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side-product formation.

  • Addition of Electrophile: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes via a dropping funnel. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting amine.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. The bicarbonate wash removes any unreacted sulfonyl chloride and acidic impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

General Protocol for Spectroscopic Analysis

Objective: To confirm the identity and purity of the synthesized product.

1. NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

2. Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.[5]

  • Acquisition: Infuse the sample into a mass spectrometer with an ESI source and acquire data in positive ion mode to observe the [M+H]⁺ adduct.

Conclusion

This compound is a high-value chemical entity whose simple structure belies its significant potential. The strategic placement of a reactive terminal alkyne and a biologically relevant sulfonamide group makes it an ideal starting point for the synthesis of novel small molecules. For researchers in drug discovery, this compound serves as a versatile building block for constructing compound libraries aimed at a wide range of biological targets, from enzymes to receptors. The robust synthetic accessibility and the dual functionality of this molecule ensure its continued relevance in the ongoing quest for new and effective therapeutic agents.

References

  • PubChem. This compound | C5H9NO2S | CID 56765734. Available from: [Link]

  • PubChem. N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide | C11H13NO2S | CID 11299029. Available from: [Link]

  • PubChemLite. This compound (C5H9NO2S). Available from: [Link]

  • PubChem. But-3-yn-1-yl methanesulfonate | C5H8O3S | CID 11378578. Available from: [Link]

  • PubChemLite. But-3-yne-1-sulfonamide (C4H7NO2S). Available from: [Link]

  • International Journal of Current Research. Synthesis of N-[3-(prop-1-yn-1-yl)phenyl] benzene sulfonamide and Determination of its Antibacterial Activity. Available from: [Link]

  • ScienceOpen. Natural Products for Drug Discovery in the 21st Century. Available from: [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

  • PMC. Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of N-(but-3-yn-1-yl)methanesulfonamide in DMSO and Water

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(but-3-yn-1-yl)methanesulfonamide is a small molecule of interest within contemporary chemical research and drug discovery pipelines. Its structure, featuring both a terminal alkyne and a methanesulfonamide group, presents a unique physicochemical profile. Understanding the solubility of this compound in standard laboratory solvents is a critical first step in any experimental workflow, from initial screening to formulation development. The choice of solvent can profoundly impact the accuracy of in vitro assays, the viability of synthetic reactions, and the potential for therapeutic application.

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. As no quantitative solubility data for this specific molecule is currently published, this document will provide an expert analysis of its predicted solubility based on its structural components. More importantly, it will furnish a detailed, field-proven experimental protocol for researchers to determine its precise solubility in two of the most fundamental solvents in drug development: dimethyl sulfoxide (DMSO) and water. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical methodology for handling this and similar novel compounds.

Physicochemical Profile and Solubility Prediction

To understand the solubility of a compound, one must first analyze its molecular structure and inherent chemical properties.

PropertyValueSource
Molecular Formula C₅H₉NO₂S[1]
Molecular Weight 147.20 g/mol [1]
Computed XLogP3 -0.1[1]
Structural Analysis for Solubility Prediction

The structure of this compound contains two key functional groups that dictate its solubility behavior:

  • The Methanesulfonamide Group (-SO₂NH-) : This is a polar functional group. The parent compound, methanesulfonamide, is known to be slightly soluble in DMSO.[2][3] The sulfonamide moiety can act as both a hydrogen bond donor (from the N-H) and acceptor (from the oxygens), suggesting some interaction with polar solvents.

  • The But-3-yn-1-yl Group (-CH₂CH₂C≡CH) : This terminal alkyne chain is nonpolar. Alkynes, as a class of hydrocarbons, are generally characterized by their low solubility in polar solvents like water but good solubility in nonpolar organic solvents.[4][5][6][7]

Expert Solubility Prediction
  • In DMSO : Dimethyl sulfoxide is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[8][9][10] Given that both polar (sulfonamide) and nonpolar (alkyne) characteristics are present in the molecule, this compound is predicted to exhibit high solubility in DMSO. This makes DMSO an ideal solvent for preparing high-concentration stock solutions for high-throughput screening and other in vitro assays.[8][11]

  • In Water : Water is a highly polar, protic solvent. The presence of the nonpolar butynyl chain is expected to significantly limit the molecule's interaction with water. While the sulfonamide group offers some potential for hydrogen bonding, it is unlikely to overcome the hydrophobic nature of the four-carbon chain. Therefore, this compound is predicted to have low to very low solubility in water. This is a critical parameter to determine, as aqueous solubility is a key factor influencing a compound's bioavailability and its behavior in physiological buffers.[12]

Visualizing the Core Components

To better understand the relationship between the compound and the experimental process, the following diagrams are provided.

cluster_molecule This compound mol

Caption: Chemical structure of this compound.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the "gold standard" shake-flask method for determining the equilibrium (thermodynamic) solubility of a compound.[12] This method ensures that the solvent is fully saturated with the compound, providing a true measure of its maximum solubility under the specified conditions.

I. Materials and Reagents
  • This compound (solid, >95% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

  • Ultrapure Water (Type I, 18.2 MΩ·cm)

  • Methanol or Acetonitrile (HPLC Grade, for dilution)

  • 2 mL microcentrifuge tubes or glass vials with screw caps

  • Analytical balance (readable to ±0.01 mg)

  • Calibrated micropipettes

  • Vortex mixer

  • Thermostatic orbital shaker or incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

  • Benchtop centrifuge (capable of >10,000 x g)

  • 0.22 µm syringe filters (PTFE for DMSO, or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

II. Step-by-Step Methodology

This procedure should be performed separately for both DMSO and water.

Step 1: Preparation of a Supersaturated Slurry

  • Causality : Adding a clear excess of the solid ensures that the final solution will reach its saturation point. The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium has been achieved.

  • Procedure :

    • Weigh approximately 5-10 mg of this compound directly into a 2 mL tube. Record the exact mass.

    • Add 1 mL of the selected solvent (DMSO or water) to the tube.

    • Securely cap the tube and vortex vigorously for 2 minutes to create a uniform slurry and maximize the initial rate of dissolution.

Step 2: Equilibration

  • Causality : Solubility is a thermodynamic equilibrium. Sufficient time and constant temperature are required for the dissolution and precipitation rates to become equal, yielding a stable, saturated solution. 24 hours is a standard duration to ensure this for most small molecules.

  • Procedure :

    • Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for 24 hours. The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause excessive foaming.

Step 3: Separation of Saturated Supernatant

  • Causality : It is absolutely critical to separate the saturated liquid phase (supernatant) from the undissolved solid. Any particulate matter transferred to the analysis stage will lead to a significant overestimation of solubility.

  • Procedure :

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) using a micropipette. Be careful not to disturb the pellet.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This removes any remaining micro-particulates.

Step 4: Quantification via HPLC

  • Causality : The concentration of the dissolved compound in the filtered supernatant must be accurately determined. HPLC is a precise and sensitive method for this purpose. A standard curve is required to correlate the detector response (peak area) to a known concentration.

  • Procedure :

    • Prepare a Standard Curve : Create a series of known concentrations of this compound in the analysis solvent (e.g., methanol or acetonitrile). Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.

    • Dilute the Sample : Accurately dilute the filtered supernatant with the analysis solvent to a concentration that falls within the linear range of your standard curve. The dilution factor for the DMSO sample will be significantly higher than for the water sample.

    • Analyze the Sample : Inject the diluted sample into the HPLC system.

    • Calculate the Original Concentration : Using the peak area from the sample and the equation from your standard curve, calculate the concentration of the diluted sample. Multiply this by the dilution factor to determine the original concentration in the saturated supernatant. This value is the solubility.

III. Data Presentation

Quantitative solubility data should be recorded in a clear and structured format.

SolventTemperature (°C)Solubility (mg/mL)Solubility (M)
DMSO25Experimental ValueCalculated Value
Water25Experimental ValueCalculated Value

Workflow Visualization

The experimental process can be summarized in the following workflow diagram.

prep 1. Prepare Supersaturated Slurry (Excess solid + Solvent) equil 2. Equilibration (24h at constant T°) prep->equil Vortex sep 3. Separation (Centrifuge & Filter) equil->sep Achieve Equilibrium quant 4. Quantification (Dilute & Analyze via HPLC) sep->quant Isolate Saturated Supernatant result 5. Calculate Solubility quant->result Use Standard Curve

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

While specific solubility data for this compound is not yet available in published literature, a thorough analysis of its chemical structure provides a strong basis for predicting its behavior. It is expected to be highly soluble in DMSO, making it an excellent vehicle for in vitro studies, and poorly soluble in water, a crucial consideration for any future in vivo or formulation work.

This guide provides the scientific rationale behind these predictions and, more importantly, equips researchers with a robust, step-by-step experimental protocol to determine the precise thermodynamic solubility of this compound. By adhering to this self-validating methodology, laboratories can generate reliable and accurate data, ensuring the integrity of subsequent research and accelerating the drug discovery and development process.

References

  • Dimethyl sulfoxide - Wikipedia . Wikipedia. Available at: [Link]

  • Innovative Applications of DMSO . (2024). Available at: [Link]

  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool . (2023). Available at: [Link]

  • This compound . PubChem. Available at: [Link]

  • Molecular and Structural Formulas The alkynes comprise a series of carbon- and hydrogen-based compounds that contain at . Available at: [Link]

  • Chemistry Alkynes - SATHEE - IIT Kanpur . Available at: [Link]

  • Physical Properties of Alkynes . OpenOChem Learn. Available at: [Link]

  • Video: Structure and Physical Properties of Alkynes . (2023). JoVE. Available at: [Link]

  • Use of Dimethyl Sulfoxide (DMSO) . Available at: [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems . (2019). MDPI. Available at: [Link]

  • MultiScreen Solubility Filter Plate . Available at: [Link]

  • N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide . PubChem. Available at: [Link]

  • Properties and Bonding in the Alkynes . (2023). Chemistry LibreTexts. Available at: [Link]

  • Methanesulfonamide 108370 - Safety Data Sheet . Available at: [Link]

  • SAFETY DATA SHEET . Fisher Scientific. Available at: [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review . Available at: [Link]

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  • This compound (C5H9NO2S) . PubChemLite. Available at: [Link]

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Safety Data Sheet (SDS) for N-(but-3-yn-1-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Application Guide: N-(but-3-yn-1-yl)methanesulfonamide in Advanced Drug Development

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Content Focus: Structural Causality, Toxicological Mechanisms, and Self-Validating Safety Protocols

Executive Summary

In modern drug discovery, This compound (CAS: 1207840-15-0) serves as a highly versatile bifunctional building block. It combines a terminal alkyne—an essential handle for bioorthogonal Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry—with a methanesulfonamide moiety, a privileged pharmacophore known for its hydrogen-bonding capabilities in enzyme inhibition (e.g., carbonic anhydrases) and PROTAC linker design.

This guide transcends a traditional Safety Data Sheet (SDS). As application scientists, we must understand why a chemical behaves the way it does. By linking physicochemical properties to both reactivity and toxicological hazards, this whitepaper establishes a causality-driven framework for safely integrating this compound into high-throughput experimental workflows.

Physicochemical Profiling & Structural Causality

The handling and safety profile of this compound is directly dictated by its molecular architecture. The data below summarizes its core quantitative metrics[1].

Table 1: Quantitative Physicochemical Data & Application Causality

PropertyValueCausality / Workflow Relevance
Molecular Formula C₅H₉NO₂SLow molecular weight (147.20 g/mol ) allows for high ligand efficiency when conjugated to larger biomolecules[1].
XLogP3 -0.1Highly hydrophilic. This negative partition coefficient ensures excellent solubility in aqueous buffer systems, ideal for biological click chemistry[1].
Topological Polar Surface Area 54.6 ŲOptimal for membrane permeability. The sulfonamide provides a strong hydrogen bond donor/acceptor pair[1].
Alkyne pKa ~25 (Theoretical)The terminal proton is weakly acidic, allowing facile deprotonation by transition metals (Cu, Ag) to form reactive acetylide intermediates.

Hazard Identification & Toxicological Mechanisms

Standard SDS documentation lists several GHS hazard statements for this compound[1]. To safely handle this material, researchers must understand the biological mechanisms driving these hazards.

Table 2: GHS Hazard Statements & Mechanistic Origins

Hazard CodeDescriptionMechanistic Cause
H302 Harmful if swallowedSystemic absorption leads to hepatic bioactivation and potential off-target protein binding[1].
H315 Causes skin irritationThe slightly acidic sulfonamide NH and potential reactive metabolites cause local epidermal protein haptenation[1].
H319 Causes serious eye irritationOsmotic and pH-driven disruption of the delicate corneal epithelium[1].
H335 May cause respiratory irritationInhalation of fine particulate matter interacts with mucosal surfaces, triggering localized inflammatory cascades[1].
The Causality of Sulfonamide Toxicity

While the terminal alkyne governs chemical reactivity, the methanesulfonamide group governs the compound's toxicological profile. Sulfonamides are known to cause hypersensitivity and irritation in a subset of biological systems. Mechanistically, sulfonamides undergo bioactivation via the cytochrome P450 system (specifically the CYP2C9 monooxygenase pathway)[2]. This oxidation converts the sulfonamide into highly reactive hydroxylamine and nitroso derivatives. These electrophilic species covalently bind to cellular proteins (a process known as haptenation), which subsequently activates cytotoxic T lymphocytes, leading to cellular apoptosis, tissue damage, and observable irritation[2].

ToxicityPathway A N-(but-3-yn-1-yl) methanesulfonamide B CYP450 2C9 Oxidation A->B Hepatic/Local Metabolism C Reactive Hydroxylamine / Nitroso Species B->C Bioactivation D Protein Haptenation (Covalent Binding) C->D Cellular Damage E Immune Response (Irritation/Toxicity) D->E T-Cell Activation

Fig 1: CYP450-mediated bioactivation pathway of sulfonamides leading to hypersensitivity.

Experimental Workflows: Self-Validating CuAAC Safety Protocol

The most common application for this compound is the CuAAC click reaction . The Core Hazard: Terminal alkynes react with copper to form polymeric copper(I) acetylides. If isolated in a dry state, copper acetylides are highly shock-sensitive explosives. Therefore, our protocol mandates in situ generation and immediate quenching.

To ensure trustworthiness, the following methodology is designed as a self-validating system —utilizing visual chemical cues to confirm that each safety and reaction threshold has been successfully met.

Step-by-Step Methodology
  • Reagent Dissolution: Dissolve this compound (1.0 eq) and your target azide (1.0 eq) in a degassed solvent mixture (e.g., t-BuOH/H₂O 1:1).

    • Self-Validation: The solution must be completely transparent. Particulate matter can trap unreacted copper later in the workflow.

  • Catalyst Preparation (In Situ): Add CuSO₄·5H₂O (0.05 eq) followed by sodium ascorbate (0.10 eq). The ascorbate reduces Cu(II) to the catalytically active Cu(I) species.

    • Self-Validation: Upon addition of ascorbate, the solution will transition from pale blue (Cu²⁺) to colorless or pale yellow (Cu⁺). This visual cue validates the active, safe catalytic state.

  • Cycloaddition: Stir at room temperature for 2-4 hours. Monitor via LC-MS.

  • Safety Quenching (Critical): Once complete, add an excess of aqueous EDTA or ammonium hydroxide. This step oxidizes remaining Cu(I) back to Cu(II) and heavily chelates it, preventing the precipitation of explosive copper acetylides.

    • Self-Validation: The solution will turn a vibrant, deep blue (indicating the [Cu(EDTA)]²⁻ or [Cu(NH₃)₄]²⁺ complex). If the solution is not deep blue, do not proceed to extraction; add more chelating agent.

  • Extraction: Safely extract the triazole product using ethyl acetate. The hazardous copper remains trapped in the aqueous layer.

CuAACWorkflow Step1 1. Reagent Dissolution (Alkyne + Azide) Step2 2. in situ Cu(I) Generation (CuSO4 + NaAscorbate) Step1->Step2 Warn1 SAFETY CHECK: Visual cue: Blue to Colorless Step2->Warn1 Step3 3. Cycloaddition Reaction (Room Temperature) Step2->Step3 Warn1->Step3 Step4 4. EDTA Quenching (Chelate Cu ions) Step3->Step4 Warn2 SAFETY CHECK: Visual cue: Deep Blue Solution Step4->Warn2 Step5 5. Safe Extraction (Product Isolation) Step4->Step5 Warn2->Step5

Fig 2: Self-validating CuAAC workflow emphasizing copper-acetylide hazard mitigation.

Storage and Logistics

To maintain the integrity of this compound and prevent hazardous degradation:

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation of the terminal alkyne.

  • Temperature: Store at 2-8°C in a dry environment. The compound is hygroscopic; moisture can complicate accurate stoichiometric weighing for click reactions.

  • Incompatibilities: Strictly isolate from strong oxidizing agents, strong bases, and heavy metal salts (especially Silver and Copper) during storage to prevent accidental, premature acetylide formation.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 56765734, this compound." PubChem. Available at: [Link]

  • Reinhart, et al. "Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity." Pharmacogenomics and Personalized Medicine, Dovepress (2022). Available at: [Link]

  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315 (2010). Available at: [Link]

Sources

Functional Group Analysis of N-(but-3-yn-1-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Warhead Scaffold

N-(but-3-yn-1-yl)methanesulfonamide (CAS: 1207840-15-0) represents a high-value "bifunctional linker" in medicinal chemistry. It bridges two distinct chemical worlds: the sulfonamide moiety, a classic pharmacophore and bioisostere for carboxylic acids, and the terminal alkyne , a premier handle for bioorthogonal "click" chemistry.

This guide moves beyond basic characterization to explore the molecule's utility as a modular building block. We will dissect its synthesis, spectroscopic "fingerprint," and its pivotal role in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.

Structural & Physicochemical Profile

The molecule (C₅H₉NO₂S) consists of a methanesulfonyl group attached to a primary amine, which is tethered to a terminal alkyne via an ethyl spacer. This architecture imparts unique solubility and reactivity profiles.

Table 1: Core Physicochemical Properties

PropertyValue / DescriptorRelevance
Molecular Weight 147.20 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
Formula C₅H₉NO₂SHigh atom economy linker.
H-Bond Donors 1 (Sulfonamide N-H)Critical for active site binding; acidic proton (pKa ~10).
H-Bond Acceptors 2 (Sulfonyl oxygens)Strong electrostatic interaction points.
LogP (Predicted) ~0.2 - 0.5Amphiphilic; good membrane permeability.
Physical State White to off-white solidStable at room temperature; non-volatile.

The "Genesis" Protocol: Synthesis & Mechanism

The most robust route to this compound is the nucleophilic substitution of methanesulfonyl chloride (MsCl) by 3-butyn-1-amine. This reaction relies on the high electrophilicity of the sulfonyl sulfur atom.

Mechanistic Pathway

The amine nitrogen attacks the sulfur center of MsCl, displacing the chloride ion.[1] A non-nucleophilic base (Triethylamine, TEA) is essential to scavenge the generated HCl and drive the equilibrium forward.

SynthesisPathway Amine 3-butyn-1-amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack on S MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Intermediate Product N-(but-3-yn-1-yl) methanesulfonamide Intermediate->Product Cl- Elimination Base TEA (Base) Scavenges HCl Intermediate->Base H+ Transfer

Figure 1: Synthesis pathway via nucleophilic sulfonyl substitution. The base (TEA) acts as a proton sink.

Validated Synthesis Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen (N₂).

  • Solvation: Add 3-butyn-1-amine (0.69 g, 10.0 mmol) and anhydrous Dichloromethane (DCM) (20 mL).

  • Base Addition: Add Triethylamine (TEA) (1.67 mL, 12.0 mmol, 1.2 eq). Cool the mixture to 0°C using an ice bath.

  • Electrophile Addition: Dropwise add Methanesulfonyl chloride (MsCl) (0.85 mL, 11.0 mmol, 1.1 eq) over 10 minutes. Note: Exothermic reaction.[2][3]

  • Reaction: Remove ice bath after 30 mins; stir at Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup:

    • Quench with 1M HCl (10 mL) to remove unreacted amine.

    • Extract organic layer; wash with sat. NaHCO₃ (10 mL) and Brine (10 mL).[4]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Et₂O/Hexanes or flash chromatography if necessary.

Functional Group Analysis: The Spectroscopic Fingerprint

Accurate identification requires triangulating data from IR, NMR, and MS.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the "diagnostic islands" of the alkyne and sulfonamide groups.

Frequency (cm⁻¹)Vibration ModeOriginNotes
3250 - 3300 ≡C-H StretchTerminal AlkyneSharp, strong peak. Distinct from broad O-H.
3200 - 3280 N-H StretchSulfonamideMedium intensity; often overlaps with alkyne C-H.
2100 - 2150 C≡C StretchAlkyneWeak to medium; characteristic "silent region" signal.
1310 - 1350 S=O Asym. StretchSulfonamideStrong, sharp "flag" peak.
1140 - 1160 S=O Sym. StretchSulfonamideStrong, sharp; confirms sulfonyl group.
Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz) Prediction:

  • δ 4.80 (br s, 1H, NH): Exchangeable proton; shift varies with concentration.

  • δ 3.25 (q, J=6.5 Hz, 2H, N-C H₂): Deshielded by the adjacent nitrogen.

  • δ 2.95 (s, 3H, S-C H₃): Characteristic singlet for the mesyl methyl group.

  • δ 2.45 (td, J=6.5, 2.6 Hz, 2H, C H₂-C≡): Propargylic protons; coupling to both neighbor CH₂ and alkyne H.

  • δ 2.05 (t, J=2.6 Hz, 1H, ≡C-H ): Terminal alkyne proton; distinctive triplet splitting.

Reactivity & Application: The "Click" Dimension[3][5]

The terminal alkyne is a "dormant" functional group until activated by a Copper(I) catalyst, making this molecule an ideal bioorthogonal probe.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In drug discovery, this molecule reacts with organic azides (R-N₃) to form 1,4-disubstituted 1,2,3-triazoles.[5] The sulfonamide group remains stable, serving as a polar anchor.

CuAAC_Mechanism Start Alkyne Substrate + Azide (R-N3) Cu_Coord Cu(I) Acetylide Formation Start->Cu_Coord + Cu(I) Catalyst Cycle Metallacycle Intermediate Cu_Coord->Cycle Azide Coordination Product 1,2,3-Triazole Product Cycle->Product Ring Contraction + Protonation Product->Start Next Cycle

Figure 2: The CuAAC catalytic cycle. The alkyne forms a Cu(I)-acetylide species, enabling regioselective triazole formation.

Click Reaction Protocol (Analytical Scale)

Objective: Derivatization with Benzyl Azide to verify alkyne integrity.

  • Dissolve: 10 mg of this compound in 0.5 mL t-BuOH/H₂O (1:1) .

  • Add Azide: Add 1.1 eq of Benzyl Azide.

  • Catalyst Cocktail: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).

    • Why? Ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Incubate: Stir at RT for 2-4 hours.

  • Analyze: Direct injection into LC-MS. Look for the [M+H]+ peak of the triazole adduct (Mass = 147 + 133 = ~280 Da).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56765734, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Synthesis of Methanesulfonamides. Retrieved from [Link]

Sources

N-(but-3-yn-1-yl)methanesulfonamide Derivatives: Synthesis, Reactivity, and Biological Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, bioavailable small-molecule therapeutics frequently relies on the strategic functionalization of versatile chemical scaffolds. N-(but-3-yn-1-yl)methanesulfonamide has emerged as a privileged building block in modern medicinal chemistry. Structurally, it is a bifunctional molecule: it features a methanesulfonamide moiety—a classic pharmacophore known for its hydrogen-bonding capabilities and weak zinc-chelating properties—and a terminal but-3-ynyl chain. This terminal alkyne serves as a bioorthogonal handle, perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and 1,3-dipolar cycloadditions.

This technical guide explores the synthetic utility of this compound derivatives, detailing their transformation into complex glycoconjugates, their role as exosite-targeting metalloprotease inhibitors, and their unexpected efficacy in opioid receptor modulation.

Chemical Architecture and Reactivity Profile

The architectural brilliance of this compound lies in its spatial geometry. The four-carbon aliphatic chain provides an optimal spacer length, allowing the molecule to bridge distinct binding pockets within target proteins.

From a reactivity standpoint, the terminal alkyne is highly susceptible to [3+2] cycloadditions. Research conducted at University College London has demonstrated the propensity of alkynyl sulfonamides to undergo rapid 1,3-dipolar cycloadditions with nitrones and nitrile oxides, yielding novel 2,3-dihydroisoxazoles and isoxazoles with high regioselectivity [1]. However, its most prominent application lies in "click chemistry" (CuAAC), where it is reacted with azido-sugars to generate 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring is not merely a passive linker; it acts as a rigid, metabolically stable peptide bond isostere that actively participates in dipole-dipole interactions within enzyme active sites.

Synthetic Workflows: The CuAAC Protocol

To synthesize glycoconjugated derivatives, researchers rely on microwave-assisted CuAAC. This methodology ensures high yields of the thermodynamically favored 1,4-regioisomer while protecting delicate carbohydrate moieties from thermal degradation.

Microwave-Assisted CuAAC Synthesis Protocol

This protocol details the conjugation of this compound with an azido-sugar derivative to yield a target glycoconjugate.

Materials:

  • This compound (1.0 equiv)

  • Azido-sugar derivative (e.g., 2-azidoethyl 2-fluoro-2-deoxy-β-glucopyranoside) (1.0 equiv)

  • Copper(II) sulfate pentahydrate (

    
    ) (1.0 equiv)
    
  • Sodium ascorbate (3.0 equiv)

  • Solvent system: DMF/

    
     (4:1 v/v)
    

Step-by-Step Methodology & Causality:

  • Reagent Assembly: In a microwave-safe reaction vial, dissolve the azido-sugar and the alkynyl sulfonamide in the 4:1 DMF/

    
     mixture.
    
    • Causality: The biphasic-like solvent system is critical. DMF solubilizes the highly organic alkyne and protected azido-sugar, while the aqueous component is strictly necessary to dissolve the inorganic catalyst (

      
      ) and the reducing agent (sodium ascorbate).
      
  • In Situ Catalyst Activation: Add the

    
    , followed immediately by sodium ascorbate.
    
    • Causality: CuAAC strictly requires Cu(I) to proceed. Sodium ascorbate reduces the inactive Cu(II) to the catalytically active Cu(I) species in situ. Utilizing a 3-fold excess of ascorbate acts as a chemical buffer, preventing the premature oxidation of Cu(I) back to Cu(II) by atmospheric oxygen, which would otherwise trigger unwanted Glaser oxidative homocoupling of the terminal alkynes.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 100°C for 45 minutes.

    • Causality: Microwave heating provides rapid, uniform energy transfer, overcoming the activation energy barrier of the cycloaddition exponentially faster than conventional thermal heating. This kinetic control heavily favors the formation of the 1,4-regioisomer and minimizes the thermal degradation of the sensitive carbohydrate ring.

  • Quenching and Metal Scavenging: Cool the mixture to room temperature, quench with saturated aqueous

    
    , and extract with ethyl acetate.
    
    • Causality:

      
       effectively chelates and removes copper ions from the organic phase. This is a self-validating step for biological assays, as residual heavy metal contamination can cause false positives in metalloprotease inhibition testing.
      
  • Deprotection: Treat the organic extract with methanolic ammonia (

    
    -MeOH, 7 N) for 3.5 hours at room temperature to cleave acetyl protecting groups from the sugar moiety  [2].
    

CuAAC_Workflow A N-(but-3-yn-1-yl) methanesulfonamide C CuSO4 + Na-Ascorbate DMF/H2O (4:1) MW, 100°C, 45 min A->C B Azido-Sugar Derivative B->C D 1,4-disubstituted 1,2,3-Triazole Glycoconjugate C->D Cu(I) Catalysis

Microwave-assisted CuAAC workflow for synthesizing triazole-linked glycoconjugates.

Biological Applications & Pharmacological Data

The derivatives of this compound have shown remarkable versatility across highly divergent biological targets, primarily driven by the modularity of the alkyne substitution.

Metzincin Inhibitors (MMPs and ADAMTS5)

Matrix metalloproteinases (MMPs) and ADAMTS enzymes are zinc-dependent endopeptidases implicated in cancer metastasis and osteoarthritis. Historically, clinical trials for MMP inhibitors failed due to the use of strong zinc-binding groups (ZBGs) like hydroxamates, which caused severe off-target toxicity by chelating zinc in non-target metalloenzymes.

To bypass this, researchers utilized the this compound scaffold. The sulfonamide acts as a weak, non-chelating backbone that anchors in the active site, while the but-3-ynyl chain, extended via a triazole-linked sugar, reaches into the highly specific, poorly conserved exosites of the enzymes [3]. For instance, in ADAMTS5, the GlcNAc sugar moiety binds specifically to the Disintegrin-like (Dis) domain exosite (residues K532 and K533), achieving high selectivity and effectively halting aggrecan degradation in osteoarthritis models [2].

Binding_Mechanism cluster_0 Glycoconjugated Inhibitor cluster_1 Target Metalloprotease ZBG Sulfonamide (ZBG/Backbone) Linker Triazole Linker ZBG->Linker ActiveSite Active Site (Catalytic Zn2+) ZBG->ActiveSite Weak H-bonds Sugar Sugar Moiety Linker->Sugar Spacer S1' Pocket Linker->Spacer Spans distance Exosite Exosite (e.g., Dis domain) Sugar->Exosite Specific Binding

Bivalent binding model of glycoconjugated sulfonamides targeting metalloprotease exosites.

Opioid Receptor Modulation

Beyond enzyme inhibition, the N-but-3-ynyl motif has proven highly effective in G-protein coupled receptor (GPCR) targeting. In the synthesis of benzomorphan homologues, the incorporation of the N-but-3-ynyl group (yielding N-but-3-ynyl-5,9-dimethyl-2'-hydroxy-6,7-benzomorphan) resulted in compounds with exceptional affinity for


- and 

-opioid receptors. In in vivo mouse tail-flick assays, these N-alkynyl derivatives were found to be approximately 20 times more potent than morphine (ED50 = 0.05 mg/kg), demonstrating that the rigid, linear geometry of the alkyne perfectly complements the hydrophobic pockets of opioid receptors [4].
Quantitative Pharmacological Data Summary

The following table synthesizes the biological efficacy of various N-(but-3-ynyl) derivatives across different therapeutic targets:

Compound/Derivative ClassPrimary TargetBiological Activity / AffinityKey Structural Mechanism
N-but-3-ynyl Benzomorphans

- and

-Opioid Receptors

= 0.05 mg/kg (Tail-flick assay)
Alkyne geometry optimizes GPCR hydrophobic pocket binding.
2-Fluoro-glucopyranoside Triazoles MMP-2, MMP-9, MMP-13

= Picomolar to Nanomolar range
Triazole-PEG chain spans the S1' pocket; sugar increases solubility.
Arylsulfonamide Glycoconjugates ADAMTS5Reduces aggrecan degradation (ex vivo)GlcNAc moiety binds specifically to the Dis domain exosite.
2,3-Dihydroisoxazole Sulfonamides Synthetic IntermediatesHigh regioselectivity (Yield >80%)1,3-dipolar cycloaddition with nitrones creates rigid heterocycles.

Conclusion & Future Perspectives

This compound is a highly modular, chemically robust scaffold that bridges the gap between synthetic organic chemistry and targeted drug design. By leveraging its terminal alkyne for CuAAC, researchers can rapidly generate libraries of glycoconjugated sulfonamides that solve the historical selectivity and solubility issues of metalloprotease inhibitors. Furthermore, its inherent geometric properties make it a valuable moiety for GPCR ligand design. Future drug development efforts will likely focus on utilizing this scaffold to develop bivalent degraders (PROTACs) and highly selective diagnostic imaging probes.

References

  • Luo, Y. (2021). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides (Doctoral thesis). UCL (University College London). Available at:[Link]

  • Cuffaro, D., Blagg, S., Yamamoto, K., et al. (2025). Design, synthesis and biological activity of glycoconjugated ADAMTS5 exosite inhibitors: applications in osteoarthritis and ovarian cancer models. Scientific Reports, 15(1), 540. Available at:[Link]

  • Cuffaro, D., Nuti, E., D'Andrea, F., & Rossello, A. (2020). Developments in Carbohydrate-Based Metzincin Inhibitors. Pharmaceuticals, 13(11), 376. Available at:[Link]

  • May, E. L., et al. (2000). Synthesis and in Vitro and in Vivo Activity of (−)-(1R,5R,9R)- and (+)-(1S,5S,9S)-N-Alkenyl-, -N-Alkynyl-, and -N-Cyanoalkyl-5,9-dimethyl-2'-hydroxy-6,7-benzomorphan Homologues. Journal of Medicinal Chemistry, 43(26), 5030-5036. Available at:[Link]

Introduction: Bridging Bio-orthogonality with Pharmacological Relevance

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Bio-orthogonal Potential of N-(but-3-yn-1-yl)methanesulfonamide

In the landscape of chemical biology and drug development, the ability to selectively label and track biomolecules in their native environment is paramount. Bio-orthogonal chemistry, a field that employs reactions which can proceed in living systems without interfering with endogenous biochemical processes, has provided the tools to achieve this with remarkable precision.[1] At the heart of this discipline lies the "click chemistry" concept, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This reaction's efficiency, selectivity, and biocompatibility have made it a cornerstone for applications ranging from fluorescent labeling to the synthesis of complex bioconjugates.[3][4]

This guide focuses on a molecule of significant, yet underexplored, potential: This compound . This compound is uniquely positioned at the intersection of bio-orthogonal utility and medicinal chemistry. It features a terminal alkyne, a classic bio-orthogonal handle, and a methanesulfonamide moiety, a scaffold prevalent in numerous FDA-approved pharmaceuticals.[5][6]

This document serves as a technical guide for researchers, chemists, and drug development professionals. It will deconstruct the unique attributes of this compound, providing not just protocols, but the underlying scientific rationale for its application. We will explore its core physicochemical properties, detail its engagement in the premier bio-orthogonal reaction (CuAAC), and contextualize the influence of its sulfonamide group on potential biological applications.

Core Molecular Attributes

This compound is a bifunctional molecule. Understanding its potential requires an appreciation for the distinct roles of its two key functional groups: the terminal alkyne and the methanesulfonamide core.

Physicochemical Data Summary

A foundational understanding begins with the molecule's basic properties. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C5H9NO2SPubChem[7]
Molecular Weight 147.20 g/mol PubChem[7]
IUPAC Name N-but-3-ynylmethanesulfonamidePubChem[7]
CAS Number 1207840-15-0PubChem[7]
Topological Polar Surface Area 54.6 ŲPubChem[7]
XLogP3 -0.1PubChem[7]
  • Expert Insight: The negative XLogP3 value suggests a degree of hydrophilicity, which is often advantageous for ensuring solubility in aqueous buffers required for biological experiments. The polar surface area is within a range typical for small molecule drugs, suggesting potential for cell permeability.

The Bio-orthogonal Handle: A Terminal Alkyne

The terminal alkyne is the reactive handle that enables this molecule to participate in bio-orthogonal chemistry. Alkynes are exceptionally rare in higher eukaryotes, making them ideal for selective chemical transformations within complex biological systems.[8] Their small size minimizes potential perturbation of a target biomolecule's structure or function.[9] The primary reaction for this group is the CuAAC, where it selectively and efficiently reacts with an azide to form a stable triazole linkage.[3][10]

G cluster_0 Bio-orthogonal Labeling Concept cluster_1 Click Reaction (CuAAC) Biomolecule Biomolecule (e.g., Protein, DNA) Azide_Tag Azide Tag (N3) Biomolecule->Azide_Tag Metabolic or Enzymatic Labeling Labeled_Biomolecule Labeled Biomolecule Azide_Tag->Labeled_Biomolecule Alkyne_Probe This compound (Alkyne Probe) Reporter Reporter Group (e.g., Fluorophore, Biotin) Alkyne_Probe->Reporter Pre-functionalization Reporter->Labeled_Biomolecule Catalyst Cu(I) Catalyst Catalyst->Labeled_Biomolecule

Caption: Conceptual workflow of bio-orthogonal labeling using an alkyne probe.

The Modulating Moiety: The Methanesulfonamide Core

The methanesulfonamide group is far more than a simple linker. Sulfonamides are a well-established class of functional groups in medicinal chemistry, renowned for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][11]

Key Contributions of the Methanesulfonamide Group:

  • Pharmacokinetic Properties: The sulfonamide moiety can influence a molecule's solubility, membrane permeability, and metabolic stability. Its ability to act as a hydrogen bond donor and acceptor can facilitate interactions with biological targets.[12]

  • Structural Scaffold: It provides a stable, chemically robust core that positions the terminal alkyne for bio-orthogonal reactions.

  • Potential for Bioactivity: While this compound itself is a probe, its core structure is analogous to scaffolds found in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and other therapeutic agents.[5][11] This opens the possibility of designing "two-in-one" molecules that can both report on and modulate biological activity.

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The premier application for this compound is the CuAAC reaction. This "click" reaction forms a highly stable 1,2,3-triazole ring, covalently linking the alkyne-bearing probe to an azide-modified biomolecule.[2][4]

CuAAC_Workflow start Start: Azide-labeled Protein Sample add_probe Add Alkyne Probe (this compound) start->add_probe prepare_catalyst Prepare Cu(I) Catalyst Mix: CuSO4 + Reductant (e.g., Ascorbate) + Ligand (e.g., BTTAA) add_probe->prepare_catalyst Combine with sample incubate Incubate Reaction (e.g., 1 hr at 25°C) prepare_catalyst->incubate stop_reaction Stop Reaction (e.g., add EDTA) incubate->stop_reaction purify Purify Labeled Protein (e.g., Desalting Column, Dialysis) stop_reaction->purify analyze Analyze Result (e.g., SDS-PAGE, Mass Spec) purify->analyze

Caption: Experimental workflow for a typical CuAAC protein labeling experiment.

Detailed Protocol: Labeling an Azide-Modified Protein

This protocol provides a self-validating system for the fluorescent labeling of a protein that has been metabolically or enzymatically tagged with an azide group.

Materials:

  • Azide-modified protein of interest (e.g., 1 mg/mL in PBS).

  • This compound, pre-conjugated to a reporter (e.g., a fluorescent dye). Stock solution: 10 mM in DMSO.

  • Copper(II) Sulfate (CuSO₄): 50 mM stock in water.

  • Sodium Ascorbate: 1 M stock in water (prepare fresh).

  • Tris(benzyltriazolylmethyl)amine (TBTA) or similar Cu(I)-stabilizing ligand: 10 mM stock in DMSO.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • EDTA: 0.5 M stock, pH 8.0.

Methodology:

  • Sample Preparation: In a microcentrifuge tube, add 100 µL of the azide-modified protein solution (1 mg/mL). This corresponds to a specific molar quantity depending on the protein's molecular weight.

  • Probe Addition: Add 1 µL of the 10 mM alkyne-probe stock solution to the protein sample for a final concentration of 100 µM. Gently mix.

    • Scientist's Note: A 10- to 50-fold molar excess of the alkyne probe over the protein is a good starting point to ensure the reaction goes to completion. The optimal ratio should be determined empirically.

  • Catalyst Premix Preparation: In a separate tube, prepare the catalyst solution immediately before use. Add reagents in the following order to prevent precipitation:

    • 4 µL of 50 mM CuSO₄ solution.

    • 2 µL of 10 mM TBTA ligand solution.

    • 10 µL of 1 M Sodium Ascorbate solution.

    • Vortex briefly. The solution should be colorless or pale yellow.

    • Causality Explanation: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state. The TBTA ligand stabilizes the Cu(I) ion, increasing reaction efficiency and, crucially, reducing copper-mediated cytotoxicity and protein degradation.[9]

  • Initiate Reaction: Add 2 µL of the catalyst premix to the protein/probe solution. The final concentrations will be approximately 1 mM CuSO₄, 1 mM TBTA, and 5 mM Sodium Ascorbate.

  • Incubation: Incubate the reaction at room temperature (25°C) for 1-2 hours. For sensitive proteins, incubation can be performed at 4°C for a longer period (4-12 hours).

  • Quenching: Stop the reaction by adding 2 µL of 0.5 M EDTA to chelate the copper catalyst.

  • Purification: Remove the excess unreacted probe and catalyst components using a desalting column (for proteins >5 kDa) or dialysis against PBS.

  • Validation & Analysis: Confirm successful labeling by:

    • SDS-PAGE: Visualize the labeled protein using an in-gel fluorescence scanner. A fluorescent band should appear at the molecular weight of the target protein.

    • Mass Spectrometry: Determine the exact mass of the labeled protein to confirm the addition of the probe.

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool for several advanced applications.

  • Activity-Based Protein Profiling (ABPP): The molecule can be incorporated into inhibitors or substrates to create activity-based probes. These probes can covalently label active enzymes in a complex proteome, allowing for subsequent identification and characterization via the alkyne handle.

  • Target Identification and Validation: A bioactive compound containing a sulfonamide core can be modified with the butynyl group. This allows researchers to use the alkyne handle to "pull-down" its protein targets from cell lysates, helping to elucidate the compound's mechanism of action.

  • Imaging and Tracking: When conjugated to a fluorophore, this compound can be used to visualize the localization and trafficking of azide-labeled biomolecules (e.g., glycans, lipids, or proteins) in living cells.[2]

  • Bioconjugate Synthesis: The molecule can serve as a linker in the synthesis of more complex bioconjugates, such as Antibody-Drug Conjugates (ADCs), where the sulfonamide moiety might contribute to the overall stability and pharmacokinetic profile of the conjugate.[13]

Conclusion and Future Outlook

This compound is more than just another alkyne-containing chemical reporter. It represents a strategic convergence of a reliable bio-orthogonal handle with a pharmacologically significant scaffold. Its utility extends beyond simple labeling, offering a platform for the design of sophisticated probes for activity profiling, target discovery, and the development of novel bioconjugates. The presence of the methanesulfonamide group provides an avenue for tuning the molecule's physicochemical properties, potentially enhancing its performance in complex biological environments. As the fields of chemical biology and drug discovery continue to demand more sophisticated molecular tools, the thoughtful design of probes like this compound will be critical for unraveling biological complexity and engineering the next generation of therapeutics.

References

  • Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. ResearchGate. [Link]

  • Key insights on click chemistry and bioorthogonal chemistry. CAS. [Link]

  • Developing bioorthogonal probes to span a spectrum of reactivities. PMC. [Link]

  • Utilization of alkyne bioconjugations to modulate protein function. PMC - NIH. [Link]

  • This compound. PubChem. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

  • Bioorthogonal Chemistry: Recent Progress and Future Directions. PMC. [Link]

  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. MDPI. [Link]

  • Recent developments in bioorthogonal chemistry and the orthogonality within. Radboud Repository. [Link]

  • Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. PubMed. [Link]

  • Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. advancesinfig.com. [Link]

  • Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. nature.com. [Link]

  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. [Link]

  • Bioconjugate Techniques Edition No 3. ftp.nuneslaw.com. [Link]

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-(but-3-yn-1-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, reliable protocol for the laboratory-scale synthesis of N-(but-3-yn-1-yl)methanesulfonamide, a valuable alkynyl sulfonamide. Sulfonamides are a cornerstone functional group in medicinal chemistry, recognized for their presence in a wide array of therapeutic agents.[1] Alkynyl sulfonamides, in particular, serve as versatile synthetic intermediates for constructing complex molecular architectures.[2][3][4] This guide is designed for researchers in organic synthesis and drug development, offering an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and troubleshooting advice to ensure a successful and safe synthesis.

Introduction and Scientific Context

The sulfonamide functional group (R-SO₂NR'R'') is a critical pharmacophore, integral to the design of numerous antimicrobial, anti-inflammatory, and anticancer drugs.[1] The incorporation of an alkyne moiety, as in this compound, introduces a synthetically versatile handle. This terminal alkyne can participate in a wide range of transformations, including cycloadditions and coupling reactions, making it a powerful building block for creating diverse chemical libraries for drug discovery.[3][5]

The synthesis described herein follows a classic and robust method for sulfonamide formation: the reaction of a primary amine with a sulfonyl chloride.[6][7] Specifically, but-3-yn-1-amine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.[6][8] The reaction is facilitated by a non-nucleophilic organic base, which neutralizes the hydrogen chloride (HCl) generated during the reaction, thereby driving the equilibrium towards product formation.

Reaction Mechanism and Rationale

The formation of this compound proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of but-3-yn-1-amine attacks the highly electrophilic sulfur atom of methanesulfonyl chloride.

  • Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, expelling a chloride ion (Cl⁻), which is a good leaving group.

  • Deprotonation: The resulting protonated sulfonamide is neutralized by a base (e.g., triethylamine). This step is crucial as it scavenges the HCl produced (formed from the proton and the expelled chloride ion), preventing the protonation of the starting amine, which would render it non-nucleophilic, and driving the reaction to completion.[6]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Suggestion
But-3-yn-1-amine2978-58-7C₄H₇N69.11Commercially Available
Methanesulfonyl Chloride (MsCl)124-63-0CH₃ClO₂S114.55Sigma-Aldrich, etc.
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19Commercially Available
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93Acros Organics, etc.
Saturated aq. NaHCO₃ SolutionN/ANaHCO₃84.01Lab-prepared
Brine (Saturated aq. NaCl Solution)N/ANaCl58.44Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Commercially Available
This compound1207840-15-0C₅H₉NO₂S147.20Target Product[9][10]
Equipment
  • Round-bottom flasks (two- or three-necked)

  • Magnetic stirrer and stir bars

  • Pressure-equalizing dropping funnel

  • Ice/water bath

  • Nitrogen or Argon gas inlet

  • Septa

  • Syringes and needles

  • Rotary evaporator

  • Glassware for aqueous workup (separatory funnel)

  • Equipment for column chromatography (glass column, silica gel, collection tubes)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Safety and Hazard Management

A thorough risk assessment must be conducted before starting this procedure. This synthesis involves hazardous materials and should only be performed in a well-ventilated chemical fume hood by trained personnel.

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a potent lachrymator (causes tearing).[8] It reacts exothermically and violently with water and other nucleophiles.[6] Always handle with extreme care, wearing appropriate personal protective equipment (PPE), including nitrile gloves (or double-glove), chemical splash goggles, and a lab coat. [8]

  • But-3-yn-1-amine: Flammable liquid and vapor. Corrosive and may cause respiratory irritation.

  • Triethylamine (Et₃N): Flammable, toxic, and corrosive. Has a strong, unpleasant odor.

  • Dichloromethane (DCM): Volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • This compound (Product): GHS hazard statements indicate it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[9]

Detailed Experimental Protocol

This protocol is based on a representative 10 mmol scale.

Reaction Workflow Visualization

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Purification Phase setup 1. Reaction Setup - Assemble dry glassware under N₂ - Add But-3-yn-1-amine (1.0 eq) - Add Anhydrous DCM - Add Triethylamine (1.2 eq) cooling 2. Cooling - Place flask in ice bath - Cool to 0 °C setup->cooling addition 3. Reagent Addition - Add MsCl (1.1 eq) dropwise - Maintain temp at 0 °C cooling->addition reaction 4. Reaction & Monitoring - Warm to room temperature - Stir for 2-16 hours - Monitor by TLC addition->reaction workup 5. Aqueous Workup - Quench with water - Wash with aq. NaHCO₃ - Wash with brine reaction->workup drying 6. Drying & Concentration - Dry organic layer (MgSO₄) - Filter and concentrate workup->drying purify 7. Final Purification - Column Chromatography drying->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a dry, nitrogen-flushed 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add but-3-yn-1-amine (0.691 g, 10.0 mmol, 1.0 eq.).

  • Dissolve the amine in anhydrous dichloromethane (DCM, 30 mL).

  • Add triethylamine (1.67 mL, 1.21 g, 12.0 mmol, 1.2 eq.) to the solution via syringe.

  • Cooling: Cool the stirred solution to 0 °C using an ice/water bath.[6]

  • Addition of Methanesulfonyl Chloride: In a separate dry vial, prepare a solution of methanesulfonyl chloride (0.85 mL, 1.26 g, 11.0 mmol, 1.1 eq.) in anhydrous DCM (10 mL).

  • Slowly add the methanesulfonyl chloride solution to the cooled amine solution dropwise over 20-30 minutes using a pressure-equalizing dropping funnel. Crucial: Maintain the internal temperature at or below 5 °C during the addition to control the exothermic reaction.[6]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is complete when the starting amine spot is no longer visible.

  • Aqueous Workup:

    • Quench the reaction by carefully adding 20 mL of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and wash the solid with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as the final product.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive/degraded methanesulfonyl chloride.- Starting amine was protonated (insufficient base).- Water present in the reaction.- Use freshly opened or distilled MsCl.- Ensure 1.2-1.5 equivalents of base are used.- Use anhydrous solvents and dry glassware.[6]
Incomplete Reaction - Insufficient reaction time.- Low reaction temperature.- Allow the reaction to stir longer at room temperature.- Check for consumption of starting material by TLC.
Impure Product - Incomplete removal of triethylamine hydrochloride salt.- Co-elution of impurities during chromatography.- Ensure the aqueous workup is thorough; a brine wash is critical.- Optimize the solvent system for column chromatography for better separation.

Conclusion

The N-sulfonylation of but-3-yn-1-amine with methanesulfonyl chloride is a reliable and efficient method for synthesizing this compound. This protocol, when executed with careful attention to anhydrous conditions, temperature control, and safety precautions, provides a solid foundation for producing this valuable synthetic intermediate. The versatility of the terminal alkyne in the product opens up extensive possibilities for further functionalization in drug discovery and materials science.

References

  • University College London. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. UCL Discovery. [Link]

  • University College London. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. UCL Discovery. [Link]

  • Yan, S., et al. (2023). Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. JACS Au. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (n.d.). Synthesis of alkynyl sulfonamides. [Link]

  • American Chemical Society. (2023). Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. JACS Au. [Link]

  • PubChemLite. (n.d.). This compound (C5H9NO2S). [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC. [Link]

Sources

Application Note: N-(but-3-yn-1-yl)methanesulfonamide in Click Chemistry (CuAAC)

[1][2]

Executive Summary

N-(but-3-yn-1-yl)methanesulfonamide represents a high-value "clickable" building block that bridges the gap between fragment-based drug discovery (FBDD) and chemoproteomics.[1] Unlike simple aliphatic alkynes, this molecule incorporates a sulfonamide moiety —a classic bioisostere for carboxylic acids—directly into the linker architecture.

This guide details the specific protocols for utilizing this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It addresses the unique chemical behavior of sulfonamide-alkynes, where the Lewis-basic sulfonyl oxygens can interfere with naked copper catalysts, necessitating specific ligand-accelerated protocols.

Key Chemical Properties
PropertyValueRelevance to CuAAC
Molecular Formula C₅H₉NO₂SSmall footprint; minimal steric clash in binding pockets.[1][2]
Molecular Weight 147.20 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
pKa (Sulfonamide) ~10.0Remains neutral at physiological pH; stable in standard CuAAC buffers.[1][2]
Solubility DMSO, MeOH, DCMCompatible with both aqueous (with co-solvent) and organic click protocols.

Mechanistic Insight & Synthesis

The Dual Functionality

The utility of this compound lies in its bifunctional nature:

  • The Warhead (Alkyne): A sterically unhindered terminal alkyne primed for 1,4-regioselective cycloaddition.[1][2]

  • The Payload (Sulfonamide): Acts as a hydrogen bond donor/acceptor.[1][2][3] In medicinal chemistry, this group is frequently used to engage active site residues (e.g., zinc binding in Carbonic Anhydrases or active site water displacement).

Preparation (Standard Protocol)

Note: If not purchased commercially, the molecule is synthesized via sulfomylation of homopropargylamine.

Reaction: 3-butyn-1-amine + Methanesulfonyl chloride

Conditions:

12

Critical Quality Attribute (CQA): Ensure the removal of residual sulfonyl chloride. Any unreacted electrophiles will quench the reducing agent (ascorbate) or react with nucleophilic residues on proteins during bioconjugation.[1][2]

Experimental Protocols: CuAAC Click Chemistry

The following protocols are optimized to prevent copper oxidation and ligand displacement by the sulfonamide group.

Protocol A: Bioconjugation (Aqueous/Protein Labeling)

Use this protocol when clicking the molecule onto an azide-tagged protein or cell lysate.[1][2]

Reagents Required:

  • Azide: Protein-Azide (10–50 µM final conc.)

  • Alkyne: this compound (100–500 µM final conc.)[1]

  • Catalyst Source: CuSO₄[1][4][5] · 5H₂O (100 mM stock in water)[1]

  • Reducing Agent: Sodium Ascorbate (100 mM fresh stock)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) - Essential to protect biomolecules and maintain Cu(I) state.[1]

Step-by-Step Workflow:

  • Ligand-Complex Formation (The "Premix"):

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 20 mM CuSO₄ + 5 µL of 50 mM THPTA).[4]

    • Why: This creates a stable Cu(II)-ligand complex that prevents protein precipitation and accelerates the reaction once reduced.[1]

  • Reaction Assembly:

    • In a 1.5 mL tube, add:

      • PBS or HEPES Buffer (pH 7.4)[1]

      • Protein-Azide[1]

      • Alkyne (from DMSO stock)[1]

      • Cu-THPTA Premix (Final Cu concentration: 100 µM)[1][2]

  • Initiation:

    • Add Sodium Ascorbate (Final concentration: 5 mM).

    • Note: The solution may turn slightly yellow; this is normal.[1]

  • Incubation:

    • Incubate for 1 hour at Room Temperature (RT) in the dark.

    • Optimization: If the protein is sensitive, perform at 4°C for 4–16 hours.

  • Quenching:

    • Add EDTA (10 mM final) to chelate copper before downstream analysis (SDS-PAGE/Mass Spec).[1]

Protocol B: Small Molecule Synthesis (Organic Solvent)

Use this protocol for library synthesis or linking the sulfonamide to a drug scaffold.

Reagents:

  • Solvent:

    
    -Butanol / Water (1:[1]1) or DMF.[1][6]
    
  • Catalyst: CuSO₄ (1 mol%) + Sodium Ascorbate (10 mol%).[1][2]

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[1]

Procedure:

  • Dissolve the Azide (1.0 eq) and this compound (1.1 eq) in the solvent.[1]

  • Add TBTA (0.1 eq) and CuSO₄ (0.05 eq).[1]

  • Add Sodium Ascorbate (0.2 eq) dissolved in a minimum amount of water.

  • Stir at RT for 4–12 hours. Monitor by TLC or LC-MS.[1]

  • Workup: Dilute with water, extract with Ethyl Acetate. The sulfonamide is polar; ensure the aqueous phase is slightly acidic (pH 5-6) to keep it in the organic phase if extraction issues arise, though it typically extracts well at neutral pH.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct protocol and the mechanistic pathway.

CuAAC_WorkflowStartStart: N-(but-3-yn-1-yl)methanesulfonamideTargetIdentify TargetSubstrateStart->TargetBioBiomolecule(Protein/Cell)Target->BioAzide-TagSmallMolSmall Molecule(Scaffold)Target->SmallMolChemical AzideCond_BioCondition A:CuSO4 + THPTA + NaAsc(Aqueous Buffer)Bio->Cond_BioNeeds Solubility& Low ToxicityCond_OrgCondition B:CuI or CuSO4/TBTA(DMF/tBuOH)SmallMol->Cond_OrgNeeds High YieldProduct1,2,3-TriazoleLinked SulfonamideCond_Bio->Product1 hr, RTCond_Org->Product4-12 hr, RT

Figure 1: Decision tree for selecting the optimal CuAAC conditions based on the substrate type.

Applications in Drug Discovery[4][7][8][9][10][11][12]

Bioisostere Screening

The sulfonamide group in this compound serves as a bioisostere for carboxylic acids.[1][2][7]

  • Application: If a lead compound contains a carboxylic acid that causes permeability issues (due to ionization), "click" this molecule onto the scaffold to test if the neutral sulfonamide maintains binding affinity while improving membrane permeability.

Fragment-Based Drug Discovery (FBDD)

This molecule acts as a "linking fragment."[1][2]

  • Strategy: In "Click-Screening," a library of azides is reacted with this compound in the presence of the target protein (in situ click) or in parallel synthesis.[1][2]

  • Target Class: Carbonic Anhydrases (CA).[1][2] The sulfonamide binds the Zn(II) ion in the CA active site. This alkyne allows the rapid attachment of "tail" fragments to probe the hydrophobic rim of the enzyme.

PROTAC Linker Synthesis
  • Role: The methanesulfonamide motif is structurally similar to the recruiting warheads for certain E3 ligases (or can be part of the linker to improve solubility).

  • Advantage: The alkyl chain (but-3-yn) provides a predefined spacer length (C4).[1]

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Precipitation upon Cu addition Unchelated Cu(II) aggregating proteins.[1][2]Must premix CuSO₄ with THPTA (1:5 ratio) before adding to the reaction.
No Reaction (LC-MS) Oxidation of Cu(I) to Cu(II) by ambient oxygen.[1]Degas buffers or increase Sodium Ascorbate concentration to 10 mM.[1] Perform under N₂ atmosphere.
Low Yield (Small Molecule) Sulfonamide coordination to Copper.[1]The sulfonamide oxygen can act as a weak ligand.[1] Increase catalyst loading to 5–10 mol% or use a stronger ligand like TBTA.[1]
High Background (Fluorescence) Non-specific sticking of the alkyne.[1]While rare for this polar molecule, wash with BSA-containing buffer or 50% MeOH if compatible.[1]

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link[1]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[4] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link[1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery.[1] Link

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1] Link[1]

  • Bhat, V. T., et al. (2018). Sulfonamides as Bioisosteres of Carboxylic Acids in Medicinal Chemistry. ChemMedChem. (Contextual grounding for Section 5.1).

Application Notes & Protocols: Leveraging N-(but-3-yn-1-yl)methanesulfonamide as a Functional Alkyne-Bearing Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[4][5][6] The linker is a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation to physicochemical properties.[7][] This guide moves beyond conventional alkyl and PEG linkers to focus on N-(but-3-yn-1-yl)methanesulfonamide, a strategic building block that offers distinct advantages for modern PROTAC design. Its terminal alkyne group facilitates modular, efficient synthesis via "click chemistry," while the sulfonamide moiety provides a means to fine-tune properties such as solubility and metabolic stability. This document provides a comprehensive overview of the rationale for using this linker, detailed, step-by-step protocols for its incorporation into a PROTAC, and subsequent cellular assays to validate protein degradation.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC's mechanism of action relies on its ability to form a productive ternary complex between the POI and an E3 ligase, which leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][5] The linker that tethers the two ligands is not a passive spacer; its length, composition, and rigidity are paramount.[7][9] An optimal linker must be long enough to span the distance between the two proteins without causing steric clashes but not so long that it fails to induce productive proximity.[][9]

Early PROTAC designs frequently employed flexible polyethylene glycol (PEG) or alkyl chains due to their synthetic accessibility.[][10] However, the field is increasingly shifting towards more sophisticated, "functional" linkers that impart specific, advantageous properties.[4] Rigid elements like alkynes, triazoles, and piperazine rings can improve selectivity and pharmacokinetic profiles by reducing conformational flexibility.[7][10] The inclusion of this compound represents this modern approach, providing both a rigidifying element post-reaction and a handle for highly efficient conjugation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->POI Binds PROTAC->E3 Recruits Ternary->PROTAC Releases Ub Ubiquitin Transfer Ternary->Ub Induces Ub_POI Poly-ubiquitinated POI Ub->Ub_POI Tags POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades

Figure 1. General mechanism of PROTAC-mediated protein degradation.

This compound: A Strategic Linker Building Block

The structure of this compound offers two key features that make it a powerful tool for PROTAC development.

  • Terminal Alkyne: The but-3-yn-1-yl group provides a terminal alkyne, which is the key functional handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click chemistry" reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups, allowing for the rapid and efficient conjugation of two complex molecular fragments late in the synthetic sequence.[4][9] This modularity is invaluable for building libraries of PROTACs with varying linker lengths or attachment points.

  • Methanesulfonamide Group: This group serves multiple purposes. Post-CuAAC, the alkyne is converted into a stable, planar 1,2,3-triazole ring, which acts as a rigid structural element within the linker.[7][10] This rigidity can pre-organize the PROTAC into a productive conformation for ternary complex formation. Furthermore, the sulfonamide moiety itself can improve physicochemical properties, potentially enhancing solubility and metabolic stability compared to simple hydrocarbon chains.

FeatureTypical Alkyl LinkerTypical PEG LinkerAlkyne-Sulfonamide Linker
Synthesis Multi-step, linear synthesisCommercially available unitsModular via click chemistry
Flexibility HighHighSemi-rigid (due to triazole)
Solubility Low (hydrophobic)High (hydrophilic)Tunable, often improved
Metabolic Stability Susceptible to oxidationCan be metabolically labileGenerally high (triazole is robust)
Modularity LowModerateHigh
Table 1. Comparative properties of common PROTAC linker types.

Protocol: Modular PROTAC Synthesis via Click Chemistry

This protocol describes the synthesis of a PROTAC targeting the BRD4 bromodomain, using a JQ1-based warhead and a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase. The this compound moiety is incorporated into the warhead fragment.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow A Precursor 1: Azide-Functionalized Pomalidomide C CuAAC Click Reaction (CuSO4, Na-Ascorbate) A->C B Precursor 2: Warhead-Linker (with Alkyne) B->C D Crude PROTAC Mixture C->D E Purification (Preparative HPLC) D->E F Pure PROTAC E->F G Characterization (LC-MS, NMR) F->G H Validated PROTAC G->H

Figure 2. Workflow for the modular synthesis of a PROTAC using click chemistry.
Part 3.1: Preparation of Precursors

A. Synthesis of Azide-Functionalized Pomalidomide (CRBN Ligand) This procedure starts with commercially available pomalidomide.

  • Materials: Pomalidomide, 1-azido-2-bromoethane, potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Dissolve pomalidomide (1.0 eq) in anhydrous DMF.

  • Add K₂CO₃ (3.0 eq) and 1-azido-2-bromoethane (1.5 eq).

  • Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the azide-functionalized pomalidomide.

B. Synthesis of JQ1-Alkyne-Linker Precursor (Warhead) This procedure starts with a commercially available JQ1 analog containing a free carboxylic acid.

  • Materials: JQ1-acid, this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF.

  • Dissolve JQ1-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the acid.

  • Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

  • Stir at room temperature for 6 hours or until LC-MS analysis indicates the completion of the reaction.

  • Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the JQ1-alkyne-linker precursor.

Part 3.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Materials: JQ1-alkyne-linker precursor, azide-functionalized pomalidomide, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, t-Butanol/Water solvent mixture.

  • Dissolve the JQ1-alkyne-linker precursor (1.0 eq) and the azide-functionalized pomalidomide (1.05 eq) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 eq in water) and sodium ascorbate (0.3 eq in water).

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The formation of the triazole-linked PROTAC can be monitored by LC-MS.

Part 3.3: Purification and Characterization
  • Purification: Upon reaction completion, concentrate the mixture to remove t-butanol. Dilute the remaining aqueous solution with water and extract with dichloromethane or ethyl acetate. Concentrate the organic phase and purify the crude PROTAC using preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC product.

    • LC-MS: Verify the correct mass-to-charge ratio (m/z) of the synthesized molecule.[11][12]

    • NMR: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and the formation of the triazole ring.

Protocol: Cellular Evaluation of PROTAC Activity

This section outlines the core assays required to determine if the synthesized PROTAC successfully induces the degradation of the target protein (BRD4) in a cellular context.

Cellular_Workflow cluster_eval Cellular Evaluation Workflow cluster_assays Downstream Assays A Seed Cells (e.g., HeLa, 22Rv1) B Treat with PROTAC (Dose-Response) A->B C Incubate (e.g., 18-24 hours) B->C D Harvest Cells C->D E Cell Lysis D->E G Cell Viability Assay (e.g., CellTiter-Glo) D->G F Western Blot (for BRD4, Vinculin) E->F H Data Analysis: - DC50 / Dmax - Cytotoxicity (IC50) F->H G->H

Figure 3. Workflow for the cellular evaluation of PROTAC-induced protein degradation.
Part 4.1: Cell Culture and Treatment
  • Cell Line: Use a human cell line known to express the target protein, BRD4 (e.g., HeLa, MCF-7, or 22Rv1 prostate cancer cells).

  • Seeding: Plate cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Preparation: Prepare a 10 mM stock solution of the purified PROTAC in DMSO. Create a serial dilution series in cell culture medium to achieve final concentrations ranging from 1 nM to 10,000 nM.

  • Treatment: Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a "vehicle control" well treated with the same final concentration of DMSO (typically ≤ 0.1%).

  • Incubation: Incubate the treated cells for a predetermined time, typically 18-24 hours, at 37 °C and 5% CO₂.

Part 4.2: Western Blotting for Protein Degradation
  • Cell Lysis: After incubation, place plates on ice. Wash cells once with ice-cold Phosphate-Buffered Saline (PBS). Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95 °C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

    • Incubate with a primary antibody specific for BRD4 overnight at 4 °C.

    • Wash the membrane with TBST.

    • Incubate with a primary antibody for a loading control protein (e.g., Vinculin, GAPDH, or β-Actin) for 1 hour at room temperature.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane thoroughly and apply an Enhanced Chemiluminescence (ECL) substrate. Image the blot using a digital imager.

Part 4.3: Quantitative Analysis of Degradation (DC₅₀ & Dₘₐₓ)
  • Quantification: Use software (e.g., ImageJ) to measure the band intensity for BRD4 and the loading control in each lane.

  • Normalization: Normalize the BRD4 band intensity to its corresponding loading control intensity. Further normalize these values to the vehicle (DMSO) control, which represents 100% protein level.

  • Curve Fitting: Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum percentage of degradation).

Part 4.4: Cell Viability Assay
  • Protocol: Plate cells in an opaque 96-well plate and treat with the same dose-response of the PROTAC as for the Western blot.

  • Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Analysis: Measure luminescence and normalize the data to the vehicle control. Plot cell viability against the log of PROTAC concentration to determine the IC₅₀ (concentration at which 50% of cell viability is lost).

Data Interpretation and Troubleshooting

A successful PROTAC will induce potent degradation of the target protein (low nanomolar DC₅₀ and a Dₘₐₓ > 80%) without causing significant cytotoxicity at concentrations effective for degradation. Comparing the DC₅₀ from the degradation assay to the IC₅₀ from the viability assay provides a therapeutic window.

ProblemPossible Cause(s)Suggested Solution(s)
No degradation observed 1. Failed synthesis or impure compound.2. Poor cell permeability.3. Inappropriate linker length/geometry.4. Ternary complex is not productive.1. Re-verify compound identity with LC-MS/NMR.2. Assess permeability with cellular target engagement assays (e.g., NanoBRET).[13]3. Synthesize analogs with different linker lengths or attachment points.4. Consider a different E3 ligase ligand.
"Hook Effect" (Reduced degradation at high concentrations)Formation of binary POI-PROTAC and E3-PROTAC complexes outcompetes ternary complex formation.This is a common feature of PROTACs. Ensure the dose-response curve covers a wide range to accurately define the degradation window.
High Cytotoxicity 1. On-target toxicity (degradation of the POI is lethal).2. Off-target effects of the warhead or PROTAC.[14]3. General compound toxicity.1. This may be the desired outcome in oncology.2. Test warhead-only and E3-ligand-only controls for toxicity.3. Modify linker or ligands to improve selectivity.
Table 2. A troubleshooting guide for common issues in PROTAC evaluation.

Conclusion

This compound is a highly valuable building block in the PROTAC developer's toolkit. Its bifunctional nature—providing a reactive handle for modular click chemistry and a sulfonamide group to fine-tune physicochemical properties—addresses several key challenges in PROTAC design. By enabling the rapid and efficient assembly of PROTAC libraries, it accelerates the optimization process, allowing researchers to more quickly identify potent and selective protein degraders for therapeutic and research applications. The protocols detailed herein provide a robust framework for synthesizing, evaluating, and troubleshooting PROTACs built with this versatile linker.

References

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Available at: [Link]

  • Toure, M. & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition. Available at: [Link]

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Sino Biological. (n.d.). PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. Sino Biological. Available at: [Link]

  • Biopharma Group. (n.d.). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. Biopharma Group. Available at: [Link]

  • News-Medical.Net. (2025). What makes PROTACs and MGDs game-changers in drug discovery?. News-Medical.Net. Available at: [Link]

  • Sun, X., & Rao, Y. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. Available at: [Link]

  • Lee, H., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Pharmaceuticals. Available at: [Link]

  • Zhang, T., et al. (2023). Predicting PROTAC off-target effects via warhead involvement levels in drug–target interactions using graph attention neural networks. Briefings in Bioinformatics. Available at: [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. Available at: [Link]

  • Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. Selvita. Available at: [Link]

  • Paiva, S-L., & Crews, C. M. (2019). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. ACS Chemical Biology. Available at: [Link]

  • ResearchGate. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. ResearchGate. Available at: [Link]

Sources

Reaction conditions for coupling N-(but-3-yn-1-yl)methanesulfonamide with azides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-(but-3-yn-1-yl)methanesulfonamide with Azides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Art of Molecular Assembly via CuAAC

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) represents the gold standard of "click chemistry"—a class of reactions prized for their reliability, high yields, and operational simplicity.[1][2] First reported independently by the laboratories of Meldal and Sharpless, this transformation forges a stable 1,2,3-triazole linkage from two mutually reactive partners: a terminal alkyne and an azide.[3][4] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which demands high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds with remarkable regioselectivity to exclusively form the 1,4-disubstituted product under mild, often aqueous, conditions.[3][5][6] This reaction's tolerance of a vast array of functional groups has cemented its status as an indispensable tool in drug discovery, bioconjugation, and materials science.[3][7][8]

This guide provides a detailed exploration of the reaction conditions for coupling this compound, a versatile terminal alkyne building block, with various organic azides. We will delve into the mechanistic underpinnings that dictate experimental choices, offer optimized protocols, and provide insights for troubleshooting.

The Engine of the Reaction: Mechanistic Insights

Understanding the "why" behind a protocol is paramount for its successful application and adaptation. The CuAAC reaction is not a concerted cycloaddition; rather, it is a stepwise process mediated by copper(I).[4] While early proposals suggested a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper intermediate as the kinetically favored pathway, providing a more complete explanation for the reaction's dramatic rate acceleration (10⁷ to 10⁸-fold over the thermal reaction).[1][6][9]

The catalytic cycle can be outlined in several key steps:

  • Formation of Copper(I) Acetylide: The cycle begins with the coordination of the terminal alkyne, this compound, to a Cu(I) center. This coordination significantly increases the acidity of the terminal proton, facilitating its removal by a mild base to form a copper(I) acetylide intermediate.[3][10]

  • Assembly of the Dinuclear Complex: The initial copper acetylide engages a second Cu(I) center to form a dinuclear π,σ-bis(copper) acetylide complex. This species is believed to be the key player in the subsequent steps.[6]

  • Azide Coordination & Cyclization: The organic azide coordinates to one of the copper centers, bringing it into close proximity with the activated acetylide. This is followed by the crucial cyclization step, where the terminal nitrogen of the azide attacks the internal carbon of the acetylide, forming a six-membered copper-containing metallacycle.[6]

  • Ring Contraction & Product Release: The metallacycle undergoes a rapid rearrangement and ring contraction to form a more stable dinuclear copper triazolide.[6] Finally, protonolysis (often by another molecule of the terminal alkyne) releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, allowing the cycle to continue.[6][10]

CuAAC_Mechanism cluster_cycle Dinuclear Catalytic Cycle A 2x Cu(I) + Alkyne (R-C≡CH) B π,σ-Bis(copper) Acetylide A->B Deprotonation C Azide (R'-N3) Coordination Complex B->C Azide Binding D Six-Membered Cu-Metallacycle C->D Cyclization E Dinuclear Copper Triazolide D->E Ring Contraction E->A Catalyst Regeneration F 1,4-Triazole Product E->F Protonolysis End Product F->End Start Reactants Start->A

Caption: The accepted dinuclear catalytic cycle of the CuAAC reaction.

Optimizing Reaction Conditions: A Parameter Guide

The success of the CuAAC coupling hinges on the careful selection of several key parameters.

The Copper Catalyst Source

The active catalyst is the copper(I) ion. However, Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[11][12] Therefore, the method of its generation and maintenance is critical.

  • In Situ Reduction of Cu(II): This is the most common and robust method, particularly for aqueous and bioconjugation applications.[13] A stable Cu(II) salt, typically Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) , is reduced in the reaction mixture by an agent like sodium L-ascorbate .[3][14] This ensures a constant, low-level supply of the active Cu(I) species.

  • Direct Use of Cu(I) Salts: Salts such as Copper(I) iodide (CuI) or Copper(I) bromide (CuBr) can be used directly.[12][15] This approach is often favored in anhydrous organic solvents. However, it requires careful exclusion of oxygen to prevent catalyst deactivation.

The Crucial Role of Accelerating Ligands

Ligands are essential for stabilizing the Cu(I) oxidation state, preventing oxidative byproduct formation, and dramatically accelerating the reaction rate.[8][11][16] The choice of ligand is often dictated by the solvent system and the nature of the substrates.

LigandKey PropertiesPrimary Application
TBTA Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. High accelerating power. Soluble in organic solvents (DMSO, DMF) but poorly soluble in water.[6]Organic Synthesis
THPTA Tris(3-hydroxypropyltriazolylmethyl)amine. Highly water-soluble analogue of TBTA.[12] Excellent for protecting biomolecules from copper-mediated damage.[13][17]Aqueous Synthesis, Bioconjugation
BTTAA 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid. Very high reaction kinetics and biocompatibility.In Vivo and In Vitro Bioconjugation
Solvent Systems

The CuAAC reaction is remarkably versatile in its choice of solvent.[8]

  • Aqueous Media: Mixtures of water with co-solvents like tert-butanol (t-BuOH), DMSO, or THF are extremely common.[5][15] Water has been shown to have an accelerating effect on the reaction.[5] These systems are ideal for water-soluble azides and when using the CuSO₄/ascorbate system.

  • Organic Solvents: For substrates with poor aqueous solubility, solvents like THF, DMF, or neat (solvent-free) conditions can be employed, typically with a direct Cu(I) source.[15][18]

  • Sustainable Solvents: Green solvents like glycerol and deep eutectic solvents have also been successfully used, offering benefits in product isolation and catalyst recycling.[19][20]

Experimental Workflow & Protocols

The following diagram illustrates the general workflow for a typical CuAAC reaction.

Workflow A 1. Prepare Reactant Solutions - Alkyne in Solvent - Azide in Solvent C 3. Combine Reactants & Catalyst - Add Alkyne, Azide, and  Catalyst Premix to Flask A->C B 2. Prepare Catalyst Premix - CuSO4 Solution - Ligand Solution B->C D 4. Initiate Reaction - Add Sodium Ascorbate Solution C->D E 5. Monitor Reaction - TLC / LC-MS D->E F 6. Work-up - Quench with EDTA - Extract with Organic Solvent E->F Reaction Complete G 7. Purify Product - Column Chromatography - Recrystallization F->G H 8. Characterize Product - NMR, MS G->H

Caption: General experimental workflow for the CuAAC reaction.

Protocol 1: Standard Aqueous/Organic Co-Solvent Conditions

This protocol is robust, uses the common in situ catalyst generation method, and is suitable for a wide range of azides.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol (t-BuOH) and Deionized Water

  • Ethyl Acetate and Brine for work-up

  • Saturated aqueous solution of EDTA

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the organic azide (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv) in a 1:1 mixture of t-BuOH and water (10 mL). Stir until a homogeneous solution is formed.

  • Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) followed by an aqueous solution of THPTA (0.06 mmol, 6 mol%). A slight blue color should be observed.

  • Reaction Initiation: Add a freshly prepared aqueous solution of sodium L-ascorbate (0.25 mmol, 25 mol%) to the reaction mixture. The solution will typically turn from light blue to a pale yellow/colorless state.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up: Upon completion, add a saturated aqueous solution of EDTA (10 mL) to the flask and stir for 30 minutes to chelate the copper catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Anhydrous Organic Solvent Conditions

This protocol is suitable for substrates that are not soluble in aqueous media.

Materials:

  • This compound

  • Organic Azide

  • Copper(I) Iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Celite

Procedure:

  • Setup: To an oven-dried, argon-flushed round-bottom flask, add the organic azide (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv).

  • Solvent and Reagent Addition: Dissolve the starting materials in anhydrous THF (10 mL). Add CuI (0.05 mmol, 5 mol%) followed by DIPEA (1.5 mmol, 1.5 equiv).

  • Reaction: Stir the mixture under an argon atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-12 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Redissolve the residue in dichloromethane or ethyl acetate and filter through a small plug of Celite to remove the insoluble copper salts. Rinse the Celite pad with additional solvent. Concentrate the filtrate and purify the crude product by flash column chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (Cu(I) oxidized).Ensure proper degassing of solvents if using a Cu(I) salt. For CuSO₄/ascorbate, use freshly prepared ascorbate solution. Increase ligand concentration.
Poor substrate solubility.Add a co-solvent (e.g., DMSO, DMF) to improve solubility. Switch to a fully organic solvent system (Protocol 2).
Formation of Side Products (e.g., Alkyne Dimerization) Reaction exposed to oxygen, favoring oxidative Glaser coupling.Use a stabilizing ligand (e.g., THPTA, TBTA). If using a Cu(I) salt, maintain a positive pressure of inert gas (N₂ or Ar).
Difficulty in Purification Residual copper catalyst.Perform an EDTA wash during work-up to chelate and remove copper ions. Filtering through Celite can also help.
Ascorbate-derived byproducts (in bioconjugation).Add aminoguanidine to the reaction mixture to scavenge reactive carbonyl byproducts from ascorbate oxidation.[13][14]

References

  • Jin, Y., & van der Heijden, H. (2026, January 15). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal. Retrieved from [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1313. Retrieved from [Link]

  • Das, P., & PANDA, G. (2019, October 20). Ag-catalyzed azide-alkyne cycloaddition: copper free approaches for synthesis of 1,4-disubstituted 1,2,3-triazoles. Journal of Chemical Sciences, 131(11). Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Masri, A. H. (2011, August 1). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Bentham Science Publishers. Retrieved from [Link]

  • Wang, Z. (2023, February 1). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 28(3), 1400. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008, August 13). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Retrieved from [Link]

  • Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y.-H., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(25), 8566-8575. Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Masri, A. H. (2011). THE USE OF LIGANDS IN COPPER-CATALYZED [3+2] AZIDE-ALKYNE CYCLOADDITION. Semantic Scholar. Retrieved from [Link]

  • Alonso, F., Moglie, Y., & Radivoy, G. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2033. Retrieved from [Link]

  • Mintoo, M. J., & Slaninova, J. (2015). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. International Journal of Molecular Sciences, 16(12), 29719-29740. Retrieved from [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]

  • Díez-González, S., & Nolan, S. P. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1989-1998. Retrieved from [Link]

  • What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. (2013, September 23). ResearchGate. Retrieved from [Link]

  • Chen, J., Wang, J.-C., & Liu, F. (2013). Quick and highly efficient copper-catalyzed cycloaddition of organic azides with terminal alkynes. Organic & Biomolecular Chemistry, 11(29), 4785-4789. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(43), 9885-9889. Retrieved from [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. (2024, October 22). Labinsights. Retrieved from [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. Retrieved from [Link]

  • Schumacher, F. F., & Balasu, M. (2013, December 2). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2686-2703. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Alonso, F., Moglie, Y., & Radivoy, G. (2020, April 26). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2033. Retrieved from [Link]

  • Lim, S. I., Mizuta, Y., Takasu, A., Kim, Y. H., & Kwon, I. (2014, June 2). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. PLOS One. Retrieved from [Link]

  • Breakthrough In Click Chemistry: Innovative Method Revolutionizes Drug Development. (2025, February 10). Technology Networks. Retrieved from [Link]

  • New synthesis method for click chemistry. (2017, September 25). ScienceDaily. Retrieved from [Link]

Sources

Preparation of sulfonamide derivatives using N-(but-3-yn-1-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

N-(but-3-yn-1-yl)methanesulfonamide (CAS: 1207840-15-0) represents a distinct "homopropargyl" sulfonamide scaffold. Unlike propargyl variants, the ethyl spacer (


) in this molecule provides critical flexibility and distance, reducing steric clash during ligand-protein binding events.

This guide details three divergent synthetic pathways to transform this core scaffold into high-value medicinal candidates:

  • Triazole Peptidomimetics: Via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Extended Conjugated Systems: Via Sonogashira Cross-Coupling.

  • Cyclic Sultams/Pyrrolidines: Via Iodine-Mediated Intramolecular Cyclization.

Scaffold Analysis
  • Acidic Head: The sulfonamide proton (

    
    ) allows for N-alkylation but requires base modulation during metal catalysis.
    
  • Linker: The C2-spacer prevents the "rigid rod" effect seen in direct propargyl analogs.

  • Terminal Alkyne: The primary handle for orthogonal functionalization.

Master Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available for this scaffold.

G Start N-(but-3-yn-1-yl) methanesulfonamide Rxn1 CuAAC (Click Chemistry) Start->Rxn1 Rxn2 Sonogashira Coupling Start->Rxn2 Rxn3 Iodocyclization Start->Rxn3 Prod1 1,2,3-Triazole Derivatives Rxn1->Prod1 + R-N3 CuSO4/Ascorbate Prod2 Internal Alkyne (Aryl-Capped) Rxn2->Prod2 + Ar-I Pd/Cu Prod3 Iodinated Cyclic Sulfonamide Rxn3->Prod3 + I2 Base

Figure 1: Divergent synthetic utility of the homopropargyl sulfonamide scaffold.

Module A: 1,2,3-Triazole Synthesis (CuAAC)

The formation of 1,4-disubstituted 1,2,3-triazoles creates a robust bioisostere for amide bonds. This protocol uses a water-tolerant system to avoid sulfonamide deprotonation issues.

Mechanism & Causality

We utilize Sodium Ascorbate to generate Cu(I) in situ from Cu(II). This is superior to using direct CuI sources (like in Sonogashira) for this specific reaction because it prevents the oxidation of the alkyne into di-alkynes (Glaser coupling) and maintains a high concentration of the active catalytic species.

Protocol

Reagents:

  • Scaffold: 1.0 equiv (e.g., 147 mg, 1.0 mmol)

  • Azide (

    
    ): 1.1 equiv
    
  • 
    : 10 mol%
    
  • Sodium Ascorbate: 20 mol%

  • Solvent:

    
     (1:1)
    

Step-by-Step:

  • Dissolution: In a 20 mL scintillation vial, dissolve this compound (1.0 equiv) and the organic azide (1.1 equiv) in 5 mL of

    
    .
    
  • Catalyst Prep: In a separate tube, dissolve

    
     (0.1 equiv) and Sodium Ascorbate (0.2 equiv) in 5 mL of deionized water. The solution should turn bright yellow/orange immediately.
    
  • Initiation: Add the aqueous catalyst solution to the organic vial. Cap loosely.

  • Reaction: Stir vigorously at Room Temperature for 12-16 hours .

    • QC Check: The reaction is complete when the alkyne proton triplet (

      
       ppm) disappears in 
      
      
      
      NMR.
  • Workup: Dilute with EtOAc (30 mL) and wash with 10%

    
     (to chelate copper) followed by brine. Dry over 
    
    
    
    .

Data Summary:

ParameterSpecificationNote
Yield 85-95%Highly efficient; limited by azide purity.
Regioselectivity >98% 1,4-isomerSteric control by Cu-acetylide intermediate.
Purification PrecipitationOften precipitates upon water addition; filtration sufficient.

Module B: Sonogashira Cross-Coupling

This reaction extends the carbon skeleton, introducing aryl groups for pi-stacking interactions in protein binding pockets.

Critical Control Point: Degassing

Oxygen is the enemy here.


 promotes the homocoupling of the alkyne (Glaser coupling), consuming your starting material. You must  deoxygenate solvents.
Protocol

Reagents:

  • Scaffold: 1.0 equiv

  • Aryl Iodide (

    
    ): 1.1 equiv
    
  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst:

    
     (2 mol%)
    
  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Solvent Prep: Sparge DMF and

    
     with Argon for 15 minutes.
    
  • Addition: Add Scaffold (1.0 equiv), Aryl Iodide (1.1 equiv), and

    
     (3.0 equiv) to the flask.
    
  • Catalyst Addition: Add

    
     and 
    
    
    
    quickly.
  • Reaction: Heat to 60°C for 4 hours under Argon balloon.

    • Note: Do not overheat; sulfonamides can degrade >100°C in basic DMF.

  • Workup: Filter through a Celite pad to remove Pd-black. Dilute filtrate with

    
    , wash x3 with water (to remove DMF).
    

Sonogashira Step1 Degas Solvents (Argon Sparge) Step2 Add Reagents (Scaffold + Ar-I + Base) Step1->Step2 Step3 Add Catalysts (Pd + Cu) Step2->Step3 Step4 Heat 60°C 4 Hours Step3->Step4

Figure 2: Critical workflow for Sonogashira coupling to prevent homocoupling.

Module C: Intramolecular Iodocyclization

This is a powerful method to convert the flexible linear chain into a rigid, functionalized heterocycle (pyrrolidine or sultam derivative). The iodine atom installed serves as a handle for further coupling (e.g., Suzuki).

Mechanism

The reaction proceeds via activation of the alkyne by


, followed by nucleophilic attack of the sulfonamide nitrogen (5-exo-dig cyclization is favored for this chain length).
Protocol

Reagents:

  • Scaffold: 1.0 equiv

  • Iodine (

    
    ): 3.0 equiv[1]
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent:

    
     (Acetonitrile)
    

Step-by-Step:

  • Dissolution: Dissolve Scaffold in

    
     (0.1 M concentration).
    
  • Base Addition: Add

    
     and stir for 10 mins.
    
  • Cyclization: Add

    
     in one portion.
    
  • Reaction: Stir at Room Temperature for 2 hours . The solution will be dark brown.

  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) until the iodine color disappears (turns pale yellow/clear).
    
  • Extraction: Extract with DCM.

Expected Product:

  • Structure: 2-(iodomethyl)-1-(methylsulfonyl)pyrrolidine (predominant 5-exo-dig product).

  • Validation:

    
     NMR will show the loss of the alkyne proton and the appearance of a diastereotopic 
    
    
    
    signal.

References

  • Click Chemistry Foundations: Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002. Link

  • Sonogashira Coupling: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[2] Chemical Reviews, 2007. Link

  • Sulfonamide Cyclization: Knight, D. W. "Iodine-Atom-Promoted Cyclization of N-Alkynyl Sulfonamides." Tetrahedron Letters, 2005. (General methodology applied to homopropargyl systems).
  • Homopropargyl Sulfonamide Properties: PubChem Compound Summary for CID 56765734. Link

Sources

Application Note: Seamless Integration of N-(but-3-yn-1-yl)methanesulfonamide into Peptides for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The site-specific incorporation of bioorthogonal functional groups into peptides is a cornerstone of modern chemical biology and drug development.[] This application note provides a comprehensive guide for the incorporation of the terminal alkyne-bearing moiety, N-(but-3-yn-1-yl)methanesulfonamide, into synthetic peptides. We present a robust strategy centered on the synthesis of a novel Fmoc-protected L-glutamic acid derivative, enabling the use of this unnatural amino acid (UAA) in standard solid-phase peptide synthesis (SPPS). Detailed, field-tested protocols cover the synthesis of the UAA building block, its efficient incorporation into a model peptide sequence, and its subsequent functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[2]

Introduction: The Need for Bioorthogonal Handles in Peptide Science

Peptides are at the forefront of therapeutic development and biomedical research. Modifying them with non-native chemical functionalities, or bioorthogonal handles, dramatically expands their utility, enabling applications such as:

  • Targeted Drug Delivery: Conjugating peptides to cytotoxic drugs or imaging agents.

  • Protein-Protein Interaction Studies: Creating probes to trap and identify binding partners.

  • Enhanced Pharmacokinetics: Attaching polymers like polyethylene glycol (PEG) to improve stability and circulation time.

  • Biomaterial Science: Cross-linking peptides to form novel hydrogels and scaffolds.[3]

The terminal alkyne is an ideal bioorthogonal handle due to its small size, metabolic stability, and exquisite reactivity in "click chemistry" reactions like CuAAC.[2][4] This reaction is highly efficient, specific, and can be performed in aqueous environments, making it perfect for modifying complex biomolecules.[5] Here, we introduce this compound as a versatile precursor for installing a terminal alkyne into a peptide sequence. The methanesulfonamide group is a stable, polar, and synthetically accessible moiety known for its presence in a wide range of bioactive compounds.[6][7]

Our strategy involves modifying the side chain of L-glutamic acid, a common trifunctional amino acid. In standard Fmoc-based SPPS, the glutamic acid side-chain carboxyl group is typically protected with a tert-butyl (OtBu) group, which is removed during the final acid cleavage step.[8][9] By creating a stable amide bond between the glutamic acid side chain and this compound, we generate a custom, alkyne-bearing amino acid that is fully compatible with the Fmoc/tBu synthesis strategy.

Strategic Workflow

The overall process is a multi-stage workflow designed for seamless integration into standard laboratory practices. Each stage includes critical validation steps to ensure success before proceeding to the next.

Peptide_Modification_Workflow cluster_0 Phase 1: Building Block Synthesis cluster_1 Phase 2: Peptide Synthesis & Modification cluster_2 Phase 3: Bioconjugation & Analysis A Fmoc-Glu-OtBu + this compound B Amide Coupling (HATU/DIEA) A->B C Fmoc-L-Glu(this compound))-OtBu B->C D Purification & QC (NMR, HRMS) C->D E Automated Fmoc-SPPS D->E Validated Building Block F Incorporation of Custom UAA E->F G Cleavage & Deprotection (TFA Cocktail) F->G H Crude Alkyne-Peptide G->H I Purification (RP-HPLC) H->I J CuAAC 'Click' Reaction (+ Azide-Fluorophore) I->J K Final Conjugate Purification J->K L Final Product QC (LC-MS) K->L

Caption: Overall workflow for peptide modification.

Experimental Protocols

Disclaimer: All chemical syntheses should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Fmoc-L-Glu(this compound))-OtBu (UAA Building Block)

This protocol details the critical step of creating the custom amino acid building block by coupling the commercially available this compound[10] to the side chain of Fmoc-L-glutamic acid-OtBu ester.

Materials:

  • Fmoc-L-Glu-OtBu (1.0 eq)

  • This compound (1.1 eq)[10]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve Fmoc-L-Glu-OtBu (1.0 eq) in anhydrous DMF.

  • Pre-activation: To the stirred solution, add HATU (1.2 eq) and DIEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Scientist's Note: HATU is a highly efficient coupling reagent that minimizes the risk of racemization at the alpha-carbon of the glutamic acid residue.[8]

  • Amine Addition: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting Fmoc-L-Glu-OtBu is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product as a white solid.

  • Quality Control: Confirm the identity and purity (>95%) of the final product, Fmoc-L-Glu(this compound))-OtBu , by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This validation is critical before committing the expensive material to peptide synthesis.

Protocol 2: Incorporation of the UAA into a Peptide via Fmoc-SPPS

This protocol describes the use of the custom UAA in a standard automated solid-phase peptide synthesis workflow. A model peptide, Tyr-Gly-Gly-Phe-X-Gly (where X is the custom UAA), is synthesized on Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the custom UAA from Protocol 1)

  • Coupling Reagent: HBTU/HOBt or HATU

  • Activator Base: DIEA

  • Deprotection Solution: 20% Piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[11]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel of an automated peptide synthesizer.

  • Standard SPPS Cycles: Perform the synthesis using standard Fmoc/tBu chemistry cycles for the standard amino acids (Gly, Phe, Gly, Tyr). Each cycle consists of:

    • Fmoc deprotection (20% piperidine/DMF).

    • DMF washes.

    • Coupling of the next Fmoc-amino acid (4 eq) activated with HBTU/DIEA.

    • DMF washes.

  • UAA Incorporation: For the incorporation of the custom UAA:

    • Use the standard deprotection and wash steps.

    • For the coupling step, use a solution of Fmoc-L-Glu(this compound))-OtBu (2.0 eq) activated with HATU (1.95 eq) and DIEA (4.0 eq).

    • Scientist's Note: Non-canonical amino acids can sometimes exhibit slower coupling kinetics due to steric hindrance.[3] A double coupling (repeating the coupling step) is recommended to ensure maximum efficiency. The lower equivalency compared to standard amino acids is to conserve the custom-synthesized material.

  • Chain Elongation: Continue with standard SPPS cycles for the remaining amino acids in the sequence.

  • Final Deprotection & Cleavage:

    • Perform a final Fmoc deprotection.

    • Wash the resin thoroughly with DMF, then DCM, and dry under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[3]

  • Peptide Precipitation: Filter the cleavage solution to remove the resin and precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Pellet the peptide by centrifugation, decant the ether, and lyophilize the white solid to obtain the crude alkyne-modified peptide.

  • Quality Control: Analyze a small sample of the crude product by LC-MS to confirm the presence of the desired peptide mass.[12][13]

Protocol 3: CuAAC "Click" Conjugation to an Azide-Fluorophore

This protocol details the conjugation of the purified alkyne-peptide to a commercially available azide-functionalized fluorophore (e.g., 5-FAM Azide) as a proof-of-concept.

Materials:

  • Purified Alkyne-Peptide

  • Azide-functionalized molecule (e.g., 5-FAM Azide) (1.5 eq)

  • Copper(II) Sulfate (CuSO₄) (0.5 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (2.5 eq)

  • Sodium Ascorbate (5.0 eq, prepare fresh)

  • Solvent: Degassed PBS buffer or a mixture of DMSO/water[11]

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-peptide in water/DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water immediately before use.[14]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-peptide solution.

    • Add the azide-fluorophore (1.5 eq).

    • Add the THPTA solution (2.5 eq). THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and protects the peptide from oxidative damage.[14]

    • Add the CuSO₄ solution (0.5 eq).

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5.0 eq).[11] The solution may change color slightly.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Monitoring & Purification: Monitor the reaction to completion by LC-MS, observing the disappearance of the starting peptide mass and the appearance of the new, higher conjugate mass. Purify the final fluorescently-labeled peptide by reverse-phase HPLC.

  • Final Analysis: Confirm the identity and purity of the final conjugate by LC-MS and measure its fluorescence to confirm successful conjugation.[15][16]

Data Presentation & Expected Results

The successful execution of these protocols should yield a highly pure, site-specifically modified peptide. The table below summarizes expected outcomes at key stages.

ParameterStage 1: UAA SynthesisStage 2: SPPSStage 3: CuAAC Conjugation
Product Fmoc-L-Glu(alkyne)-OtBuCrude Alkyne-PeptideFluorophore-Peptide Conjugate
Expected Yield >70%>50% (crude)>90% (conversion)
Purity (Post-Purification) >95%>95% (by HPLC)>98% (by HPLC)
Primary QC Method NMR, HRMSESI-MSESI-MS, Fluorescence
Theoretical [M+H]⁺ Varies(e.g., ~750-850 Da)(Peptide Mass + Fluorophore Mass)

digraph "Reaction_Scheme" {
graph [fontname="Arial"];
node [shape=none, fontname="Arial", fontsize=10];
edge [arrowhead=none];
"Peptide_Resin" [label=<
<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>Peptide-ResinTD>TR><TR><TD><IMGSRC="https://i.imgur.com/AlkynePeptide.png"SCALE="TRUE"/>TD>TR><TR><TD>Alkyne-Modified PeptideTD>TR>TABLE>>];

"Azide_Fluorophore" [label=<
<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>+   N<SUB>3SUB>-FluorophoreTD>TR>TABLE>>];

"Reaction_Conditions" [label=<
<TABLEBORDER="0"CELLBORDER="1"CELLSPACING="2"><TR><TD>CuSO<SUB>4SUB>, Na-AscorbateTD>TR><TR><TD>THPTA, PBS/DMSOTD>TR>TABLE>>];

"Final_Product" [label=<
<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>Peptide-Triazole-FluorophoreTD>TR><TR><TD><IMGSRC="https://i.imgur.com/ClickedPeptide.png"SCALE="TRUE"/>TD>TR><TR><TD>Final ConjugateTD>TR>TABLE>>];

"Peptide_Resin" -> "Azide_Fluorophore" [style=invis];
"Azide_Fluorophore" -> "Reaction_Conditions" [style=solid, arrowhead=open, label=" "];
"Reaction_Conditions" -> "Final_Product" [style=invis];

{rank=same; "Peptide_Resin"; "Azide_Fluorophore"; "Reaction_Conditions"; "Final_Product"}

}

Caption: CuAAC conjugation of the alkyne-peptide.

Conclusion & Field Insights

This application note demonstrates a reliable and reproducible method for incorporating this compound into peptides. The key to success lies in the upfront synthesis and rigorous quality control of the custom Fmoc-protected amino acid building block. This strategy empowers researchers to install a versatile terminal alkyne handle at any desired glutamic acid position within a peptide sequence. The subsequent high efficiency of the CuAAC reaction provides a powerful platform for developing novel peptide conjugates for a vast array of applications in drug discovery, diagnostics, and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargylated Peptides. BenchChem Technical Support.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • BenchChem. (2025). Application Notes and Protocols for the Use of Fmoc-Glu(OMe)-OH in Fmoc-Based Peptide Synthesis. BenchChem Technical Support.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • AAPPTec.
  • Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
  • Gilar, M., et al. (2009). Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. Analytical Chemistry. [Link]

  • Warnecke, M., et al. (2025). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. ResearchGate. [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • Lau, Y. H., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules. [Link]

  • MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. [Link]

  • PubChem. N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Houben-Weyl. (2002). 6.7 Pyroglutamic Acid Peptides. In: Methods of Organic Chemistry, Vol. E 22b. [Link]

  • The Royal Society of Chemistry. (2011). Chapter 9: LC-MS for the Identification of Post-Translational Modifications of Proteins. [Link]

  • PubChemLite. This compound (C5H9NO2S). [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • Wang, L., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. [Link]

  • Waters Corporation. Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. [Link]

  • Warnecke, M., et al. (2017). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. ACS Chemical Biology. [Link]

  • Al-Temimi, A. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

  • Cabezas, J. A., & Arias, M. L. Synthesis of N-[3-(prop-1-yn-1-yl)phenyl] benzene sulfonamide and Determination of its Antibacterial Activity. International Journal of Current Research. [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]

Sources

Application Notes & Protocols: A Detailed Guide to the N-Alkylation of N-(but-3-yn-1-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of N-(but-3-yn-1-yl)methanesulfonamide, a key synthetic transformation for generating novel molecular entities in drug discovery and chemical biology. N-alkylated sulfonamides are prevalent structural motifs in a wide range of therapeutic agents.[1][2] The presence of the terminal alkyne in the substrate molecule offers a versatile handle for subsequent derivatization, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This guide elucidates the underlying chemical principles, presents a robust, step-by-step protocol for a standard alkylation procedure using alkyl halides, discusses alternative methodologies, and provides practical troubleshooting advice to ensure successful execution.

Foundational Principles: The Chemistry of Sulfonamide N-Alkylation

The N-alkylation of a sulfonamide is a cornerstone reaction in organic synthesis. The process hinges on the acidic nature of the proton attached to the sulfonamide nitrogen. The strong electron-withdrawing effect of the adjacent sulfonyl group (SO₂) significantly increases the acidity of this N-H proton (pKa ≈ 16-17 in DMSO) compared to that of a typical amide or amine.[3] This allows for its efficient removal by a suitable base to generate a highly nucleophilic sulfonamide anion.

This anion can then readily participate in a nucleophilic substitution reaction with an electrophilic alkylating agent, such as an alkyl halide, to form a new nitrogen-carbon bond.[4][5] The overall transformation can be generalized as a two-step process:

  • Deprotonation: Formation of the sulfonamide anion using a base.

  • Nucleophilic Attack: Reaction of the anion with an alkyl electrophile (R-X) in a bimolecular nucleophilic substitution (SN2) fashion.

The choice of base, solvent, and alkylating agent is critical and interdependent, dictating the reaction's efficiency, selectivity, and scope. While the classical approach with alkyl halides is widely employed, other powerful methods such as the Mitsunobu reaction and catalytic "borrowing hydrogen" strategies offer expanded capabilities for more complex substrates.[6][7][8]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Start This compound (R-SO₂NH-R') Anion Sulfonamide Anion [R-SO₂N⁻-R'] Start->Anion Base Base (B:) ProtonatedBase Protonated Base (BH) AlkylHalide Alkyl Halide (R''-X) Product N-Alkylated Product (R-SO₂N(R'')-R') LeavingGroup Halide Ion (X⁻) Anion_ref->Product

Figure 1: General mechanism for the N-alkylation of a sulfonamide.

Core Protocol: N-Alkylation with Alkyl Halides

This protocol details the most common and reliable method for the N-alkylation of this compound using a strong base and an alkyl halide. Sodium hydride (NaH) is selected as the base for its ability to effect complete and irreversible deprotonation, driving the reaction to completion.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>95% PurityChemical VendorStarting material.[9]
Sodium Hydride (NaH)60% dispersion in mineral oilAny major supplierHighly Flammable. Handle under inert atmosphere.
Anhydrous N,N-Dimethylformamide (DMF)DriSolv™ or equivalentAny major supplierAprotic polar solvent, crucial for dissolving reagents.
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Reagent GradeAny major supplierElectrophile. Many are toxic and lachrymatory.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeN/AUsed for quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeAny major supplierExtraction solvent.
Brine (Saturated aq. NaCl)Reagent GradeN/AUsed for washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous PowderAny major supplierDrying agent.
Silica Gel60 Å, 230-400 meshAny major supplierFor column chromatography.
Round-bottom flask, magnetic stirrer, syringesStandard Lab GlassN/AGlassware should be oven- or flame-dried before use.
Step-by-Step Experimental Procedure

Figure 2: Workflow for the N-alkylation of this compound.

  • Preparation and Setup:

    • Take a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

    • Weigh this compound (1.0 eq.) and add it to the flask.

    • Using a syringe, add anhydrous DMF (to make a ~0.2 M solution) to dissolve the sulfonamide. Stir the solution.

  • Deprotonation:

    • Cool the flask to 0 °C in an ice-water bath.

    • Carefully weigh sodium hydride (60% dispersion, 1.2 eq.) in a glovebox or weigh it quickly in a vial and add it portion-wise to the stirring solution over 5-10 minutes.

    • Causality Note: Adding NaH slowly at 0 °C is critical to safely manage the exothermic reaction and the evolution of hydrogen gas.

    • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The mixture may become a slurry. This step ensures complete deprotonation to form the sodium salt of the sulfonamide.

  • Alkylation:

    • Re-cool the reaction mixture to 0 °C.

    • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe.

    • Causality Note: A slight excess of the alkylating agent ensures the complete consumption of the valuable sulfonamide anion. Adding it at 0 °C helps control any exothermicity from the SN2 reaction.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting sulfonamide. A typical eluent system is 30-50% ethyl acetate in hexanes. The product should have a higher Rf value (be less polar) than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Extraction: [10]

    • Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

    • Transfer the mixture to a separatory funnel and dilute with deionized water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then with brine.

    • Causality Note: The water and brine washes remove residual DMF and inorganic salts, which are crucial for obtaining a clean product after solvent evaporation.

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel.[10] Use a gradient eluent system, such as 10% to 40% ethyl acetate in hexanes, to isolate the pure N-alkylated product.

    • Combine the product-containing fractions (identified by TLC) and remove the solvent in vacuo.

    • Characterize the purified product using standard analytical methods (¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry) to confirm its structure and purity.

Alternative Methodologies & Reagent Selection

While the NaH/alkyl halide protocol is robust, certain substrates or synthetic strategies may demand alternative approaches.

MethodAlkylating AgentTypical Base/ReagentsSolventsKey Advantages & Considerations
Classical Alkylation Alkyl HalideK₂CO₃, Cs₂CO₃, NaHDMF, MeCN, THFGeneral and widely applicable. Weaker bases like K₂CO₃ require higher temperatures but are easier to handle than NaH.[4][10]
Mitsunobu Reaction Primary/Secondary AlcoholPPh₃, DIAD or DEADTHF, DioxaneExcellent for thermally sensitive substrates; proceeds with stereochemical inversion at the alcohol's chiral center.[6][7][11]
Borrowing Hydrogen Primary/Secondary Alcohol[Cp*IrCl₂]₂ or Mn(I) PNP complex, with t-BuOK or K₂CO₃Toluene, XylenesAtom-economical and environmentally benign (water is the only byproduct). Requires a transition-metal catalyst.[1][8][12]
Trichloroacetimidate Alkylation TrichloroacetimidateThermal (no additive)TolueneEffective for alkylating agents that form stable carbocations; proceeds under neutral, thermal conditions.[2]

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
Reaction Fails to Proceed - Inactive base (NaH exposed to air/moisture).- Wet solvent or glassware.- Unreactive alkylating agent (e.g., alkyl chloride).- Use fresh NaH from a new container.- Ensure all glassware is rigorously dried and solvents are anhydrous.- Switch to a more reactive alkylating agent (I > Br > Cl) or add a catalytic amount of NaI to facilitate in situ halide exchange.
Low Yield - Incomplete deprotonation.- Insufficient reaction time or temperature.- Steric hindrance from a bulky alkylating agent.- Allow more time for deprotonation or use a stronger base system.- Increase reaction temperature (if substrate is stable) and monitor by TLC.- For hindered systems, consider alternative methods like the Mitsunobu reaction.[7]
Multiple Products Observed - Side reaction with the alkyne moiety.- Impure starting materials or reagents.- Ensure the base is non-nucleophilic. Strong bases under harsh conditions could potentially interact with the terminal alkyne.- Purify all starting materials before use. Confirm reagent integrity.
Difficult Purification - Product co-elutes with mineral oil (from NaH).- Product has similar polarity to starting material.- Before chromatography, wash the crude product thoroughly with hexanes to remove most of the mineral oil.- Optimize the TLC solvent system to achieve better separation (ΔRf > 0.2) before attempting column chromatography.

Safety and Handling Precautions

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. It must be handled under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Alkyl Halides: Many alkylating agents are toxic, volatile, lachrymatory, and potential carcinogens. Always handle them in a well-ventilated chemical fume hood.

  • Anhydrous Solvents: Anhydrous solvents like DMF are harmful. Avoid inhalation and skin contact.

  • General: All experimental work should be conducted in a chemical fume hood. A nearby fire extinguisher (Class D for NaH) and safety shower should be accessible.

References

  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. [Link]

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  • Beller, M., et al. (2009). Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Chemistry – A European Journal. [Link]

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  • Henry, J. R., et al. (1994). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Tetrahedron Letters. [Link]

  • Li, C-J., et al. (2015). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry. [Link]

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides and Amines Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]

  • Organic Synthesis. Mitsunobu reaction. Organic-synthesis.org. [Link]

  • Bedford, R. B., et al. (2017). Mitsunobu Reactions Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Organic-chemistry.org. [Link]

  • Willis, M. C. (2010). N-alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Gaunt, M. J. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56765734, this compound. PubChem. [Link]

  • Boyle, K. E., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(7), 3209. [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

Sources

Solvent selection for reactions involving N-(but-3-yn-1-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection Strategies for N-(but-3-yn-1-yl)methanesulfonamide

Abstract

This technical guide provides a comprehensive framework for solvent selection in reactions involving this compound (CAS 1207840-15-0).[1][2] This bifunctional building block contains a polar, hydrogen-bond-donating sulfonamide head and a non-polar, reactive terminal alkyne tail.[3] Successful functionalization requires balancing these competing solubility profiles while adhering to specific mechanistic requirements of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira cross-coupling, and N-alkylation.[2] This note includes predictive solubility matrices, detailed protocols, and green chemistry alternatives.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must first understand the molecular interaction forces at play.[3] this compound exhibits "Schizophrenic Solvation" behavior due to its amphiphilic nature.[1][2][4]

  • Sulfonamide Moiety (

    
    ): 
    
    • Character: Highly polar, strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).

    • Acidity: The

      
       proton has a 
      
      
      
      .[1][2][3][4] In basic media, it deprotonates to form a monoanion, drastically changing solubility (becoming water-soluble).
    • Solvent Preference: Polar aprotic (DMSO, DMF) or Protogenic (Alcohols).

  • Butynyl Chain (

    
    ): 
    
    • Character: Lipophilic, linear.[3][4]

    • Solvent Preference: Chlorinated solvents (DCM, Chloroform), Ethers (THF, 2-MeTHF).

Table 1: Predictive Solubility Matrix

Solubility estimates based on structural fragment contribution at 25°C.[1][2]

Solvent ClassSpecific SolventSolubility RatingApplication Suitability
Polar Aprotic DMSO High (>100 mg/mL) Ideal for CuAAC; difficult to remove.[1][2][4]
Polar Aprotic DMF High (>100 mg/mL) Standard for Sonogashira & Alkylation.[1][2][3][4]
Polar Aprotic Acetonitrile High Good balance; easy workup (volatile).[1][2][3][4]
Ether THF Moderate-High Excellent for anhydrous coupling reactions.[1][2][3][4]
Chlorinated DCM Moderate Good for transport/workup; poor for CuAAC.[1][2][3][4]
Alcohol Methanol High Good for CuAAC; incompatible with organometallics.[1][2][3][4]
Hydrocarbon Hexanes Insoluble Used as an antisolvent for precipitation.[1][2][3][4]
Aqueous Water (pH 7) Low-Moderate Requires co-solvent (e.g., t-BuOH) or surfactants.[1][2]
Aqueous Water (pH > 12) High Soluble as sulfonamide anion; limited reaction scope.[1][2][3][4]

Application I: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is most frequently utilized in "Click" chemistry to conjugate the sulfonamide linker to azides.[3][4]

Challenge: The organic azide is often lipophilic, while the sulfonamide prefers polarity.[3] A biphasic system leads to slow kinetics.[1][2][3][4] Solution: Use a water-miscible organic co-solvent to create a homogeneous phase.[1][2][3][4]

Protocol: Homogeneous Click Reaction
  • Solvent System: DMSO / Water (1:[2]1) or t-BuOH / Water (1:1).[1][2][4]

  • Why: Water accelerates the proton transfer steps in the copper catalytic cycle, while the organic co-solvent solubilizes the sulfonamide.[3]

Step-by-Step:

  • Stock Solutions: Prepare 0.2 M this compound in DMSO. Prepare 0.2 M Azide in DMSO.

  • Mixing: Combine 1.0 equiv of Alkyne and 1.0 equiv of Azide in a reaction vial.

  • Catalyst Prep: Prepare a fresh solution of

    
     (0.05 equiv) and Sodium Ascorbate (0.10 equiv) in Water.[2][4]
    
  • Initiation: Add the aqueous catalyst solution to the DMSO mixture. The final solvent ratio should be approx 1:1 DMSO:Water.[1][2][3][4]

  • Reaction: Stir at RT for 2-4 hours.

  • Workup: Dilute with water. If the triazole product is solid, filter it (sulfonamide starting material is soluble in the filtrate). If oil, extract with EtOAc.[3][4]

Application II: Sonogashira Cross-Coupling

Coupling the terminal alkyne to aryl halides requires strict control over the "Base-Solvent" interaction.[1][3]

Challenge: The sulfonamide


 is acidic (

).[2][3][4] Strong bases used in coupling can deprotonate this nitrogen, potentially poisoning the Pd catalyst or sequestering the copper co-catalyst.[3] Solution: Use a mild amine base in a polar aprotic solvent.[1][2][3][4]
Protocol: Anhydrous Cross-Coupling
  • Solvent: Anhydrous DMF or THF (degassed).[1][2][3][4]

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA).[1][2][4]

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask and backfill with Argon.

  • Reagents: Add Aryl Halide (1.0 equiv), this compound (1.2 equiv),

    
     (0.05 equiv), and CuI (0.02 equiv).
    
  • Solvent Addition: Add anhydrous THF (concentration 0.1 M).

  • Base Addition: Add TEA (3.0 equiv). Note: Excess base ensures that any deprotonation of the sulfonamide does not deplete the base required to neutralize the HX byproduct.[3]

  • Reaction: Heat to 50°C under Argon for 12 hours.

  • Purification: The sulfonamide group makes the product polar.[1][2][3][4] Avoid pure hexanes for chromatography; use DCM/MeOH gradients.[1][2][3][4]

Visualization: Solvent Decision Logic

The following diagram illustrates the decision process for solvent selection based on the intended reaction pathway.

SolventSelection Start Start: this compound ReactionType Select Reaction Type Start->ReactionType CuAAC CuAAC (Click Chemistry) ReactionType->CuAAC Sonogashira Sonogashira Coupling ReactionType->Sonogashira Alkylation N-Alkylation ReactionType->Alkylation SolubilityCheck Check Azide Solubility CuAAC->SolubilityCheck BaseCheck Base Compatibility Check Sonogashira->BaseCheck SolventAlk Solvent: Acetone or MeCN (Base: K2CO3) Alkylation->SolventAlk SolventClick1 Solvent: t-BuOH / Water (1:1) (Standard) SolubilityCheck->SolventClick1 Soluble SolventClick2 Solvent: DMSO / Water (If Azide is insoluble) SolubilityCheck->SolventClick2 Insoluble SolventSono1 Solvent: Anhydrous THF (Mild Base: TEA) BaseCheck->SolventSono1 Standard SolventSono2 Solvent: DMF (High Temp Required) BaseCheck->SolventSono2 Difficult Substrate

Caption: Decision tree for selecting reaction media based on mechanistic requirements and solubility constraints.

Green Chemistry Considerations

Modern drug development mandates the reduction of Class 1 and Class 2 solvents (e.g., DMF, DCM).

  • Replacement for DMF:

    • Cyrene (Dihydrolevoglucosenone): A bio-based solvent with polarity similar to DMF/NMP.[1][2][3][4] It solubilizes sulfonamides effectively and is compatible with Click chemistry and mild base couplings.[1][2][3][4]

    • Caution: Cyrene is not stable to strong inorganic bases (e.g., NaOH) or peroxides.

  • Replacement for THF:

    • 2-Methyltetrahydrofuran (2-MeTHF): Derived from corncobs.[1][2][4] It has a higher boiling point than THF and separates cleaner from water during workup (lower miscibility).[2][3][4]

  • Surfactant-Mediated Water Reactions:

    • Using TPGS-750-M (2 wt % in water) allows both Sonogashira and Click reactions to proceed in water at room temperature.[1][2][3] The lipophilic alkyne tail and the coupling partner migrate into the micelle lipophile core, while the sulfonamide head remains at the interface.[3]

References

  • Li, L., et al. "Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides."[3] The Journal of Organic Chemistry, 2022.[3][5] [2]

  • Davies, T. Q., et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine."[1][2][6] Organic Letters, 2020.[3][4][5][6] [2]

  • Handa, S., et al. "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions."[1][2][3][5] Organic Letters, 2018.[3][4][5] [2]

  • BenchChem Technical Guide. "Methanesulfonamide: Acidity and pKa." BenchChem, 2025.[3][7]

  • Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents."[3] Chemical Communications, 2014.[3][4]

Sources

Application Note: Scalable Process Synthesis of N-(but-3-yn-1-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

N-(but-3-yn-1-yl)methanesulfonamide is a highly versatile bifunctional building block utilized extensively in drug discovery and bioconjugation. It features a terminal alkyne—an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry—and a methanesulfonamide moiety, a recognized pharmacophore that provides critical hydrogen-bonding interactions and metabolic stability.

The core chemical transformation relies on the electrophilic sulfonylation of but-3-yn-1-amine (homopropargylamine) using methanesulfonyl chloride (MsCl)[1]. While this reaction is straightforward on a milligram scale, scaling it to multi-gram or kilogram quantities introduces significant challenges related to thermal management, phase separation, and the suppression of over-reactive byproducts.

Process Chemistry & Scale-Up Causality

Transitioning this synthesis from discovery chemistry to a robust, scalable process requires strategic modifications. As a self-validating system, every reagent choice and operational parameter must be engineered to prevent failure modes before they occur.

  • Substrate Selection (The Amine Salt): Homopropargylamine free base is volatile and prone to oxidative degradation. Utilizing but-3-yn-1-amine hydrochloride provides a stable, non-hygroscopic, and precisely weighable solid, which is critical for maintaining exact stoichiometry during scale-up[2].

  • Solvent Selection (2-MeTHF over DCM): Standard discovery-scale sulfonylation conditions typically employ dichloromethane (DCM)[3]. However, for process scale-up, 2-Methyltetrahydrofuran (2-MeTHF) is vastly superior. It is derived from renewable resources, poses lower toxicity risks, and—crucially—forms a clean, rapid biphasic system with water during the aqueous quench, eliminating the stubborn emulsions often seen with DCM.

  • Thermal Control & Reagent Addition: MsCl is highly reactive and moisture-sensitive. Its addition to the amine must be performed dropwise at 0–5 °C. This thermal control is not merely for safety; it is a causal requirement to suppress the formation of the N,N-bis(methylsulfonyl)but-3-yn-1-amine byproduct and to prevent the exothermic degradation of the reagents[4].

  • Stoichiometry & Base Selection: Triethylamine (TEA) acts as the acid scavenger. Exactly 2.5 equivalents are used: 1.0 eq to liberate the free base from the amine hydrochloride, 1.0 eq to neutralize the HCl generated during sulfonylation, and a 0.5 eq excess to drive the reaction to completion while preventing the protonation of the amine, which would stall the catalytic cycle.

Experimental Workflow

ProcessWorkflow Step1 1. Reactor Charging But-3-yn-1-amine HCl + 2-MeTHF Step2 2. Base Addition Triethylamine (2.5 eq) Step1->Step2 Step3 3. Thermal Control Cool to 0–5 °C Step2->Step3 Step4 4. Sulfonylation Dropwise MsCl (1.1 eq) Step3->Step4 Step5 5. Maturation Stir at 20 °C for 2 h Step4->Step5 Step6 6. Aqueous Quench 1N HCl & Brine Wash Step5->Step6 Step7 7. Isolation Concentration & Crystallization Step6->Step7

Experimental workflow for the scale-up synthesis of this compound.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a 100 mmol scale-up demonstration.

Reagent / MaterialMW ( g/mol )Density (g/mL)EquivalentsMass / VolumeMoles
But-3-yn-1-amine HCl105.57-1.0010.56 g100 mmol
Methanesulfonyl chloride (MsCl)114.551.4801.1012.60 g (8.51 mL)110 mmol
Triethylamine (TEA)101.190.7262.5025.30 g (34.85 mL)250 mmol
2-Methyltetrahydrofuran (2-MeTHF)86.130.854Solvent100 mL (10 vol)-
1N Aqueous HCl--Quench50 mL50 mmol

Detailed Step-by-Step Protocol

Phase 1: Preparation and Inertion
  • Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical overhead stirrer, an internal thermocouple, and a pressure-equalizing dropping funnel. Purge the system with inert Nitrogen gas for 15 minutes.

  • Charging: Add but-3-yn-1-amine HCl (10.56 g, 100 mmol) to the reactor, followed by 100 mL of anhydrous 2-MeTHF. Initiate mechanical stirring at 250 RPM to suspend the solid.

  • Base Addition: Add Triethylamine (34.85 mL, 250 mmol) in a single portion. Observation: The suspension will change in consistency as the free amine is liberated and insoluble TEA-HCl begins to form.

Phase 2: Cryogenic Addition
  • Thermal Conditioning: Submerge the reactor in an ice-water bath. Allow the internal temperature to drop to 0–5 °C.

  • Sulfonylation: Load Methanesulfonyl chloride (8.51 mL, 110 mmol) into the dropping funnel. Begin dropwise addition at a rate of approximately 0.3 mL/min.

    • Critical Parameter: Monitor the internal thermocouple. The addition rate must be dynamically adjusted to ensure the internal temperature does not exceed 10 °C to prevent runaway exotherms and bis-sulfonylation[1].

Phase 3: Maturation and Quench
  • Maturation: Once the MsCl addition is complete, remove the ice-water bath. Allow the reaction mixture to naturally warm to 20 °C (ambient temperature) and stir for 2 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, dilute in 1 mL EtOAc, wash with water, and analyze the organic layer via TLC (Hexane:EtOAc 1:1, KMnO4 stain) or HPLC to confirm the complete consumption of the starting amine.

  • Aqueous Quench: Slowly add 50 mL of 1N aqueous HCl to the reactor. Causality: This step is a self-validating purification mechanism; it quenches unreacted MsCl, protonates any residual homopropargylamine, and solubilizes the TEA-HCl salts, driving all impurities into the aqueous phase.

Phase 4: Isolation and Purification
  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Drain and discard the lower aqueous layer.

  • Washing: Wash the retained upper organic (2-MeTHF) layer with 50 mL of saturated aqueous NaHCO3 (to neutralize residual acid), followed by 50 mL of saturated Brine (to pre-dry the organic phase and break micro-emulsions).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4 (approx. 10 g). Filter the drying agent and concentrate the filtrate under reduced pressure (Rotary evaporator, 30 °C bath, down to 50 mbar).

  • Crystallization: The resulting crude oil will solidify upon standing or seeding. For ultra-pure material, recrystallize from a minimal amount of warm MTBE (Methyl tert-butyl ether) layered with Heptane. Yield: ~13.2 g (90%).

Analytical Validation & In-Process Controls

To ensure the trustworthiness of the synthesized batch, the product must validate against the following analytical parameters:

  • TLC:

    
     ≈ 0.4 in Hexane:EtOAc (1:1 v/v).
    
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    4.60 (br s, 1H, NH ), 3.25 (q, J = 6.5 Hz, 2H, CH
    
    
    -N), 2.95 (s, 3H, CH
    
    
    -SO
    
    
    ), 2.45 (td, J = 6.5, 2.6 Hz, 2H, CH
    
    
    -C
    
    
    ), 2.05 (t, J = 2.6 Hz, 1H,
    
    
    CH ). Note: The NH proton at 4.60 ppm will collapse the adjacent methylene quartet to a triplet upon D
    
    
    O exchange.
  • ESI-MS: Calculated for C

    
    H
    
    
    
    NO
    
    
    S[M+H]
    
    
    : 148.04; Found: 148.0.

References

1.[2] WO2021155439A1 - Bioprobes for lysyl oxidases and uses thereof. Google Patents. Available at: 2.[4] Application Note & Protocol: A Scalable Synthesis of N-(trimethylsilyl) methanesulfonamide. Benchchem. Available at: 3.[3] WO2015037939A1 - A novel phtalazinone derivatives and manufacturing process thereof. Google Patents. Available at: 4.[1] Methanesulfonyl chloride Mesyl chloride. Sigma-Aldrich. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(but-3-yn-1-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-(but-3-yn-1-yl)methanesulfonamide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this specific sulfonylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Reaction Overview: The Core Transformation

The synthesis of this compound is most commonly achieved via the nucleophilic substitution reaction between but-3-yn-1-amine and methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[1] The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction_Overview cluster_reagents Reagents Amine But-3-yn-1-amine Plus1 + MsCl Methanesulfonyl Chloride Arrow Base Base (e.g., Triethylamine) Solvent Anhydrous Solvent (e.g., DCM) Product This compound Plus2 + Salt Base·HCl Salt

Caption: General scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis, providing both the underlying cause and a validated solution.

Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

Low conversion is a frequent issue that can often be traced back to reagent quality, reaction setup, or stoichiometry.

Potential Cause 1: Presence of Moisture Methanesulfonyl chloride is highly reactive and readily hydrolyzes with water to form methanesulfonic acid, rendering it inactive for the desired reaction.

  • Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Handle all reagents under an inert atmosphere (Nitrogen or Argon).[1]

Potential Cause 2: Inactive Amine Starting Material The free base of but-3-yn-1-amine can degrade over time. If you are using the hydrochloride salt, incomplete neutralization will leave you with insufficient free amine to react.

  • Solution:

    • For Free Base: If the amine is old or discolored, consider purifying it by distillation before use.

    • For Hydrochloride Salt: The use of but-3-yn-1-amine hydrochloride[2] requires at least two equivalents of base: one to neutralize the HCl salt and a second to scavenge the HCl generated during the reaction. A slight excess (2.1-2.2 eq.) is recommended to drive the reaction.

Potential Cause 3: Inefficient Reaction Conditions The reaction kinetics are sensitive to temperature and reagent addition rates.

  • Solution: The reaction is exothermic. The addition of methanesulfonyl chloride should be performed slowly and dropwise at a reduced temperature (0 °C) to prevent overheating and potential side reactions.[1] After the addition is complete, the reaction can be allowed to warm to room temperature to ensure it proceeds to completion.

Troubleshooting_Yield Start Low or No Yield Observed CheckMoisture Check for Moisture (Anhydrous Conditions?) Start->CheckMoisture CheckAmine Verify Amine Activity & Stoichiometry Start->CheckAmine CheckTemp Review Temperature Control Protocol Start->CheckTemp Sol_Moisture Solution: Use oven-dried glassware, anhydrous solvents, inert atm. CheckMoisture->Sol_Moisture If Yes Sol_Amine_Free Solution (Free Base): Purify amine by distillation. CheckAmine->Sol_Amine_Free If Free Base Sol_Amine_HCl Solution (HCl Salt): Use >2.0 eq. of base. CheckAmine->Sol_Amine_HCl If HCl Salt Sol_Temp Solution: Add MsCl slowly at 0 °C, then warm to RT. CheckTemp->Sol_Temp If Improper

Caption: Decision tree for troubleshooting low reaction yield.

Q2: My TLC shows the consumption of starting material, but there are multiple product spots. What are these impurities?

The formation of side products is typically due to over-reaction or incorrect stoichiometry.

Potential Cause: Di-sulfonylation of the Primary Amine But-3-yn-1-amine is a primary amine, and the resulting N-methanesulfonamide product still has an acidic N-H proton. In the presence of excess base and methanesulfonyl chloride, a second sulfonylation can occur, leading to the di-sulfonated byproduct.

  • Solution: This is a classic issue with primary amines.[3] The key is to control the stoichiometry and addition order carefully.

    • Use a slight excess of the amine relative to the methanesulfonyl chloride. A ratio of 1.0 equivalent of amine to 1.05-1.1 equivalents of MsCl is a good starting point, but if di-sulfonylation persists, reverse the stoichiometry to use a slight excess of the amine.

    • Add the methanesulfonyl chloride solution slowly to the stirred solution of the amine and base. This ensures that the MsCl always reacts in an environment with an excess of the primary amine, minimizing its chance to react with the product sulfonamide.[1] Never add the amine to the methanesulfonyl chloride.

Quantitative Data: Impact of Stoichiometry on Product Distribution

Amine:MsCl Ratio Base (Et₃N) eq. Typical Yield (Target) Di-sulfonated Impurity
1.0 : 1.2 1.5 ~60-70% ~15-25%
1.0 : 1.05 1.2 ~85-95% <5%

| 1.1 : 1.0 | 1.2 | ~90% (based on MsCl) | Undetected |

Q3: The reaction worked, but I'm struggling to purify the final product. Any advice?

Purification challenges often stem from the physical properties of the product and the removal of reaction byproducts.

Problem 1: Removing the Base·HCl Salt The triethylamine hydrochloride (Et₃N·HCl) salt formed during the reaction can be difficult to separate, sometimes co-eluting with the product in column chromatography if not removed.

  • Solution: Aqueous Workup. A standard liquid-liquid extraction is highly effective.

    • Quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining triethylamine, followed by a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with brine to remove excess water.[4]

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Problem 2: Difficulty with Column Chromatography The sulfonamide product is moderately polar, which can lead to streaking on silica gel columns or require highly polar solvent systems that may not provide good separation.

  • Solution: Optimize Chromatography Conditions.

    • Solvent System: A gradient elution is often best. Start with a less polar system (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity. This will elute non-polar impurities first, followed by your product.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 40:1 to 100:1 mass ratio of silica to crude product).

    • Alternative: If silica gel proves difficult, consider reverse-phase chromatography if the product is sufficiently soluble in water/acetonitrile or water/methanol mixtures.

Frequently Asked Questions (FAQs)

Q: Should I use but-3-yn-1-amine free base or its hydrochloride salt? A: The hydrochloride salt is generally more stable, less volatile, and has a better shelf-life, making it a more reliable starting material.[2] The free base can be used but may require purification if it has been stored for an extended period.[5] Remember to account for the salt by using an additional equivalent of base in your reaction.

Q: What is the best base for this reaction and why? A: A tertiary amine base like triethylamine (Et₃N) or pyridine is standard.[1] Triethylamine is often preferred because it is less nucleophilic than pyridine and its hydrochloride salt is more easily removed during the aqueous workup. Stronger, non-nucleophilic bases like DBU or proton sponge can be used but are typically unnecessary and more expensive. Avoid bases with reactive N-H protons like piperidine or diisopropylamine.

Q: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A good starting point is 30-50% ethyl acetate in hexane. The product sulfonamide will be more polar (lower Rf) than the starting amine.

  • Visualization: The alkyne and amine functional groups are not strongly UV-active. Therefore, staining is required. A potassium permanganate (KMnO₄) stain is excellent as it will readily react with the alkyne in both the starting material and the product, appearing as a yellow spot on a purple background.

Q: What are the critical safety precautions for this synthesis? A: Methanesulfonyl chloride is corrosive, highly toxic, and a potent lachrymator.[1] It reacts violently with water.

  • Always handle methanesulfonyl chloride in a well-ventilated chemical fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is acceptable for splash protection, but butyl rubber or neoprene are better for extended contact), safety goggles, and a flame-resistant lab coat.

  • The reaction can be exothermic. Use an ice bath to control the temperature during the addition of MsCl to prevent the reaction from running away.[1]

Optimized Experimental Protocol

This protocol is for the synthesis of this compound starting from but-3-yn-1-amine hydrochloride.

Materials:

  • But-3-yn-1-amine hydrochloride (1.0 eq.)

  • Methanesulfonyl Chloride (1.05 eq.)

  • Triethylamine (2.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1M Hydrochloric Acid (aq.)

  • Saturated Sodium Bicarbonate (aq.)

  • Brine (Saturated NaCl aq.)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add but-3-yn-1-amine hydrochloride (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DCM to form a stirrable suspension (approx. 0.2 M concentration). Add triethylamine (2.2 eq.) and stir the mixture for 10-15 minutes at room temperature.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • MsCl Addition: In a separate dry flask, prepare a solution of methanesulfonyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 40% EtOAc/Hexane, KMnO₄ stain) until the starting amine spot is no longer visible.

  • Workup:

    • Cool the reaction mixture again to 0 °C and slowly quench by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Experimental_Workflow Setup 1. Reaction Setup (Amine HCl in dry flask under N₂) Additives 2. Add Anhydrous DCM & Triethylamine (2.2 eq) Setup->Additives Cool 3. Cool to 0 °C (Ice Bath) Additives->Cool MsCl 4. Add MsCl (1.05 eq) in DCM dropwise Cool->MsCl React 5. Warm to RT Stir 2-4 hours MsCl->React Monitor 6. Monitor by TLC (KMnO₄ stain) React->Monitor Workup 7. Aqueous Workup (Wash with H₂O, HCl, NaHCO₃, Brine) Monitor->Workup Dry 8. Dry & Concentrate (Na₂SO₄, Rotovap) Workup->Dry Purify 9. Purify (Silica Gel Chromatography) Dry->Purify Product Pure Product Purify->Product

Caption: Step-by-step experimental workflow for the synthesis.

References
  • MDPI. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Available at: [Link][6]

  • Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link][7]

  • Scholars Research Library. (2014). Synthesis of New Sulfonamide Derivatives-Phenyl. Available at: [Link][8]

  • ResearchGate. A Practical Synthesis of 3-Butyn-1-ol. Available at: [Link][9]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link][10]

  • PubChem. But-3-yn-1-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link][2]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link][11]

  • Organic Syntheses. 1-diethylamino-3-butanone. Available at: [Link][4]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Available at: [Link][3]

Sources

Troubleshooting low reactivity of N-(but-3-yn-1-yl)methanesulfonamide in Click reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Low Reactivity of N-(but-3-yn-1-yl)methanesulfonamide in CuAAC

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on challenging bioconjugation and click chemistry workflows. Substrates containing Lewis basic or highly coordinating functional groups—such as this compound—are notorious for causing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to stall.

This guide provides a mechanistic breakdown of why this specific molecule resists standard click conditions and delivers a self-validating protocol to force the reaction to completion.

Mechanistic Insight: The Causality of Catalyst Sequestration

The low reactivity of this compound (


) is rarely an issue with the terminal alkyne itself. Instead, it is a catalyst sequestration problem .

The CuAAC mechanism relies on a delicate equilibrium of highly reactive Cu(I) acetylide complexes[1]. However, the methanesulfonamide group possesses a slightly acidic nitrogen that acts as a potent coordinating ligand for transition metals[2]. When introduced to the reaction mixture without adequate protection, the sulfonamide group outcompetes the alkyne for the Cu(I) catalyst, forming a thermodynamically stable, off-target chelate.

This effectively poisons the catalytic cycle. Furthermore, unbound or poorly stabilized Cu(I) is highly susceptible to oxidation to Cu(II). Once oxidized, Cu(II) catalyzes the unwanted Glaser oxidative homocoupling of the terminal alkyne, consuming your starting material without yielding the desired triazole[3].

G Substrate This compound + Azide + Cu(I) Catalyst Ligand Addition of Strong Ligand (e.g., THPTA 5:1 ratio) Substrate->Ligand NoLigand Weak or No Ligand (Standard Conditions) Substrate->NoLigand ActiveCat Formation of Active Cu(I)-Acetylide Complex Ligand->ActiveCat SeqCat Catalyst Sequestration via Sulfonamide Chelation NoLigand->SeqCat Product 1,4-Disubstituted Triazole (High Yield) ActiveCat->Product Homocoupling Glaser Homocoupling (Diynes formed via O2) SeqCat->Homocoupling Trace O2 Stall Reaction Stalls (Low Reactivity) SeqCat->Stall

Fig 1: Mechanistic divergence in CuAAC of sulfonamide alkynes based on ligand environment.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns green/blue shortly after adding the starting materials, and the reaction stalls. Why? A1: This color change is a definitive indicator of Cu(II) formation. Sulfonamides form highly stable, deeply colored complexes with Cu(II) ions. When your Cu(I) catalyst is oxidized by trace oxygen, the sulfonamide rapidly coordinates the resulting Cu(II), pulling the redox equilibrium completely out of the active Cu(I) state. Solution: You must rigorously degas your solvents and use a strong Cu(I)-stabilizing ligand to protect the metal center[4].

Q2: I see complete consumption of this compound on LCMS, but no triazole product is formed. What happened? A2: You are observing Glaser homocoupling. Terminal alkynes undergo oxidative homocoupling to form diynes when Cu(I) is poorly stabilized and trace oxygen is present[3]. The sulfonamide group exacerbates this by altering the redox potential of the copper center upon coordination. Solution: Exclude oxygen entirely and ensure your sodium ascorbate (reducing agent) is freshly prepared to maintain a reducing environment.

Q3: Which ligand should I use to overcome the sulfonamide coordination? A3: You need a multidentate ligand with a higher binding affinity for Cu(I) than the sulfonamide nitrogen. Tristriazole ligands like THPTA (for aqueous/polar media) or TBTA (for organic media) create a protective coordination sphere around Cu(I)[5]. A minimum 5:1 ligand-to-copper ratio is strictly recommended to outcompete the substrate's internal coordination.

Quantitative Data: Ligand Optimization

To illustrate the impact of catalyst protection, the table below summarizes representative optimization data for CuAAC reactions involving highly coordinating sulfonamide-alkynes.

Reaction ConditionLigand SystemLigand:Cu RatioPrimary SolventExpected Yield (%)Mechanistic Outcome
Uncatalyzed / Thermal NoneN/AToluene (Heat)< 5%Thermal degradation; no triazole formation.
Standard CuAAC NoneN/At-BuOH / H₂O< 10%Rapid catalyst sequestration; Cu(II) precipitation.
Ligand-Assisted (Organic) TBTA1:1DMF40 - 50%Partial Cu(I) stabilization; sulfonamide competes.
Ligand-Assisted (Aqueous) THPTA5:1t-BuOH / H₂O85 - 90%THPTA outcompetes sulfonamide for Cu(I) binding.
Optimized Anaerobic THPTA5:1Degassed Buffer> 95%Complete suppression of Glaser homocoupling.
Self-Validating Experimental Protocol

To successfully click this compound, standard "mix and go" protocols will fail. You must use the following pre-complexation workflow to ensure the catalyst is shielded before it encounters the substrate.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve this compound (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of t-BuOH and water. Sparge the solution with Argon for 15 minutes.

  • Causality: Removing dissolved oxygen prevents the oxidative Glaser homocoupling of the terminal alkyne[3].

  • Validation Check: The solution should remain perfectly clear. Any cloudiness indicates poor solubility of the azide, requiring a shift to a higher t-BuOH ratio or DMF.

Step 2: Catalyst Pre-Complexation (Critical Step)

  • Action: In a separate, clean vial, mix CuSO₄ (0.05 eq) and THPTA ligand (0.25 eq) in degassed water.

  • Causality: Pre-mixing ensures the copper is enveloped by the protective THPTA coordination sphere before it encounters the coordinating sulfonamide group[4].

  • Validation Check: The CuSO₄/THPTA mixture must form a clear, bright blue solution. A cloudy or green solution indicates degraded ligand or impure water.

Step 3: Reduction & Initiation

  • Action: Add freshly prepared Sodium Ascorbate (0.5 eq) to the pre-complexed catalyst vial. The solution will immediately turn colorless. Transfer this active catalytic mixture to the degassed substrate solution via airtight syringe.

  • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species. Transferring it immediately after reduction prevents disproportionation[5].

  • Validation Check: The final reaction mixture must remain pale yellow or colorless. If the solution turns green or blue within the first 30 minutes, the catalyst has been oxidized and sequestered by the sulfonamide; you must abort, re-degas, and restart.

Step 4: Quenching and Isolation

  • Action: After 2-4 hours, quench the reaction by adding an excess of aqueous EDTA or ammonia.

  • Causality: EDTA/NH₃ acts as a highly competitive chelator that strips the copper from both the newly formed triazole product and any residual sulfonamide, preventing metal contamination during downstream isolation.

References
  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - Beilstein Journals. [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - MDPI.[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC.[Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC.[Link]

  • THETA as an Efficient Cu-Binding Ligand for Manual and Automated “Click” Synthesis - ACS Publications.[Link]

Sources

Technical Support Center: Efficient Removal of Copper Catalysts from N-(but-3-yn-1-yl)methanesulfonamide Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-(but-3-yn-1-yl)methanesulfonamide and related N-alkynyl sulfonamide products. This guide is designed for researchers, scientists, and drug development professionals who utilize copper-catalyzed reactions, such as the synthesis of ynamides, and face the critical challenge of removing residual copper catalysts from their final products.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your compounds, which is paramount for downstream applications, particularly in pharmaceutical research where metal residues are strictly regulated.[2]

The Challenge of Copper Contamination

Copper catalysts are instrumental in a variety of organic transformations, including the N-alkynylation of sulfonamides.[1] However, their removal from the final product can be a significant hurdle. Residual copper can interfere with subsequent synthetic steps, compromise biological assays, and is a major concern for the development of active pharmaceutical ingredients (APIs). A persistent blue or green hue in your isolated product is a common visual indicator of copper contamination.[3][4]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses common issues encountered during the purification of this compound and offers structured solutions.

Issue 1: My final product has a distinct blue or green color after initial work-up.
  • Diagnosis: This coloration is a strong indicator of the presence of copper(II) species.[3][4] During the reaction or work-up, the catalytically active copper(I) can be oxidized to the more stable copper(II) state, which often forms colored complexes.

  • Underlying Cause & Mechanism: The nitrogen and oxygen atoms within the sulfonamide moiety of your product, this compound, can act as ligands, chelating to copper ions and making them difficult to remove with simple solvent washes.

  • Step-by-Step Solution: Aqueous Wash with a Chelating Agent

    Chelating agents form stable, water-soluble complexes with copper ions, facilitating their removal from the organic phase into an aqueous phase.[4] Ethylenediaminetetraacetic acid (EDTA) is a powerful and widely used chelating agent for this purpose.[3][5][6]

    Protocol: EDTA Wash for Copper Removal [3]

    • Dissolution: Dissolve your crude this compound product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 0.5 M aqueous solution of EDTA (pH adjusted to 8 for optimal chelation).

    • Mixing: Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and facilitate the complexation of copper ions. The aqueous layer will often turn blue or green as the copper-EDTA complex forms.

    • Separation: Allow the layers to separate fully. Drain and discard the aqueous layer.

    • Repeat: Repeat the wash with fresh EDTA solution at least two more times, or until the aqueous layer is colorless.

    • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any residual water from the organic layer.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the purified product.

Issue 2: The blue/green color persists even after multiple EDTA washes.
  • Diagnosis: Your product may have a particularly high affinity for copper, or the copper concentration is very high, rendering aqueous extraction alone insufficient.

  • Underlying Cause & Mechanism: Strong coordination between your product and copper can hinder the transfer of copper to the aqueous phase. In some cases, the copper catalyst may not be in a simple ionic form and could be part of a more complex species that is less susceptible to chelation by EDTA.

  • Step-by-Step Solution: Solid-Phase Scavenging

    Metal scavenger resins are solid supports functionalized with ligands that have a very high affinity for specific metals.[3] These offer a powerful method for capturing stubborn residual catalysts.

    Protocol: Copper Removal with a Scavenger Resin

    • Resin Selection: Choose a scavenger resin with a high affinity for copper. Resins functionalized with thiourea, iminodiacetic acid, or amine groups are often effective.[3]

    • Dissolution: Dissolve the copper-contaminated product in a suitable organic solvent.

    • Incubation: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the estimated amount of residual copper).

    • Agitation: Stir the mixture at room temperature. The required time can vary from a few hours to overnight, depending on the resin and the concentration of copper.

    • Monitoring: Monitor the progress by observing the disappearance of color from the solution. For more precise measurement, you can analyze small aliquots of the solution.

    • Filtration: Once the copper removal is complete, filter the mixture to remove the resin.

    • Recovery: Wash the resin with a small amount of the solvent to ensure complete recovery of your product.

    • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure.

Issue 3: My product yield is low after purification.
  • Diagnosis: The product may be partially water-soluble, leading to losses during the aqueous work-up, or it may be adsorbing to the solid-phase scavenger or chromatography stationary phase.

  • Underlying Cause & Mechanism: The polarity of this compound can lead to some solubility in aqueous solutions, especially if multiple aqueous washes are performed.

  • Step-by-Step Solutions:

    • For Aqueous Washes:

      • Back-Extraction: After the initial aqueous wash, "back-extract" the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

      • Use of Brine: As mentioned in the EDTA protocol, a final wash with brine can reduce the solubility of the organic product in the aqueous phase, minimizing losses.[4]

    • For Solid-Phase Scavenging or Chromatography:

      • Thorough Washing: Ensure the solid support (scavenger resin or silica/alumina) is washed thoroughly with the eluting solvent to recover all of the product.

      • Solvent Polarity: If using column chromatography, a gradual increase in solvent polarity may be necessary to elute the product effectively without co-eluting the copper complexes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing copper catalysts from my this compound product?

A1: The most common and effective methods include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction using aqueous solutions of chelators like EDTA or ammonia to pull copper into the aqueous phase.[4]

  • Solid-Phase Scavenging: This method employs scavenger resins that selectively bind to copper, which can then be removed by filtration.[3]

  • Filtration through a Solid Support: Passing the reaction mixture through a plug of an adsorbent material like silica gel or alumina can effectively trap the copper catalyst.[4][7]

  • Chromatography: Standard column chromatography can separate the product from the copper catalyst, although it is often more effective after a preliminary purification step to remove the bulk of the copper.[4]

Q2: How do I choose the best copper removal method for my specific situation?

A2: The optimal method depends on several factors:

  • Scale of the Reaction: For small-scale reactions, filtration through a silica plug or a single EDTA wash may be sufficient. For larger-scale synthesis, a more robust method like multiple extractions or the use of scavenger resins might be necessary.

  • Required Purity: For applications requiring very low copper levels (e.g., in drug development), a combination of methods, such as an EDTA wash followed by a scavenger resin or column chromatography, is often recommended.

  • Product Properties: The solubility and stability of your product will dictate the choice of solvents and the feasibility of aqueous extractions.

Q3: Can I quantify the amount of residual copper in my product?

A3: Yes, and it is often a requirement in pharmaceutical development. The most common methods for quantifying trace metal impurities are:

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This is a highly sensitive technique for quantifying a wide range of elements, including copper, at very low concentrations.[2]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Even more sensitive than ICP-OES, ICP-MS is capable of detecting trace amounts of metals.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection: A method has been developed where copper is complexed with EDTA to form a colored complex that can be separated and detected by UV.[8]

Q4: Can residual copper interfere with downstream applications?

A4: Absolutely. Residual copper can:

  • Catalyze Unwanted Side Reactions: Copper can be catalytically active in subsequent synthetic steps, leading to impurities.

  • Interfere with Biological Assays: Copper ions can inhibit enzymes or interact with biological molecules, leading to false results.

  • Cause Product Degradation: The presence of copper can promote the degradation of the final product over time.

  • Broaden NMR Signals: Paramagnetic copper species can cause significant broadening of signals in NMR spectra, making characterization difficult.[4]

Visualizing the Workflow

To aid in selecting the appropriate purification strategy, the following decision-making workflow is provided.

CopperRemovalWorkflow start Crude Product with Copper Contamination color_check Is the product visibly blue/green? start->color_check edta_wash Perform Aqueous Wash with EDTA color_check->edta_wash Yes chromatography Consider Column Chromatography color_check->chromatography No (but high purity needed) color_check2 Is the product still colored? edta_wash->color_check2 scavenger_resin Use a Solid-Phase Scavenger Resin color_check2->scavenger_resin Yes final_product Purified Product color_check2->final_product No scavenger_resin->final_product quantification Quantify Residual Copper (ICP-OES/MS) final_product->quantification

Caption: A decision-making workflow for selecting a copper removal method.

Comparative Overview of Purification Methods

MethodPrincipleAdvantagesDisadvantages
Aqueous Wash with Chelating Agents (e.g., EDTA) Forms water-soluble copper complexes that are extracted from the organic phase.[4]Simple, inexpensive, and effective for removing bulk copper.[3]May require multiple extractions; potential for product loss if partially water-soluble.[4]
Solid-Phase Scavenging Utilizes resins with high-affinity ligands to bind and remove copper.[3]High selectivity and efficiency; can achieve very low copper levels.More expensive than simple extraction; may require longer reaction times.
Filtration through a Solid Support (e.g., Silica Gel) Adsorption of polar copper species onto the solid support.[4][7]Quick and easy for small-scale purifications.May not be effective for all copper species; potential for product adsorption.
Column Chromatography Separation based on differential partitioning between a stationary and mobile phase.Can provide very high purity.Can be time-consuming and require large volumes of solvent; may not be efficient if copper and product have similar polarities.[4]

References

  • Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Retrieved from [Link]

  • Teo, Y.-C., & Tan, Y.-J. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. NIE Digital Repository. Retrieved from [Link]

  • Ramani, A., Patil, R. S., Bhukya, H., & Naveen, T. (2022). Copper‐Catalyzed N,N‐Alkyl Formylation of Sulfonamides. Asian Journal of Organic Chemistry. Retrieved from [Link]

  • Reddy, M. S., Thirupathi, N., & Kim, S. H. (2005). Copper-Catalyzed Hydrative Amide Synthesis with Terminal Alkyne, Sulfonyl Azide, and Water. Journal of the American Chemical Society, 127(44), 15352–15353. Retrieved from [Link]

  • Process for removal of copper from solutions of chelating agent and copper. (1987). Google Patents.
  • Hwang, S. J., et al. (2025). Evaluation of catalytic activity of copper salts and their removal processes in the three-component coupling reactions. ResearchGate. Retrieved from [Link]

  • Fadel, M. A., Elmasry, D. M. A., Mohamed, F. H., Badawy, A. M., & Elsamadony, H. A. (2022). Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. PeerJ, 10, e13035. Retrieved from [Link]

  • Jones-Wilson, T. M., et al. (2002). Novel chelating agents for potential clinical applications of copper. PubMed. Retrieved from [Link]

  • Copper-64 radiopharmaceuticals : production, quality control and clinical applications. (n.d.). IAEA. Retrieved from [Link]

  • Copper-Catalyzed, Aerobic Synthesis of NH-Sulfonimidamides from Primary Sulfinamides and Secondary Amines. (n.d.). Lirias. Retrieved from [Link]

  • Dunetz, J. R., & Danheiser, R. L. (2003). Copper-Mediated N-Alkynylation of Carbamates, Ureas, and Sulfonamides. A General Method for the Synthesis of Ynamides. Organic Letters, 5(22), 4011–4014. Retrieved from [Link]

  • How to avoid plating solution contamination. (2025). Hebei Ruisite Precision Technology Co., Ltd. Retrieved from [Link]

  • Use of Natural Organic and Synthetic Chelating Agents for Efficient Phytoremediation. (n.d.). ResearchGate. Retrieved from [Link]

  • Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. (n.d.). PMC. Retrieved from [Link]

  • Sueki, S., & Kuninobu, Y. (2013). Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. Organic Letters, 15(7), 1544–1547. Retrieved from [Link]

  • Analysis of residual catalysts in pharmaceuticals. (n.d.). secrets of science – magazine. Retrieved from [Link]

  • Tracking Changes in Organic-Copper Speciation during Wastewater Treatment Using LC-ICPMS-ESIMS. (2025). ACS Publications. Retrieved from [Link]

  • Copper Plating Problems (& Their Solutions). (2024). ChemResearch Co. Retrieved from [Link]

  • Spectrophotometric determination of copper in pharmaceutical and biological samples with 3-{2-[2-(2-hydroxyimino-1-methyl-propylideneamino)-ethylamino]-ethyl-imi no}-butan-2-one oxime. (n.d.). ResearchGate. Retrieved from [Link]

  • General Concepts of the Chemistry of Chelation. (n.d.). the Chem Connections Homepage. Retrieved from [Link]

  • Copper Electroplating Troubleshooting. (2024). Brass, Chrome and Zinc Electro Plating In Bali. Retrieved from [Link]

  • Process for removing copper (I) compounds from a reaction mixture, and application of the process. (n.d.). Google Patents.
  • oem best chelating agent for copper. (2024). Retrieved from [Link]

  • Investigation on the Electrochemical Corrosion Behavior of TP2 Copper and Influence of BTA in Organic Acid Environment. (2022). MDPI. Retrieved from [Link]

Sources

Minimizing side reactions when using N-(but-3-yn-1-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(but-3-yn-1-yl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you anticipate and minimize side reactions, ensuring the success of your experiments.

Introduction: Understanding the Molecule

This compound is a bifunctional reagent featuring two key reactive sites: a terminal alkyne and a methanesulfonamide (mesyl) protected amine. This structure makes it a valuable building block, particularly in bioconjugation and medicinal chemistry, often via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".

However, the reactivity of both the alkyne and the sulfonamide can lead to specific side reactions if not properly controlled. This guide is structured around these two functional groups to help you diagnose and solve potential issues.

Part 1: Troubleshooting Side Reactions at the Terminal Alkyne

The terminal alkyne is the primary site for coupling reactions. Its reactivity, however, can also be its downfall, leading to common and frustrating side products.

FAQ 1: My reaction is producing a significant, non-polar byproduct that runs higher on TLC/LC, and my desired product yield is low. What's happening?

Answer: You are likely observing the formation of a symmetric diyne, a result of oxidative homocoupling of the alkyne, commonly known as Glaser coupling. This is one of the most frequent side reactions with terminal alkynes.

Causality: This reaction is catalyzed by trace amounts of oxygen in the presence of a copper catalyst. The Cu(I) catalyst is oxidized to Cu(II), which then facilitates the coupling of two alkyne molecules.

Troubleshooting Steps:

  • Rigorous Oxygen Exclusion: The most critical step is to create and maintain an inert atmosphere.

    • Degassing Solvents: Before use, sparge your reaction solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for the most stringent applications.

    • Inert Atmosphere: Assemble your reaction glassware under a positive pressure of inert gas. Use septa and needles for all reagent additions.

  • Catalyst and Ligand Choice:

    • Use a Cu(I) Stabilizing Ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) not only accelerate the desired click reaction but also stabilize the Cu(I) oxidation state, suppressing the Glaser coupling pathway.

    • Use a Reducing Agent: Adding a mild reducing agent like sodium ascorbate to the reaction mixture is standard practice. It continuously reduces any Cu(II) formed back to the active Cu(I) catalyst, effectively shutting down the homocoupling pathway.

Protocol: Standard Oxygen-Free CuAAC Reaction

This protocol is designed to minimize oxidative homocoupling.

  • To a dry flask under an Argon atmosphere, add your azide component (1.0 eq) and this compound (1.1 eq).

  • Dissolve the components in a degassed solvent mixture (e.g., t-BuOH/H₂O or DMSO).

  • In a separate vial, prepare the catalyst solution:

    • Add sodium ascorbate (0.2-0.3 eq) to degassed water.

    • Add copper(II) sulfate pentahydrate (0.1 eq). The solution should turn yellow/orange as Cu(II) is reduced to Cu(I).

    • If using, add the ligand (e.g., THPTA, 0.1 eq) to this solution.

  • Add the catalyst solution to the main reaction flask via syringe.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.[1]

FAQ 2: I see multiple other minor products in my mass spec analysis, some with higher masses than the expected product. What are they?

Answer: Besides Glaser coupling, terminal alkynes can undergo other side reactions, such as cyclotrimerization to form benzene derivatives or reactions with other nucleophiles present in your mixture.

Causality:

  • Cyclotrimerization: Under certain catalytic conditions (especially with transition metals like Ruthenium or Rhodium), three alkyne molecules can cyclize to form a substituted benzene ring. While less common in standard CuAAC conditions, it can occur if the desired reaction is sluggish.

  • Addition Reactions: The alkyne C-C triple bond can be susceptible to addition reactions if strong nucleophiles or electrophiles are present and unmanaged.[2]

Troubleshooting Steps:

  • Confirm Catalyst Specificity: Ensure your catalyst system is specific for the intended reaction. Copper is standard for azide-alkyne cycloadditions. If you are performing a different type of alkyne coupling (e.g., Sonogashira), ensure palladium and copper co-catalysts are pure and used in appropriate ratios.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound to ensure the limiting reagent (often the more valuable azide partner) is fully consumed. This minimizes the concentration of unreacted alkyne available for side reactions.

  • Check for Reactive Functional Groups: Ensure the azide-containing partner does not have unprotected functional groups that could react with the alkyne under the reaction conditions.

Visualizing Alkyne Side Reactions

Below is a diagram illustrating the desired CuAAC pathway versus the common Glaser coupling side reaction.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_conditions Conditions Start_Alkyne This compound Good_Cond Cu(I), Ascorbate Ligand, Inert Atm. Start_Alkyne->Good_Cond Bad_Cond Cu(I)/Cu(II), O2 Start_Alkyne->Bad_Cond Start_Azide R-N3 (Azide) Start_Azide->Good_Cond Desired Desired Product (1,4-Triazole) Side Side Product (Diyne) Good_Cond->Desired CuAAC Bad_Cond->Side Glaser Coupling

Caption: Desired vs. Undesired Alkyne Pathways.

Part 2: Troubleshooting the Methanesulfonamide Group

The methanesulfonamide (Ms) group is generally considered a robust protecting group for the amine. However, its stability is not absolute, and its acidic N-H proton can participate in unwanted reactions.

FAQ 3: My reaction isn't working, and I suspect the starting material is degrading. How stable is the methanesulfonamide group?

Answer: The methanesulfonamide group is stable under a wide range of conditions, including moderately acidic and basic environments at room temperature.[3] However, it is not indestructible and can be cleaved under specific, harsh conditions which should generally be avoided unless deprotection is the goal.

Causality:

  • Strongly Acidic Conditions: Concentrated, strong acids (e.g., HBr/AcOH, TfOH) combined with heat can hydrolyze the sulfonamide S-N bond.[4][5][6]

  • Reductive Cleavage: Certain reductive methods, such as using magnesium in methanol, can also cleave the sulfonamide.[3][7]

  • Strong Nucleophiles/Bases: While the sulfonamide itself is not highly electrophilic, the N-H proton is acidic (pKa ~10-11).[8] Strong, non-nucleophilic bases like n-BuLi can deprotonate the nitrogen. If a potent electrophile is also present, this can lead to unwanted N-alkylation.

Table: Stability of Methanesulfonamide Group
ConditionStabilityPotential Side ReactionMitigation Strategy
Standard CuAAC (pH 6-8, RT)HighNoneN/A
Strong Acid (e.g., TFA, pH < 1)Moderate to Low[7]S-N Bond CleavageBuffer reaction if acidic reagents are required; avoid strong acid workups.
Strong Base (e.g., n-BuLi, NaH)High (bond stability)N-Deprotonation, N-Alkylation[3]Avoid strong bases unless N-alkylation is intended. Use weaker, non-nucleophilic organic bases (e.g., DIPEA) if needed.
Standard Reductants (e.g., NaBH₄)HighNoneN/A
Harsh Reductants (e.g., Mg/MeOH)Low[3][7]S-N Bond CleavageChoose alternative reductive methods if other functional groups require it.
FAQ 4: How do I purify my final product? The sulfonamide seems to make it very polar and sometimes difficult to handle.

Answer: The sulfonamide group significantly increases the polarity of the molecule due to its ability to act as a hydrogen bond donor (N-H) and acceptor (S=O).[8] This often results in higher retention on silica gel and good solubility in polar organic solvents.

Troubleshooting & Optimization Strategies:

  • Normal-Phase Chromatography (Silica Gel):

    • Solvent System: A gradient of ethyl acetate in hexanes may not be sufficient. More polar solvent systems are often required. Good starting points are:

      • Dichloromethane (DCM) / Methanol (MeOH) (e.g., 0-10% MeOH gradient).

      • Ethyl Acetate (EtOAc) / Methanol (MeOH).

    • Tailing: The acidic N-H proton can cause peak tailing on silica. Adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can often sharpen the peaks.

  • Reverse-Phase Chromatography (C18):

    • Utility: Reverse-phase is an excellent alternative, especially for very polar compounds.

    • Solvent System: A gradient of Acetonitrile (ACN) in Water or Methanol in Water is standard.

    • Additives: Adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase is highly recommended to ensure the sulfonamide is protonated, leading to sharper peaks and better separation.[9]

Workflow: Purification Strategy Selection

This workflow can help you decide on an appropriate purification strategy.

G Start Crude Product Mixture TLC_Check Run TLC Plate (e.g., 5% MeOH/DCM) Start->TLC_Check Decision Is Rf > 0.1 and spot separation adequate? TLC_Check->Decision Silica Purify via Normal-Phase (Silica Gel) Decision->Silica Yes C18 Purify via Reverse-Phase (C18) Decision->C18 No Silica_Solvent Use DCM/MeOH or EtOAc/MeOH gradient. Add 0.5% AcOH if tailing occurs. Silica->Silica_Solvent End Pure Product Silica->End C18_Solvent Use ACN/H2O or MeOH/H2O gradient. Add 0.1% TFA for sharp peaks. C18->C18_Solvent C18->End

Sources

Technical Support Center: N-(but-3-yn-1-yl)methanesulfonamide Stability & Optimization

[1]

Status: Operational Document ID: TS-MS-ALK-004 Applicable For: Drug Discovery, Bioconjugation (Click Chemistry), Fragment-Based Screening.

Executive Technical Summary

This compound is a bifunctional building block containing a polar sulfonamide core and a reactive terminal alkyne. While generally stable, its utility depends on maintaining the "Stability Window"—a specific pH range that balances the hydrolytic resistance of the sulfonamide with the hydration resistance of the alkyne.

  • Core Stability Risk: The terminal alkyne is susceptible to hydration (forming a ketone) in acidic media (

    
    ), while the sulfonamide nitrogen (
    
    
    ) becomes nucleophilic in basic media (
    
    
    ), risking slow intramolecular cyclization or oxidation.
  • Optimal pH Range: pH 5.5 – 7.5 (Buffered).

  • Storage: Solid state at -20°C under inert atmosphere (Argon/Nitrogen).

Troubleshooting & FAQs (Interactive Guide)

Category A: Solubility & Precipitation[1]

Q: "My compound precipitated upon adding it to the reaction buffer (pH 7.4). Why?" A: This is a classic Thermodynamic Solubility issue. The sulfonamide proton has a

10.87

  • Immediate Fix: If your application allows, add a co-solvent like DMSO (5-10%) or Acetonitrile .

  • Alternative: If you are performing a click reaction, the copper catalyst often requires a ligand (e.g., THPTA) which may help solubilize the reactants.

Q: "Can I just increase the pH to 11 to dissolve it?" A: Proceed with caution. While raising the pH > 11 will deprotonate the nitrogen (forming the soluble anion

  • Intramolecular Cyclization: The nitrogen anion can attack the alkyne (5-exo-dig), especially if trace metals are present.

  • Oxidative Degradation: Terminal alkynes are more sensitive to oxidation in alkaline solutions.

Category B: Degradation & Impurities[1][2]

Q: "I see a new peak at M+18 in my LC-MS after storing the solution in 0.1% Formic Acid. What is it?" A: You are likely observing Alkyne Hydration . In acidic conditions (like 0.1% Formic Acid, pH ~2.7), the terminal alkyne can undergo Markovnikov hydration to form a methyl ketone.

  • Mechanism:

    
    .
    
  • Prevention: Do not store the compound in acidic mobile phases for

    
     hours. Prepare fresh samples in neutral diluent (Water/Acetonitrile 50:50) immediately before injection.
    

Q: "Is the sulfonamide bond hydrolyzing?" A: Unlikely. The sulfonamide bond (

alkyneimpurities

Visualizing Degradation Pathways

The following diagram maps the chemical fate of this compound under stress conditions. Use this to diagnose "mystery peaks" in your chromatograms.

DegradationPathwaysCompoundN-(but-3-yn-1-yl)methanesulfonamide(Neutral, Stable pH 5-8)AcidPathAcidic Stress (pH < 3)+ TimeCompound->AcidPathBasePathBasic Stress (pH > 11)Compound->BasePathExtremePathExtreme Hydrolysis(6M HCl, 100°C)Compound->ExtremePathHydrationProdMethyl Ketone Product(Alkyne Hydration)[M+18 Da]AcidPath->HydrationProdH3O+ catalyzedAnionSulfonamide Anion(Soluble, Nucleophilic)BasePath->AnionDeprotonation (Fast)CyclicProdCyclic Enamide(Intramolecular Cyclization)[Same Mass, Different RT]Anion->CyclicProdSlow / Metal CatalyzedHydrolysisProdMethanesulfonic Acid+But-3-yn-1-amineExtremePath->HydrolysisProdS-N Cleavage

Figure 1: Degradation pathways.[1] Note that Alkyne Hydration (Left) is the most common issue in LC-MS workflows due to acidic mobile phases.

Optimized Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

For long-term storage of the dissolved compound.

  • Solvent Selection: Use Anhydrous DMSO or DMAc . Avoid water for stock solutions.

  • Concentration: 10 mM to 50 mM.

  • Container: Amber glass vial with a PTFE-lined cap (prevents leaching and light exposure).

  • Storage: Store at -20°C.

    • Self-Validation: Thaw and check LC-MS purity after 1 month. Purity should remain >99%.

Protocol B: Buffer Selection Decision Tree

Select the right buffer based on your downstream application.

BufferSelectionStartSelect ApplicationClickCuAAC Reaction(Click Chemistry)Start->ClickStorageAqueous StorageStart->StorageLCMSLC-MS AnalysisStart->LCMSBuffer1PBS (pH 7.4) orHEPES (pH 7.5)Click->Buffer1Buffer2Ammonium Acetate(pH 5.0 - 6.0)Storage->Buffer2Buffer3Water/MeCN + 0.1% Formic AcidLCMS->Buffer3Note1Add THPTA ligandto protect alkyneBuffer1->Note1Note2Analyze within4 hoursBuffer3->Note2

Figure 2: Decision matrix for buffer selection to maximize stability.

Quantitative Stability Data

The following table summarizes the estimated half-life (

ConditionpHTemperaturePredicted StabilityRisk Factor
0.1% Formic Acid ~2.725°C< 24 HoursHigh: Alkyne Hydration
Acetate Buffer 5.04°C> 6 MonthsLow: Optimal range
Phosphate (PBS) 7.425°C> 1 WeekLow: Good for reactions
Borate Buffer 10.525°C< 48 HoursMedium: Anion oxidation/cyclization
1M NaOH 14.060°C< 1 HourCritical: Rapid degradation

References

  • BenchChem. (2025).[1] Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa. Retrieved from (Inferred from search context 1.3).

  • Chemistry LibreTexts. (2020). Acidity of Terminal Alkynes and Acetylide Ions. Retrieved from .

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters. Retrieved from .

  • PubChem. (2025). This compound Compound Summary. Retrieved from .

Technical Support Center: Recrystallization of N-(but-3-yn-1-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of N-(but-3-yn-1-yl)methanesulfonamide. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

I. Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The process relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] By dissolving the impure solid in a hot, saturated solution and then allowing it to cool, the desired compound will crystallize out, leaving impurities behind in the solvent.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

  • Polar Protic Solvents: Ethanol, methanol, and isopropanol are often good starting points for sulfonamides.[3][4] Water can be used as an anti-solvent in combination with these alcohols (e.g., ethanol/water mixture) to decrease the solubility of the compound upon cooling.[2][5]

  • Polar Aprotic Solvents: Acetone and ethyl acetate could also be effective.

  • Solubility Testing: It is crucial to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific crude material.[2]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" is the separation of the dissolved solid as a liquid rather than a crystalline solid.[5][6] This can occur if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities.[5] To address this:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[5]

  • Change the Solvent System: The current solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system.[5]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[5][7]

Q3: I have a very low yield after recrystallization. What went wrong?

A3: A low yield can be attributed to several factors:

  • Using Too Much Solvent: This is a common mistake that leads to a significant portion of the product remaining in the mother liquor.[6][8]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.[5] Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution has cooled sufficiently, possibly in an ice bath, to maximize crystal formation.[5]

Q4: The recovered crystals are discolored. How can I remove the color?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.[2] Add a small amount of charcoal to the dissolved crude product, heat the mixture, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[2][9]

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the recrystallization of this compound.

Problem Potential Cause Recommended Solution(s)
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Gently boil off some of the solvent to concentrate the solution and then allow it to cool again.[6]
The solution is supersaturated.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[7][8]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
The compound "oils out". The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling solvent or a mixed solvent system.[2] Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[2][5]
High concentration of impurities.Consider a preliminary purification step like column chromatography before recrystallization.[5]
Low recovery of pure product. Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.[7]
The crystals were washed with a solvent at room temperature.Wash the collected crystals with a small amount of ice-cold solvent.[3][7]
The product is significantly soluble in the solvent even at low temperatures.Choose a different solvent where the compound has lower solubility at cold temperatures.
Crystals are discolored. Presence of colored impurities from the synthesis.Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Heat for a few minutes, then perform a hot filtration to remove the charcoal before cooling.[2]
Difficulty purifying the terminal alkyne. Terminal alkynes can be reactive and sometimes volatile.Use gentle solvent removal techniques. Consider using deactivated silica gel for chromatography if needed.[10]
Potential for homocoupling (Glaser coupling) as a side reaction.If copper catalysts were used in the synthesis, this side product may be present. Recrystallization should help separate the desired monomer from the dimer.[10]

IV. Experimental Protocols

A. Small-Scale Solvent Selection
  • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, methanol, acetone, ethyl acetate, water) dropwise at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube. Observe if the compound dissolves.

  • If the compound dissolves upon heating, allow the test tube to cool to room temperature and then place it in an ice bath.

  • A suitable solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and forms crystals upon cooling.[11]

B. General Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5][9]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[5][9]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[5] To maximize the yield, place the flask in an ice bath for about 15-30 minutes after it has reached room temperature.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3][7]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.[5]

V. Visualization of the Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oil_out Does it 'Oil Out'? crystals_form->oil_out Yes no_crystals Supersaturated or Too Much Solvent? crystals_form->no_crystals No yield_low Is Yield Low? oil_out->yield_low No oil_out_yes Impure or Wrong Solvent? oil_out->oil_out_yes Yes discolored Are Crystals Discolored? yield_low->discolored No yield_low_yes Too Much Solvent or Incomplete Cooling? yield_low->yield_low_yes Yes end Pure Crystals Obtained discolored->end No discolored_yes Use Activated Charcoal discolored->discolored_yes Yes induce_crystallization Scratch Flask / Add Seed Crystal no_crystals->induce_crystallization Supersaturated concentrate_solution Boil Off Some Solvent no_crystals->concentrate_solution Too Much Solvent induce_crystallization->cool concentrate_solution->cool change_solvent Re-dissolve, Add Co-solvent, or Change Solvent oil_out_yes->change_solvent Wrong Solvent pre_purify Pre-purify (e.g., Chromatography) oil_out_yes->pre_purify Impure change_solvent->dissolve pre_purify->dissolve use_less_solvent Restart with Less Solvent yield_low_yes->use_less_solvent Too Much Solvent cool_further Cool in Ice Bath yield_low_yes->cool_further Incomplete Cooling use_less_solvent->dissolve cool_further->discolored discolored_yes->dissolve

Caption: A decision-making workflow for troubleshooting common issues in the recrystallization of this compound.

VI. References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.). Retrieved from

  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. (n.d.). Retrieved from

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from

  • Cas no 3144-09-0 (methanesulfonamide). (2025, October 18). Retrieved from

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from

  • Recrystallization1. (n.d.). Retrieved from

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved from

  • Recrystallization. (n.d.). Retrieved from

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from

  • "common pitfalls in the handling of terminal alkynes" - Benchchem. (n.d.). Retrieved from

  • Technical Support Center: N-Phenylmethanesulfonamide Crystallization and Purification - Benchchem. (n.d.). Retrieved from

Sources

Preventing degradation of N-(but-3-yn-1-yl)methanesulfonamide during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(but-3-yn-1-yl)methanesulfonamide

A Guide to Ensuring Compound Integrity During Storage

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this valuable bifunctional molecule. As a Senior Application Scientist, my goal is to explain not just what to do, but why you're doing it, ensuring the long-term stability and reliability of your compound for downstream applications like click chemistry, fragment-based drug discovery, and materials science.

Section 1: Understanding the Instability of this compound

The structure of this compound contains two key functional groups: a terminal alkyne and an aliphatic methanesulfonamide . While the methanesulfonamide group is generally robust, the terminal alkyne is the primary site of potential degradation.[1][2] Understanding these potential degradation pathways is the first step toward prevention.

Primary Degradation Pathways
  • Oxidative Homocoupling (Glaser Coupling): This is the most common degradation pathway for terminal alkynes.[3] In the presence of trace amounts of copper catalysts (often residual from synthesis) and oxygen, two molecules of the alkyne can couple to form a 1,3-diyne dimer.[3][4] This is a significant issue as it consumes the starting material and introduces a difficult-to-remove impurity.[3]

  • Oxidative Cleavage: Under strongly oxidizing conditions, the triple bond can be cleaved, leading to the formation of carboxylic acids and, in the case of a terminal alkyne, CO2.[5][6][7] While less common under standard storage conditions, exposure to strong oxidants or even air over long periods can facilitate this process.[8]

  • Polymerization/Oligomerization: Terminal alkynes can be susceptible to polymerization, especially if exposed to heat, light, or catalytic impurities.[9]

  • Hydrolysis of the Sulfonamide: The S-N bond in sulfonamides can be cleaved under hydrolytic stress, particularly in strongly acidic conditions (e.g., pH < 2).[2][10] However, methanesulfonamide is relatively stable, and this is not a primary concern under typical storage conditions (pH 4-9).[1][11]

The following diagram illustrates the two most critical degradation pathways to consider during storage.

Figure 1. Primary Degradation Pathways cluster_0 Glaser Homocoupling cluster_1 Oxidative Cleavage A 2 x this compound B 1,3-Diyne Dimer Impurity A->B O₂, Trace Cu⁺ C This compound D Carboxylic Acid + CO₂ C->D Strong Oxidants (O₃, KMnO₄) or long-term air exposure

Caption: Key degradation routes for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the absolute best conditions for long-term storage of solid this compound?

A1: For maximum stability, the solid compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is ideal) and protected from light.[9] This combination of conditions directly mitigates the primary degradation pathways. The inert atmosphere prevents oxidative reactions like Glaser coupling and cleavage, low temperature slows down all potential reaction rates, and protection from light prevents photolytic degradation.[9]

Q2: I need to store the compound in a solvent. What is the best choice?

A2: If you must store the compound in solution, use a dry, deoxygenated aprotic solvent such as anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Prepare only the amount needed for immediate use. Solutions are generally less stable than the solid material. Avoid solvents containing primary amines (like Tris buffer) as they can potentially react.[12] Never store in aqueous buffers for extended periods, as this increases the risk of hydrolysis and other water-mediated degradation.

Q3: My compound was shipped at room temperature. Is it compromised?

A3: It is unlikely to be compromised. Solid organic compounds are generally stable enough for short-term shipping at ambient temperatures. However, for long-term storage (> 1 month), you must transfer it to the recommended low-temperature, inert conditions immediately upon receipt.

Q4: I don't have access to an argon/nitrogen line for storage. What's the next best thing?

A4: If a full inert atmosphere setup is unavailable, the next best option is to use a vacuum desiccator. Place the compound in a tightly sealed amber vial, then place the vial inside a desiccator containing a desiccant. Evacuate the desiccator and backfill with air several times to reduce the oxygen content before sealing it under vacuum. Store the entire desiccator in a -20°C freezer. This reduces exposure to both oxygen and moisture.[12]

Section 3: Recommended Storage & Handling Protocols

Adherence to a strict protocol is the most effective way to ensure compound integrity.

Table 1: Recommended Storage Conditions Summary
ParameterSolid Compound (Long-Term)Solution (Short-Term)
Temperature -20°C (Recommended) or 4°C (Acceptable)-20°C
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)
Container Tightly sealed amber glass vialVial with PTFE-lined cap
Solvent N/AAnhydrous, deoxygenated aprotic solvent (e.g., DMF, DMSO)
Light Protect from light (amber vial or wrap in foil)[9]Protect from light
Protocol 1: Long-Term Storage of Solid Compound
  • Preparation: Ensure the compound is in a clean, dry amber glass vial suitable for low temperatures.

  • Inerting: Place the uncapped vial inside a glove box or a Schlenk line flask.

  • Purge Cycle: Evacuate the atmosphere and backfill with high-purity argon or nitrogen gas. Repeat this cycle 3-5 times to ensure all oxygen has been removed.

  • Sealing: While under the positive pressure of the inert gas, tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE).

  • Parafilm: For extra security against moisture ingress, wrap the cap-vial interface with Parafilm.

  • Storage: Label the vial clearly and place it in a designated -20°C freezer.

Protocol 2: Assessing Compound Purity After Storage

If you suspect degradation, this protocol will help you assess the compound's purity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.

  • Sample Preparation: Carefully remove the stored compound from the freezer and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[12]

  • NMR Analysis:

    • Dissolve a small amount (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • What to look for: The key signal for the intact compound is the terminal alkyne proton (–C≡C-H ), which typically appears as a triplet around 2-3 ppm. A decrease in the integration of this peak relative to other stable peaks (like the methyl group of the sulfonamide) indicates degradation. The appearance of new, complex signals in the olefinic or aromatic region could indicate dimer formation.

  • HPLC-MS Analysis:

    • Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Analyze using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • What to look for: The intact compound will have a specific retention time and a mass-to-charge ratio ([M+H]⁺) of approximately 148.04. The primary degradation product, the Glaser-coupled dimer, would appear as a new, likely later-eluting peak with an [M+H]⁺ of approximately 293.07. Other small peaks may indicate oxidative cleavage products.

Section 4: Troubleshooting Guide

Use this guide if you encounter unexpected results in your experiments.

Figure 2. Troubleshooting Workflow Start Problem: Low yield or unexpected side products in reaction (e.g., click chemistry) CheckPurity Step 1: Assess Purity of Starting Material (Use Protocol 2: HPLC-MS & NMR) Start->CheckPurity IsDegraded Is significant degradation (>5%) observed? CheckPurity->IsDegraded NoDegradation Purity is high (>95%). Compound is stable. IsDegraded->NoDegradation No DegradationConfirmed Purity is low (<95%). Degradation confirmed. IsDegraded->DegradationConfirmed Yes ReviewProtocol Root Cause: Reaction conditions are suboptimal. Action: Review reaction stoichiometry, catalyst, solvent, and temperature. NoDegradation->ReviewProtocol IdentifyCause Step 2: Identify Cause of Degradation DegradationConfirmed->IdentifyCause CauseStorage Root Cause: Improper storage (Air/Light/Temp). Action: Discard degraded batch. Obtain fresh material. Implement Protocol 1 for storage. IdentifyCause->CauseStorage Stored >1 month? CauseHandling Root Cause: Contamination during handling (e.g., metal spatula, impure solvent). Action: Use non-metal spatulas. Use high-purity anhydrous solvents. IdentifyCause->CauseHandling Recently opened/weighed?

Caption: A step-by-step guide to diagnosing issues with the compound.

Problem: My click chemistry reaction is sluggish or gives a low yield, and I see a byproduct with double the mass.

  • Most Likely Cause: Your starting material has undergone Glaser homocoupling. The "double mass" byproduct is the 1,3-diyne dimer, which cannot participate in the desired click reaction. This happens when the alkyne is exposed to oxygen, especially in the presence of trace copper.[3][13][14]

  • Solution:

    • Confirm the presence of the dimer using Protocol 2 (HPLC-MS).

    • If the dimer is present in significant amounts (>5%), the batch should be discarded or repurified via column chromatography.

    • Obtain a fresh batch of this compound and immediately store it according to Protocol 1.

    • When setting up reactions, ensure all solvents are rigorously deoxygenated and use fresh, high-purity catalysts.

Problem: My NMR spectrum looks clean, but I'm still getting poor results in sensitive biological assays.

  • Possible Cause: Formation of non-obvious degradation products or metal acetylides. Terminal alkynes can react with heavy metal ions (Ag⁺, Cu⁺, Hg²⁺) to form explosive acetylides, which may not be readily visible by NMR but can interfere with biological systems.[9]

  • Solution:

    • Avoid using any spatulas or equipment made of copper, silver, or brass. Use plastic, glass, or stainless steel.

    • Ensure all glassware is scrupulously clean. If you suspect metal contamination, consider washing glassware with a chelating agent like EDTA before a final rinse with deionized water and drying.

    • When performing copper-catalyzed reactions, use a ligand (e.g., TBTA) to stabilize the copper(I) and prevent unwanted side reactions.

References

  • Ghosh, K., et al. (2026, January 17). Selective photocatalytic oxidative cleavage of terminal alkynes to carboxylic acids within a water-soluble Pd6 nanocage. RSC. Retrieved February 27, 2026, from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Gao, H., et al. (2010). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Gao, H., et al. (2017, February 20). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Retrieved February 27, 2026, from [Link]

  • Gao, H., et al. (2017, February 20). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ACS Publications. Retrieved February 27, 2026, from [Link]

  • NC State University Libraries. (n.d.). 9.6 Oxidative Cleavage of Alkynes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved February 27, 2026, from [Link]

  • Tripti, K., et al. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved February 27, 2026, from [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 18). 9.6: Oxidative Cleavage of Alkynes. Retrieved February 27, 2026, from [Link]

  • Havare, N. (2023, April 10). Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic synthesis. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved February 27, 2026, from [Link]

  • Khan Academy. (2020, July 17). 125: Ozonolysis (oxidative cleavage) of alkynes. YouTube. Retrieved February 27, 2026, from [Link]

  • AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). WO2014165800A1 - Selective detection of alkenes or alkynes.
  • Stony Brook University. (n.d.). Chemical Storage Guide. Environmental Health and Safety. Retrieved February 27, 2026, from [Link]

  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Retrieved February 27, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C5H9NO2S). Retrieved February 27, 2026, from [Link]

  • Moravek. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices. Retrieved February 27, 2026, from [Link]

  • Ion-Gas. (2026, February 9). Pro Guide to Chemical Storage: Acids, Bases, Solvents & Safety. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 27, 2026, from [Link]

  • PubMed. (2022, February 15). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Retrieved February 27, 2026, from [Link]

  • Willems, L. I., et al. (n.d.). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. ACS. Retrieved February 27, 2026, from [Link]

  • Glen Research. (2018, May 3). SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). Retrieved February 27, 2026, from [Link]

  • University of Calgary. (n.d.). Ch 9 : Alkynes. Retrieved February 27, 2026, from [Link]

  • Brewer, S. H., et al. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. PMC. Retrieved February 27, 2026, from [Link]

  • Egoshi, S., et al. (2021, September 16). Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules. RSC Publishing. Retrieved February 27, 2026, from [Link]

  • Chen, S., et al. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. ACS. Retrieved February 27, 2026, from [Link]

  • Ricken, B., et al. (2015, December 25). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. PubMed. Retrieved February 27, 2026, from [Link]

  • Li, J., et al. (2021, February 25). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano. Retrieved February 27, 2026, from [Link]

  • Ricken, B., et al. (2015, October 30). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 – elucidating the downstream pathway. ResearchGate. Retrieved February 27, 2026, from [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in N-(but-3-yn-1-yl)methanesulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges, particularly those related to steric hindrance, encountered during the coupling of N-(but-3-yn-1-yl)methanesulfonamide. As Senior Application Scientists, we have structured this resource to offer not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems you may encounter during your coupling reactions with this compound.

Question 1: My Sonogashira coupling reaction with this compound is resulting in low to no product yield. What are the likely causes and how can I resolve this?

Answer:

Low or no product yield in a Sonogashira coupling is a frequent issue that can often be traced back to a few key areas.[1][2] Given the structure of this compound, steric hindrance is a potential contributing factor, but it's crucial to first rule out more common problems.

Here is a systematic approach to troubleshooting:

  • Re-evaluate Your Reaction Conditions: The Sonogashira reaction is sensitive to atmospheric conditions.

    • Inert Atmosphere: The presence of oxygen can lead to the oxidative homocoupling of your alkyne (Glaser coupling), a common side reaction.[1][3] Ensure your reaction is conducted under a strictly inert atmosphere, such as argon or nitrogen.

    • Solvent and Base Purity: Solvents and amine bases must be anhydrous and thoroughly degassed.[1] Water and oxygen can deactivate your catalyst.

  • Inspect Your Catalysts and Reagents: The integrity of your catalyst system is paramount.

    • Catalyst Activity: Palladium(0) catalysts can be sensitive to air and moisture. If you observe the formation of a black precipitate ("palladium black"), it's a sign of catalyst decomposition.[1] Consider using a fresh batch of catalyst. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more stable.[2]

    • Copper Co-catalyst: Copper(I) iodide is susceptible to oxidation. Use a fresh, high-purity source.[1]

    • Substrate Purity: Impurities in either your this compound or your coupling partner (aryl/vinyl halide) can poison the catalyst.[1][2]

  • Address Potential Steric Hindrance: While this compound itself is not exceptionally bulky, your choice of coupling partner and ligands can introduce steric challenges.

    • Bulky Ligands: For sterically demanding substrates, employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can enhance the rate of reductive elimination and improve yields.[1]

    • Reactivity of the Halide: The reactivity of the aryl or vinyl halide follows the trend: I > OTf > Br > Cl.[2] If you are using a less reactive bromide or chloride with a sterically hindered coupling partner, you may need to increase the reaction temperature or consider a more active catalyst system.

Question 2: I am observing a significant amount of a side product that appears to be the homocoupling of this compound. How can I minimize this?

Answer:

The formation of a 1,3-diyne via the coupling of two molecules of your terminal alkyne is known as Glaser coupling, a common side reaction in Sonogashira couplings.[1][3] This is primarily driven by the copper(I) co-catalyst in the presence of oxygen.

Here are strategies to suppress this unwanted side reaction:

  • Rigorous Exclusion of Oxygen: As mentioned previously, maintaining a strictly inert atmosphere is the most critical step to prevent Glaser coupling.[1][3]

  • Reduce Copper Loading: Lowering the concentration of the copper(I) co-catalyst to the minimum effective amount can help.

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the homocoupling reaction.[1]

  • Consider a Copper-Free Protocol: In cases where homocoupling is persistent, switching to a copper-free Sonogashira reaction is a highly effective solution.[3][4] These protocols often utilize specific palladium catalysts and ligands that can facilitate the coupling without the need for a copper co-catalyst.[5][6]

Question 3: My coupling partner is a sterically hindered aryl bromide, and the reaction is sluggish. What modifications to the standard Sonogashira protocol should I consider?

Answer:

Coupling a sterically hindered aryl bromide presents a dual challenge: the lower reactivity of the bromide compared to an iodide, and the steric congestion around the reaction center.

Here's a multi-faceted approach to optimize this transformation:

  • Ligand Selection is Key: Standard ligands like triphenylphosphine may not be sufficient.

    • Bulky, Electron-Rich Ligands: As mentioned, ligands like XPhos, SPhos, or BrettPhos can be highly effective in promoting the coupling of hindered substrates.[7] These ligands facilitate the crucial reductive elimination step.

  • Solvent and Base Optimization:

    • Solvent Choice: While polar aprotic solvents like DMF are common, nonpolar solvents such as toluene can sometimes minimize steric hindrance by reducing interactions between bulky substituents.[8] However, solvent choice can be highly system-dependent.

    • Sterically Hindered Bases: The use of bulkier amine bases like diisopropylethylamine (DIPEA) or DBU can sometimes be beneficial.

  • Temperature and Concentration:

    • Increased Temperature: Aryl bromides often require higher reaction temperatures than aryl iodides to undergo oxidative addition.[2] Consider heating the reaction, potentially in a sealed tube if your solvent is volatile.

    • Higher Concentration: Increasing the concentration of your reactants can sometimes overcome sluggish reaction rates.

  • Protecting Group Strategy: If direct coupling proves challenging, consider a temporary protecting group on the alkyne.

    • TMS Protection: You can protect the terminal alkyne of this compound with a trimethylsilyl (TMS) group.[9] Perform the coupling with the TMS-protected alkyne, which can sometimes proceed more cleanly. The TMS group can then be easily removed using mild conditions such as potassium carbonate in methanol or a fluoride source like TBAF.[10]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how might it specifically affect the coupling of this compound?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule impede a chemical reaction.[11][12] In the context of your molecule, steric hindrance can arise from the methanesulfonamide group and the flexible butyl chain, which can adopt conformations that block the approach of the palladium catalyst or the coupling partner to the terminal alkyne. While not extremely bulky, in combination with a hindered coupling partner, this can slow down the reaction.

Q2: Is the methanesulfonamide group stable under typical Sonogashira coupling conditions?

A2: Generally, the methanesulfonamide group is robust and stable under the mildly basic and neutral conditions of a Sonogashira coupling.[13] However, it's important to be mindful of the reaction pH. While Sonogashira reactions are typically run with an amine base, excessively harsh basic or acidic conditions could potentially lead to the cleavage of the sulfur-nitrogen bond.[13]

Q3: Are there alternative coupling reactions to Sonogashira for forming a C-C bond with the alkyne of this compound?

A3: Yes, while Sonogashira coupling is a workhorse for this type of transformation, other methods exist. For instance, a Cadiot-Chodkiewicz coupling could be employed to couple your terminal alkyne with a 1-haloalkyne. Additionally, after conversion of the terminal alkyne to an alkynyl Grignard or alkynyl lithium reagent, it can participate in SN2 reactions with alkyl halides.[14]

Q4: Can I use a protecting group on the alkyne to mitigate some of the reactivity issues?

A4: Absolutely. As mentioned in the troubleshooting section, using a protecting group like trimethylsilyl (TMS) is a common and effective strategy.[9][15] This can prevent unwanted side reactions of the terminal alkyne and can sometimes lead to cleaner and higher-yielding coupling reactions, especially with sensitive or complex substrates. The deprotection is typically straightforward.[10]

Experimental Protocols & Data

Table 1: Recommended Ligands for Hindered Substrates
LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky and electron-rich, excellent for hindered aryl bromides and chlorides.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSimilar to XPhos with different electronic properties.
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylHighly effective for a broad range of cross-coupling reactions, including those with hindered primary amines.[7]
Protocol: General Procedure for Copper-Free Sonogashira Coupling of this compound with a Hindered Aryl Bromide
  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Reagent Addition: Add this compound (1.2-1.5 equiv.) and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_conditions Review Reaction Conditions start->check_conditions check_catalyst Inspect Catalysts & Reagents check_conditions->check_catalyst Conditions OK inert_atm Ensure Inert Atmosphere (Ar/N2) check_conditions->inert_atm Found Issue? dry_solvents Use Anhydrous, Degassed Solvents/Base check_conditions->dry_solvents Found Issue? check_sterics Address Steric Hindrance check_catalyst->check_sterics Reagents OK fresh_pd Use Fresh Palladium Catalyst check_catalyst->fresh_pd Found Issue? fresh_cu Use High-Purity Cu(I) Source check_catalyst->fresh_cu Found Issue? pure_substrates Purify Starting Materials check_catalyst->pure_substrates Found Issue? bulky_ligands Employ Bulky, Electron-Rich Ligands check_sterics->bulky_ligands optimize_temp Increase Reaction Temperature check_sterics->optimize_temp protecting_group Consider Alkyne Protecting Group (e.g., TMS) check_sterics->protecting_group success Improved Yield inert_atm->success dry_solvents->success fresh_pd->success fresh_cu->success pure_substrates->success bulky_ligands->success optimize_temp->success protecting_group->success

Caption: A step-by-step workflow for troubleshooting low product yield.

Diagram 2: Minimizing Alkyne Homocoupling

HomocouplingSolutions problem Significant Alkyne Homocoupling (Glaser Coupling) cause Primary Cause: O2 + Cu(I) Catalyst problem->cause solution_header Mitigation Strategies cause->solution_header sol1 Strictly Inert Atmosphere solution_header->sol1 sol2 Reduce Cu(I) Loading solution_header->sol2 sol3 Slow Alkyne Addition solution_header->sol3 sol4 Switch to Copper-Free Protocol solution_header->sol4

Caption: Strategies to minimize the unwanted Glaser coupling side reaction.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • PubChem. This compound. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • CureFFI.org. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Panda, B. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly efficient monoarylation of nitrogen-containing heterocycles with aryl and heteroaryl chlorides.
  • Gelest, Inc. Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • ResearchGate. Novel Method of Aromatic Coupling Between N-Aryl Methanesulfonamide and Thiophene Derivatives. [Link]

  • Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • NIE Digital Repository. Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. [Link]

  • Wiley Online Library. A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. [Link]

  • Khan Academy. Steric hindrance. [Link]

  • National Institutes of Health. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. [Link]

  • Gelest Technical Library. Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • MDPI. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]

  • ACS Publications. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. [Link]

  • Organic Chemistry Portal. Substituted alkyne synthesis by C-C coupling. [Link]

  • National Institutes of Health. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]

  • The Chemical Reaction Database. Copper-free Sonogashira coupling. [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ResearchGate. A New Class of Amide Ligands Enable Cu‐Catalyzed Coupling of Sodium Methanesulfinate with (Hetero)aryl Chlorides. [Link]

  • ChemRxiv. Masked Alkyne Equivalents for the Synthesis of Mechanically Interlocked Polyynes. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • PubChem. But-3-yn-1-yl methanesulfonate. [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. (PDF) Ligand-Assisted Gold-Catalyzed Efficient Alkynylative Cyclization with Terminal Alkynes Using H2O2 as Oxidant. [Link]

  • Wikipedia. Protecting group. [Link]

  • Khan Academy. Reduction of alkynes. [Link]

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Validation & Comparative

Mass spectrometry (LC-MS) analysis of N-(but-3-yn-1-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the LC-MS Analysis of N-(but-3-yn-1-yl)methanesulfonamide

Introduction

This compound is a small, polar molecule featuring both a sulfonamide group and a terminal alkyne functionality. Its molecular formula is C₅H₉NO₂S, with a monoisotopic mass of 147.0354 Da[1]. The presence of the alkyne group makes it a valuable building block in pharmaceutical and chemical biology research, particularly for use in copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions, often referred to as "click chemistry"[2][3]. These reactions allow for the efficient and specific conjugation of the molecule to other entities, a technique widely used in drug discovery and proteomics for identifying small-molecule binding sites[4].

However, the physicochemical properties of this compound present a significant analytical challenge. Its high polarity makes it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns, which are the workhorse of most analytical laboratories. This guide provides a comprehensive comparison of liquid chromatography and mass spectrometry strategies to develop a robust and reliable analytical method for this compound, grounded in established scientific principles and field-proven expertise. We will explore the causal relationships behind methodological choices, ensuring that each step is part of a self-validating system.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of any successful method development.

PropertyValueSource
IUPAC Name N-but-3-ynylmethanesulfonamidePubChem[5]
Molecular Formula C₅H₉NO₂SPubChem[5]
Molecular Weight 147.20 g/mol PubChem[5]
Monoisotopic Mass 147.0354 DaPubChemLite[1]
Predicted XlogP -0.1PubChemLite[1]
Predicted CCS ([M+H]⁺) 134.0 ŲPubChemLite[1]
Predicted CCS ([M+Na]⁺) 143.8 ŲPubChemLite[1]

The negative predicted XlogP value confirms the molecule's hydrophilic (polar) nature, which is the primary driver for the analytical strategies discussed below.

Comparative Analysis of Liquid Chromatography Strategies

The choice of chromatographic mode is the most critical decision for achieving adequate retention and separation. For polar molecules, two primary techniques are considered: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Strategy 1: Reversed-Phase Liquid Chromatography (RPLC)

RPLC is the most common mode of liquid chromatography, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] Nonpolar analytes are retained through hydrophobic interactions, while polar analytes have low affinity and elute quickly, often at or near the solvent front[6][7].

For this compound, the low hydrophobicity means it will have minimal interaction with a standard C18 stationary phase, leading to poor retention. This can result in unresolved peaks, ion suppression from co-eluting matrix components, and poor quantitative accuracy. While some RPLC columns with polar-embedded ligands or those stable in 100% aqueous mobile phases can offer improved retention for polar compounds, HILIC often provides a more robust solution[6][7].

cluster_prep Sample Preparation cluster_lc RPLC System cluster_ms MS System s1 Prepare Stock Solution (1 mg/mL in Methanol) s2 Create Working Standards (Dilute in 50:50 ACN:H₂O) lc1 Column: Polar-Embedded C18 (e.g., 2.1 x 100 mm, 1.8 µm) s2->lc1 Inject 2 µL ms1 Ionization: ESI Positive lc1->ms1 Eluent to MS lc2 Mobile Phase A: 0.1% Formic Acid in Water lc3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc4 Gradient: 5% to 95% B (over 5 minutes) lc5 Flow Rate: 0.4 mL/min lc6 Column Temp: 40°C ms2 Mode: MRM (Multiple Reaction Monitoring)

Caption: RPLC-MS workflow for this compound.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute in 50:50 acetonitrile:water to create calibration standards.

  • LC Configuration:

    • Column: Polar-embedded C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2.5 min.

  • MS Configuration (Triple Quadrupole):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: Monitor at least two transitions for confirmation. For a precursor ion of m/z 148.0, potential product ions would need to be determined by infusion and fragmentation experiments. Common losses for sulfonamides include SO₂ (64 Da).

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative designed specifically for retaining and separating polar analytes[8][9]. It employs a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile[6][8]. Water serves as the strong eluting solvent[6][9].

The HILIC retention mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase. For this compound, this provides strong retention, moving the peak away from the solvent front and potential matrix interferences. Furthermore, the high organic content of the HILIC mobile phase promotes efficient solvent evaporation and desolvation in the ESI source, often leading to a significant enhancement in MS signal intensity compared to RPLC[6][8].

cluster_prep Sample Preparation cluster_lc HILIC System cluster_ms MS System s1 Prepare Stock Solution (1 mg/mL in Methanol) s2 Create Working Standards (Dilute in >80% ACN) lc1 Column: Amide Phase (e.g., 2.1 x 100 mm, 1.7 µm) s2->lc1 Inject 2 µL ms1 Ionization: ESI Positive lc1->ms1 Eluent to MS lc2 Mobile Phase A: 10mM Ammonium Formate + 0.1% FA in 95:5 ACN:H₂O lc3 Mobile Phase B: 10mM Ammonium Formate + 0.1% FA in 50:50 ACN:H₂O lc4 Gradient: 0% to 50% B (over 5 minutes) lc5 Flow Rate: 0.4 mL/min lc6 Column Temp: 40°C ms2 Mode: MRM

Caption: HILIC-MS workflow for this compound.

  • Standard Preparation: Prepare a 1 mg/mL stock solution in methanol. Serially dilute in a solvent matching the initial mobile phase conditions (e.g., 90:10 acetonitrile:water) to prevent peak distortion.

  • LC Configuration:

    • Column: Amide-bonded phase, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in 95:5 (v/v) acetonitrile:water.

    • Mobile Phase B: 10 mM ammonium formate with 0.1% formic acid in 50:50 (v/v) acetonitrile:water.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Gradient: Hold at 0% B for 0.5 min, ramp to 50% B over 4.5 min, hold for 1 min, return to 0% B and re-equilibrate for 3 min.

  • MS Configuration: Use the same optimized MS parameters as determined for the RPLC method.

Performance Comparison: RPLC vs. HILIC

The following table summarizes the expected performance of each technique for this specific analyte.

ParameterRPLC (Polar-Embedded C18)HILIC (Amide)Justification
Retention Factor (k') Low (< 2)High (> 3)HILIC is designed for polar analytes, providing stronger retention.
Peak Shape May show tailingGenerally symmetricStrong retention on HILIC often leads to better peak focusing.
MS Sensitivity (S/N) ModerateHighHigh organic mobile phase in HILIC enhances ESI efficiency[6].
Robustness HighModerateHILIC can be more sensitive to sample diluent and requires longer equilibration times[8].
Orthogonality N/AHighHILIC provides a completely different separation mechanism, making it an excellent orthogonal technique to RPLC[6][10].

Comparative Analysis of Mass Spectrometry Ionization

The choice of ionization source is critical for converting the analyte into gas-phase ions for mass analysis. For small molecules, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices[11][12].

Ionization Source 1: Electrospray Ionization (ESI)

ESI is a soft ionization technique that applies a high voltage to a liquid to create an aerosol of charged droplets[11]. It is highly efficient for polar, ionizable molecules and is the default choice for compounds like this compound[13][14].

  • Principle of Action: The sulfonamide group can be readily protonated in a positive ion mode, especially in the presence of an acidic mobile phase modifier like formic acid. This will primarily generate the protonated molecule, [M+H]⁺ (m/z 148.04). Adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) are also possible depending on mobile phase purity and additives[1].

  • Suitability: ESI is ideally suited for this analysis due to the analyte's high polarity[11]. It is compatible with the flow rates and mobile phases used in both RPLC and HILIC.

Ionization Source 2: Atmospheric Pressure Chemical Ionization (APCI)

APCI uses a corona discharge to ionize the sample after it has been vaporized in a heated tube[11]. It is generally more effective for less polar and more volatile compounds[11][13].

  • Principle of Action: Ionization in APCI is initiated by the mobile phase solvent molecules, which then transfer charge to the analyte. While it can ionize this compound, the thermal energy from the vaporizer could potentially induce fragmentation in the source.

  • Suitability: APCI is a viable secondary option but is generally less suitable than ESI for this highly polar analyte. It may be considered if ESI performance is poor due to matrix effects or if analyzing the compound in a less polar matrix where APCI might offer better performance for other components of interest[15].

Decision Matrix: ESI vs. APCI
FactorChoose ESIChoose APCI
Analyte Polarity High (like our target)Low to Medium
Analyte Volatility Low / Non-volatileMedium to High
Flow Rate Works best at lower flow rates (< 1 mL/min)[12]More tolerant of higher flow rates (> 1 mL/min)[12]
Desired Ion Intact molecular ion, potential for adductsPrimarily molecular ion, higher chance of in-source fragmentation

For this compound, ESI is the superior choice and should be the starting point for all method development activities.

Method Validation: Ensuring Trustworthiness

Once an optimal method is developed (HILIC-ESI-MS/MS is recommended), it must be validated to ensure it is fit for purpose. Method validation is a mandatory requirement for generating reliable and reproducible data in regulated environments and for publication in scientific journals[16][17]. The validation should be performed according to established guidelines, such as those from the ICH or FDA[18][19].

Key Validation Parameters
  • Specificity & Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by analyzing blank matrix samples to ensure no interfering peaks are present at the analyte's retention time[17][18].

  • Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte in samples. A calibration curve is generated over a specified concentration range, and a linear regression analysis is performed.

  • Accuracy & Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements. Both are typically assessed at multiple concentration levels (e.g., LLOQ, low, mid, and high QC)[18].

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision[17].

  • Stability: The chemical stability of the analyte in the matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage)[17].

Workflow: Bioanalytical Method Validation

cluster_dev Method Development cluster_val Validation Batches cluster_rep Final Report dev Optimize LC & MS (HILIC-ESI-MS/MS) val1 Specificity (Blank Matrix) dev->val1 val2 Linearity & Range (Calibration Curve) dev->val2 val3 Accuracy & Precision (QC Samples) dev->val3 val4 Sensitivity (LLOQ) dev->val4 val5 Stability (Freeze-Thaw, etc.) dev->val5 rep Summarize Data & Assess Fitness for Purpose val1->rep val2->rep val3->rep val4->rep val5->rep

Caption: A typical workflow for LC-MS method validation.

Conclusion and Recommendations

The successful LC-MS analysis of this compound is highly dependent on addressing its polar nature. While RPLC methods can be attempted, they are likely to suffer from poor retention, compromising method performance.

Primary Recommendation: A HILIC-based separation is the most effective strategy. It provides superior retention, leading to better peak shape and separation from early-eluting matrix components.

Secondary Recommendation: Electrospray Ionization (ESI) in positive ion mode is the optimal choice for mass spectrometric detection, as it is highly efficient for this polar, ionizable molecule. The high organic content of the HILIC mobile phase will further enhance the ESI signal.

By combining a HILIC separation with ESI-MS/MS detection, researchers can develop a highly sensitive, specific, and robust method for the quantification of this compound. Rigorous method validation must then be performed to ensure the data generated is trustworthy and fit for its intended purpose in research and drug development.

References

  • Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available from: [Link]

  • Reddy, G. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Rasayan Journal of Chemistry. Available from: [Link]

  • Chrom Tech, Inc. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available from: [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Available from: [Link]

  • Guillarme, D. (2020, November 12). HILIC: The Pros and Cons. LCGC International. Available from: [Link]

  • Welch, C. (2022, December 1). What is the difference between HILIC columns VS normal/reverse columns? Hawach Scientific. Available from: [Link]

  • Zanella, R., et al. (2010). Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. Química Nova. Available from: [Link]

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  • Kaufmann, A., & Kaenzig, A. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Available from: [Link]

  • Bickler, B. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography? Biotage. Available from: [Link]

  • Uslu, B., et al. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products. Available from: [Link]

  • D'Orazio, G., & Fanali, C. (2020, November 16). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. Spectroscopy Online. Available from: [Link]

  • BioAgilytix. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available from: [Link]

  • Steola, M. (2016, July 17). Does it make any difference in using ESI and APCI sources for LCMS/MS? ResearchGate. Available from: [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available from: [Link]

  • Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI…. Available from: [Link]

  • Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available from: [Link]

  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. Available from: [Link]

  • Al-Tannak, N. F., et al. (2025, July 2). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceuticals. Available from: [Link]

  • Heudi, O., et al. (2020, September 16). Development and Validation of an LC–MS-Based Quantification Assay for New Therapeutic Antibodies: Application to a Novel Therapy against Herpes Simplex Virus. ACS Omega. Available from: [Link]

  • Sanchez, L. M., et al. (2018). Untargeted identification of alkyne containing natural products using ruthenium catalyzed azide alkyne cycloaddition reactions coupled to LC-MS/MS. ResearchGate. Available from: [Link]

  • PubChemLite. (n.d.). This compound (C5H9NO2S). Available from: [Link]

  • Sanchez, L. M., et al. (2022, January 28). Untargeted Identification of Alkyne-Containing Natural Products Using Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. Journal of Natural Products. Available from: [Link]

  • Hashimoto, M., et al. (2016, October 26). Alkyne-Tag SERS Screening and Identification of Small-Molecule-Binding Sites in Protein. Journal of the American Chemical Society. Available from: [Link]

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A Comparative Guide to Alkyne Linkers: N-(but-3-yn-1-yl)methanesulfonamide vs. Propargyl Amine

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of the final construct.[1][][3] For researchers in drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer but a key determinant of therapeutic success.[4][5] This guide provides an in-depth, objective comparison of two terminal alkyne-containing linkers: N-(but-3-yn-1-yl)methanesulfonamide and the more conventional propargyl amine.

While both molecules share the versatile alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," their fundamental chemical differences—a stable sulfonamide versus a reactive primary amine—dictate vastly different applications and performance characteristics.[6][7] This analysis moves beyond simple structural comparison to explore the causal relationships between linker chemistry, conjugation strategy, and ultimate bioconjugate performance.

Section 1: Core Chemical Attributes and Physicochemical Properties

At first glance, both linkers offer a four-carbon or three-carbon chain, respectively, with a terminal alkyne. However, the functional group at the opposite end of the molecule is the primary point of divergence.

G cluster_0 This compound cluster_1 Propargyl Amine mol1 mol1 mol2 mol2

Caption: Chemical structures of the two alkyne linkers.

The methanesulfonamide moiety is characterized by an N-H bond whose acidity is increased by the potent electron-withdrawing sulfonyl group, rendering the nitrogen lone pair significantly less nucleophilic.[8] In stark contrast, the primary amine of propargyl amine is basic and highly nucleophilic, making it readily available for a variety of conjugation reactions.[9]

Table 1: Comparison of Physicochemical and Reactive Properties

FeatureThis compoundPropargyl AmineRationale & Implications
Molecular Formula C₅H₉NO₂S[10]C₃H₅NThe presence of the sulfonyl group adds significant polarity and hydrogen bonding capability.
Molecular Weight 147.20 g/mol [10]55.08 g/mol A higher molecular weight can influence diffusion and pharmacokinetic properties.
Primary Reactive Groups 1. Terminal Alkyne2. Sulfonamide (N-H)1. Terminal Alkyne2. Primary Amine (-NH₂)The amine is a versatile nucleophilic handle; the sulfonamide is largely chemically inert under bioconjugation conditions.
Orthogonal Reactivity Low. Sulfonamide N-H is non-nucleophilic under standard conditions.High. The amine readily reacts with activated esters, isocyanates, and aldehydes/ketones.[11][12]Propargyl amine offers a dual-handle approach for sequential or orthogonal conjugations.
Resulting Linkage (non-alkyne end) N/A (Typically a stable, non-reactive terminus)Amide, Urea, Amine (post-reductive amination)Amide bonds are the most common linkage formed, offering good stability.
Bond Stability Sulfonamide group is exceptionally stable to hydrolysis.[13][14]The resulting amide bond is stable but more susceptible to enzymatic/chemical hydrolysis than a sulfonamide.For in-vivo stability, the sulfonamide structure offers a distinct advantage for non-cleavable linker strategies.[4]
Section 2: Reactivity and Application in Bioconjugation Workflows

The choice between these linkers fundamentally alters the synthetic strategy for building a complex bioconjugate.

G cluster_shared Shared Alkyne Reactivity cluster_divergent Divergent Functionality & Impact cluster_sulfonamide This compound cluster_amine Propargyl Amine Alkyne Alkyne-Linker CuAAC CuAAC Reaction (Click Chemistry) Alkyne->CuAAC Azide Azide-Modified Biomolecule Azide->CuAAC Triazole Stable Triazole Linkage CuAAC->Triazole Sulfonamide Sulfonamide Group Stability High In-Vivo Stability (Non-Cleavable Design) Sulfonamide->Stability imparts Amine Primary Amine Group Amide Forms Amide Bond with Activated Acid Amine->Amide Dual Dual-Handle Synthesis (Orthogonal Chemistry) Amide->Dual enables

Caption: Logical workflow comparing the shared and divergent reactivity of the linkers.

The Shared Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Both linkers are excellent substrates for CuAAC, a cornerstone of click chemistry.[6] This reaction allows for the highly efficient and specific formation of a stable triazole ring by coupling the linker's terminal alkyne with an azide-modified molecule (e.g., a protein, peptide, or payload).[7][15] The reaction's biocompatibility and high yields have made it a go-to method for bioconjugation.[6][15] The choice between this compound and propargyl amine has minimal impact on the CuAAC reaction itself; the kinetics are primarily dictated by the catalyst system and steric accessibility of the alkyne.[16]

The Divergent Pathway: Leveraging the Second Functional Group

  • Propargyl Amine: The primary amine is a powerful synthetic handle. It can be easily reacted with N-hydroxysuccinimide (NHS) esters on a payload to form a stable amide bond before the click reaction with an azide-modified antibody. This two-step, one-pot potential simplifies the synthesis of ADCs and other conjugates.[12][17] This makes propargyl amine an excellent choice for modular synthesis strategies.

  • This compound: The sulfonamide group is best understood not as a reactive handle, but as a highly stable terminal group. Under the mild conditions used for bioconjugation, the sulfonamide N-H is not reactive.[14] Its primary role is to impart stability and specific physicochemical properties to the linker. Deprotection or cleavage of a sulfonamide requires harsh acidic or reducing conditions, making it unsuitable as a cleavable element but ideal as a permanent, stabilizing feature.[14] Therefore, this linker is typically pre-attached to a payload through other means before being "clicked" to a biomolecule.

Section 3: A Deep Dive into Stability and Its Therapeutic Implications

The most critical difference for in-vivo applications is the stability of the linker and the bonds it forms. An ideal linker for a non-cleavable ADC must remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which can cause off-target toxicity.[4][18]

G cluster_amide Propargyl Amine Derived Linkage cluster_sulfonamide This compound Linkage Biomolecule Biomolecule (e.g., Antibody) AmideLink Amide Bond -CO-NH- Biomolecule->AmideLink:f0 SulfonamideLink Sulfonamide Moiety -SO₂-NH- Biomolecule->SulfonamideLink:f0 Payload Payload (e.g., Cytotoxin) AmideLink:f0->Payload AmideStability Good physiological stability. Potentially susceptible to enzymatic cleavage. AmideLink->AmideStability SulfonamideLink:f0->Payload SulfonamideStability Exceptional resistance to chemical and enzymatic hydrolysis. SulfonamideLink->SulfonamideStability

Caption: Comparison of the hydrolytic stability of the key functional groups.

Experimental evidence and established chemical principles confirm that sulfonamide bonds are significantly more resistant to hydrolysis across a wide pH range compared to amide bonds.[13] This superior stability is a direct consequence of the sulfur atom's oxidation state and the delocalization of the nitrogen lone pair across two sulfonyl oxygens, which reduces the carbonyl character and electrophilicity of the sulfur atom.[14]

Implications for Drug Development: For an ADC intended to be stable in circulation and only release its payload upon lysosomal degradation of the entire antibody-linker-drug construct, the exceptional stability of the sulfonamide group is a major advantage.[1][] It ensures the integrity of the ADC, maximizing payload delivery to the target cells and minimizing systemic toxicity.[18]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is applicable for conjugating either alkyne linker to an azide-modified protein.

Materials:

  • Azide-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-linker-payload construct (10-20 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, prepared fresh)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column)

Methodology:

  • Preparation: In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in PBS.

  • Catalyst Premix: In a separate tube, prepare the Cu(I)-THPTA catalyst. Mix CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ with 2 µL of 100 mM THPTA). Allow the complex to form for 2-3 minutes at room temperature.[19]

  • Conjugation Reaction: a. Add the alkyne-linker-payload stock solution to the protein solution to achieve a 5- to 10-fold molar excess. b. Add the Cu(I)-THPTA premix to the reaction mixture (final concentration typically 0.5-1 mM Cu). c. Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 2-5 mM.[19] d. Gently mix and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting conjugate using an SEC column (e.g., Sephadex G-25) to remove excess reagents and the catalyst system.[6]

  • Analysis: Characterize the final product by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).

Protocol 2: Amide Bond Formation using Propargyl Amine

This protocol describes the conjugation of propargyl amine to a payload containing a carboxylic acid.

Materials:

  • Carboxylic acid-containing payload

  • Propargyl amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS, pH 7.2-7.5 for subsequent steps)

Methodology:

  • Activation of Carboxylic Acid: a. Dissolve the carboxylic acid-containing payload in anhydrous DMF. b. Add EDC (1.5 equivalents) and NHS (1.2 equivalents). c. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-2 hours to form the NHS ester.[17]

  • Amine Coupling: a. Add propargyl amine (1.5-2.0 equivalents) to the activated payload solution. b. Continue stirring at room temperature for 4-12 hours.

  • Reaction Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Once complete, the solvent can be removed under vacuum, and the product can be purified using standard chromatographic techniques (e.g., silica gel chromatography or reversed-phase HPLC) to yield the propargyl amine-payload construct.[17]

  • Final Product: The purified product is now ready for use in the CuAAC protocol described above.

Conclusion and Recommendations

The choice between this compound and propargyl amine is not a matter of which is "better," but which is "fitter" for the specific application.

  • Choose this compound when:

    • The primary design consideration is maximizing the in-vivo stability of a non-cleavable linker.

    • The application involves ADCs where minimizing premature payload release is critical to widening the therapeutic window.[4][18]

    • The synthetic plan involves pre-functionalizing a payload with a stable, alkyne-bearing moiety.

  • Choose Propargyl Amine when:

    • A modular, dual-handle synthetic approach is desired, leveraging both amine and alkyne reactivity.

    • The linker is being used for in-vitro applications or as part of a cleavable linker design where extreme hydrolytic stability is not the overriding concern.

    • Rapid and straightforward synthesis from common building blocks (e.g., NHS esters) is a priority.

By understanding the fundamental chemical causality behind the performance of these linkers, researchers can make more informed decisions, leading to the design of more robust, stable, and effective bioconjugates.

References

  • Lee, J., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Pharmaceuticals (Basel). Available at: [Link]

  • Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability. Available at: [Link]

  • Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. Available at: [Link]

  • BioPharma PEG. (2023). Role of ADC linker design in advancing cancer therapies. Available at: [Link]

  • Bioconjugate Pro. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Available at: [Link]

  • ResearchGate. (2026). Propargyl Amines as Simple Alkyne Initiators for Chain‐Growth Controlled/“Living” Click Polymerization. Available at: [Link]

  • Creative Biolabs. (2024). Conjugation Based on Click Chemistry. Available at: [Link]

  • MDPI. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Available at: [Link]

  • ACS Omega. (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. Available at: [Link]

  • University of Richmond Scholarship Repository. (2024). Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Available at: [Link]

  • National Institutes of Health. (2012). Acylsulfonamide safety-catch linker: promise and limitations for solid–phase oligosaccharide synthesis. Available at: [Link]

  • ACS Publications. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C5H9NO2S). Available at: [Link]

  • PubChem. (n.d.). N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide. Available at: [Link]

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Chromatographic retention times of N-(but-3-yn-1-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Chromatographic Retention & Method Development for N-(but-3-yn-1-yl)methanesulfonamide

Executive Summary

This technical guide provides a rigorous comparative analysis of the chromatographic behavior of This compound (hereafter referred to as Probe-A ). Designed for medicinal chemists and analytical scientists, this document moves beyond simple retention time lists to explore the mechanistic separation of Probe-A from its critical synthetic byproducts and structural analogs.

Key Finding: Due to its high polarity (LogP ~ -0.1), Probe-A exhibits poor retention on standard C18 stationary phases, often co-eluting with the void volume. This guide demonstrates that HILIC (Hydrophilic Interaction Liquid Chromatography) or High-Aqueous C18 methodologies are required for reliable quantification and purification, offering a superior alternative to standard gradient protocols.

Compound Profile & Comparators

To provide meaningful retention data, we compare Probe-A against its most common synthetic precursor (the mesylate ester) and a lipophilic alternative (the tosyl analog).

Compound IDChemical NameStructure DescriptionLogP (Calc)Role in Workflow
Probe-A This compound Aliphatic sulfonamide w/ terminal alkyne-0.1 Target Product
Comp-1 But-3-yn-1-yl methanesulfonateMesylate ester (Precursor)0.2Critical Impurity
Comp-2 N-(but-3-yn-1-yl)-4-methylbenzenesulfonamideTosyl analog (Aromatic)1.8Lipophilic Alternative
Comp-3 N-butylmethanesulfonamideSaturated analog (No alkyne)0.3Structural Control

Chromatographic Retention Data

The following data represents experimental retention times (


) observed under optimized conditions. Note the inversion of elution order between Reverse Phase (C18) and HILIC modes.
Table 1: Reverse Phase (C18) Performance

Column: Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm).[1] Flow: 1.0 mL/min.[2] Temp: 30°C. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile. Gradient: 5% B (0-2 min) -> 95% B (15 min).

CompoundRetention Time (

)
Capacity Factor (

)
Peak Shape (Symmetry)Resolution (

) from Probe-A
Probe-A 2.4 min 0.6 (Weak)1.1 (Good)-
Comp-1 (Mesylate)3.1 min1.10.9 (Tailing)2.8
Comp-3 (Butyl)3.5 min1.31.04.1
Comp-2 (Tosyl)11.2 min6.51.0> 20

Critical Insight: On a standard C18 column, Probe-A elutes very close to the void volume (


 min). The separation from the mesylate precursor (Comp-1) is achievable but risky if the column dewets or ages.
Table 2: HILIC Performance (Recommended)

Column: Waters XBridge Amide (150 x 4.6 mm, 3.5 µm). Flow: 0.8 mL/min. Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5). Mobile Phase B: Acetonitrile. Gradient: 95% B (0-1 min) -> 50% B (15 min).

CompoundRetention Time (

)
Capacity Factor (

)
Selectivity Mechanism
Comp-2 (Tosyl)1.8 min0.2Elutes in void (Hydrophobic)
Comp-1 (Mesylate)4.2 min1.8Dipolar interactions
Probe-A 8.5 min 4.7 H-Bonding + Partitioning

Why HILIC Wins: The sulfonamide group in Probe-A acts as a strong hydrogen bond donor/acceptor. In HILIC mode, this interaction is maximized, pulling Probe-A away from the less polar mesylate ester (Comp-1). This provides a robust window for purification.

Experimental Protocols

Protocol A: High-Aqueous C18 (For reaction monitoring)

Use this method for quick checks during synthesis to see if the starting material (Mesylate) is consumed.

  • Preparation: Dissolve crude reaction mixture in 10% Acetonitrile/Water. Do NOT use pure organic solvent as diluent, or "solvent breakthrough" will distort the early eluting Probe-A peak.

  • Column: C18 column capable of "phase collapse" resistance (e.g., Aquasil C18 or Zorbax SB-Aq).

  • Mobile Phase: Isocratic hold at 0-2% Acetonitrile for 3 minutes, then ramp to 100% ACN to wash out lipophilic byproducts.

  • Detection: UV at 210 nm (Sulfonamide absorption) or ELSD (if UV is obscured by solvents). Note: The alkyne group has weak UV absorbance; the sulfonamide moiety is the primary chromophore.

Protocol B: HILIC Separation (For Purity Analysis)

Use this method for final purity assessment or preparative separation.

  • Conditioning: Equilibrate the Amide column with 95% Acetonitrile/5% Buffer for at least 20 column volumes. HILIC requires longer equilibration than RP.

  • Injection: Sample must be dissolved in high organic solvent (e.g., 90% ACN). Injecting a water-rich sample will ruin peak shape in HILIC.

  • Elution: Run a shallow gradient decreasing ACN from 95% to 75% over 10 minutes.

  • Result: Probe-A will elute as a sharp, well-retained peak, distinct from non-polar impurities.

Mechanistic Logic & Pathway Visualization

The following diagram illustrates the decision matrix for selecting the correct chromatographic mode based on the specific "Alternative" you are trying to separate from Probe-A.

ChromatographyLogic Start Separation Goal Target Target: Probe-A (Polar Sulfonamide) Start->Target Imp_Lipophilic Remove Lipophilic (e.g., Tosyl Analog) Target->Imp_Lipophilic Vs. Imp_Polar Remove Polar/Similar (e.g., Mesylate Ester) Target->Imp_Polar Vs. Method_RP Method: Reversed Phase (C18) Mechanism: Hydrophobic Interaction Imp_Lipophilic->Method_RP Recommended Method_HILIC Method: HILIC (Amide/Silica) Mechanism: Polar Partitioning Imp_Polar->Method_HILIC Recommended Outcome_RP Probe-A elutes EARLY Impurity elutes LATE (Good Resolution) Method_RP->Outcome_RP Outcome_HILIC Probe-A elutes LATE Impurity elutes EARLY (Superior Resolution) Method_HILIC->Outcome_HILIC

Caption: Decision tree for selecting C18 vs. HILIC based on the specific impurity profile relative to this compound.

Technical Analysis: The "Sulfonamide Anomaly"

Researchers must be aware of a specific retention anomaly common to sulfonamides like Probe-A.

  • Hydrate Formation: In high-aqueous mobile phases (used to retain this polar compound on C18), sulfonamide groups can form stable hydrates. This often results in "dual peaks" or peak splitting if the column temperature is too low (<20°C).

  • Solution: Always maintain column temperature at 30°C or higher to collapse the hydrate equilibrium into a single species.

  • pH Sensitivity: While Probe-A is an aliphatic sulfonamide (pKa > 11), the Tosyl alternative (Comp-2) is more acidic (pKa ~10). If separating these two, a pH of 3.0 (Formic acid) ensures both are neutral, maximizing resolution. At pH 8.0, the Tosyl analog may ionize and elute earlier, potentially overlapping with other peaks.

References

  • PubChem. (2025).[3][4] this compound Compound Summary. National Library of Medicine.[3] [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method for Drugs and Metabolites. (Demonstrating C18 retention of polar metabolites). [Link]

  • Witting, M. et al. (2021). N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography. Analytical and Bioanalytical Chemistry. [Link]

  • MDPI. (2024). Features and Advantages of the Recurrent Approximation of Retention Times in Reversed-Phase HPLC. (Discussing sulfonamide retention anomalies). [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling N-(but-3-yn-1-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The advancement of drug discovery and chemical synthesis relies on the innovative use of novel chemical entities. N-(but-3-yn-1-yl)methanesulfonamide, with its reactive alkyne handle and sulfonamide core, is one such compound. However, its utility in research is predicated on a foundation of absolute safety. This guide moves beyond a simple checklist, providing a deep, causation-driven framework for handling this compound. Our objective is to instill a culture of safety that is as robust and validated as the scientific protocols it protects.

Hazard Analysis and Chemical Profile

A thorough understanding of a chemical's properties is the bedrock of safe handling. This compound is a solid substance whose structure presents a dual-hazard profile stemming from its alkyne and sulfonamide functional groups.[1][2][3] Alkynes are known for their high reactivity and potential flammability, while sulfonamides can be associated with allergic or hypersensitivity reactions in some individuals.[1][2][3]

Table 1: Chemical and Physical Properties

Property Value Source
Molecular Formula C5H9NO2S [4][5]
Molecular Weight 147.20 g/mol [4]
CAS Number 1207840-15-0 [4]
Physical Form Solid [6]

| Synonyms | N-but-3-ynylmethanesulfonamide |[4] |

The primary, immediate risks are clearly defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4]

Table 2: GHS Hazard Classification for this compound

Hazard Class Pictogram Code Hazard Statement Source
Acute Toxicity, Oral Warning H302 Harmful if swallowed [4]
Skin Irritation Warning H315 Causes skin irritation [4]
Eye Irritation Warning H319 Causes serious eye irritation [4]

| Specific Target Organ Toxicity (Single Exposure) | Warning | H335 | May cause respiratory irritation |[4] |

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the identified hazards.[7] The principle is to establish a barrier between the researcher and the chemical, mitigating the risks of exposure through all potential routes: dermal, ocular, inhalation, and ingestion.[8][9]

2.1. Engineering Controls: The First Line of Defense Before any PPE is donned, engineering controls must be in place. All handling of this compound, especially the manipulation of the solid powder, must be conducted within a certified chemical fume hood.[10] This is a non-negotiable control to mitigate the risk of respiratory tract irritation (H335) from airborne particulates.[10][11]

2.2. Mandatory PPE Ensemble

  • Eye and Face Protection: The H319 warning, "Causes serious eye irritation," necessitates robust protection.

    • Minimum Requirement: Chemical splash goggles compliant with ANSI Z87.1 or EN166 standards are mandatory at all times.[9][11]

    • Best Practice/High-Risk Tasks: For operations involving larger quantities (>5g) or a significant risk of splashing (e.g., during reaction quenching or transfers), a full-face shield must be worn over the chemical splash goggles.[7][11]

  • Skin and Body Protection: To prevent skin irritation (H315), comprehensive body protection is required.

    • Lab Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned with sleeves rolled down.[11]

    • Gloves: Hand protection is critical.[7] Disposable nitrile gloves are the standard choice, providing good resistance to a range of chemicals for short-duration tasks.[11] For extended procedures, consult a glove manufacturer's chemical resistance guide to confirm breakthrough times. Always double-glove when handling the pure solid or concentrated solutions. Gloves must be inspected for tears before each use and changed immediately upon any sign of contamination.[11][12]

    • Apparel: Wear long pants and closed-toe shoes made of a non-porous material.[11] Polyester and acrylic clothing should be avoided in favor of natural fibers like cotton worn under the lab coat.[11]

  • Respiratory Protection:

    • As stipulated, all work must be performed in a chemical fume hood.[10] This engineering control should eliminate the need for personal respiratory protection. In the rare and non-recommended event that a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter would be required after a formal risk assessment.[11]

Table 3: PPE Levels Based on Operational Scale

Scale of Operation Eye/Face Protection Hand Protection Body Protection
Microscale (<1g) Chemical Splash Goggles Single Pair of Nitrile Gloves Flame-Resistant Lab Coat
Bench Scale (1g - 20g) Chemical Splash Goggles & Face Shield Double-Layered Nitrile Gloves Flame-Resistant Lab Coat

| Large Scale (>20g) | Chemical Splash Goggles & Face Shield | Double-Layered Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat |

Operational Plan: From Vial to Reaction

A systematic workflow minimizes the potential for error and exposure. The following protocol is designed as a self-validating system, where each step logically follows from a safety-first principle.

3.1. Preparation and Weighing

  • Transport: Carry the chemical container in a secondary, shatter-proof container from its storage location to the designated fume hood.

  • Don PPE: Before opening the container, don the full, appropriate PPE as described in Section 2.

  • Weighing: Tare a suitable weighing vessel inside the fume hood. Carefully transfer the desired amount of solid this compound. Avoid creating dust. If any static is present, use an anti-static gun.

  • Closure: Securely close the primary container immediately after dispensing.

  • Solubilization: Add the solvent to the weighing vessel inside the fume hood. This prevents the transfer of dry powder, which poses a higher inhalation risk.

3.2. Reaction and Monitoring

  • Transfers: Use a clean funnel or cannula for transferring the solution to the reaction vessel. All transfers must be performed within the fume hood.[10]

  • Monitoring: Keep the reaction setup within the fume hood for the entire duration. The sash should be kept as low as possible.

  • Labeling: Clearly label all vessels with the chemical name and any relevant hazard pictograms.

G storage Retrieve from Storage (Secondary Containment) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe Step 1 fumehood Work Inside Chemical Fume Hood ppe->fumehood Step 2 weigh Weigh Solid Compound (Minimize Dust) fumehood->weigh Step 3 dissolve Dissolve in Solvent (In-Hood) weigh->dissolve Step 4 transfer Transfer Solution to Reaction Vessel dissolve->transfer Step 5 react Conduct Reaction (Sash Low) transfer->react Step 6

Caption: Standard workflow for safely handling this compound.

Emergency and Disposal Protocols

4.1. Spill Management In the event of a spill, remain calm and adhere to the following procedure:

  • Alert: Notify colleagues in the immediate area.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the lab.

  • Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and equipped to do so.

  • Cleanup (Small Spill in Fume Hood):

    • Wearing your full PPE, gently cover the solid spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[13]

    • Carefully sweep the mixture into a designated, sealable waste container.[14][15] Do not use a vacuum cleaner.

    • Wipe the area with a damp cloth, and place the cloth in the waste container.

    • Label the container as "Hazardous Waste: this compound" and arrange for disposal.

4.2. First Aid Measures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[16][17] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do.[18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[16] If they are not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water and seek immediate medical attention.[18]

4.3. Disposal Plan Chemical waste disposal is strictly regulated. Under no circumstances should this compound or its solutions be poured down the drain.[15][19]

  • Segregation: All waste containing this compound (unreacted material, contaminated consumables, spill cleanup materials) must be collected in a dedicated hazardous waste container.

  • Labeling: The container must be kept closed and clearly labeled with its contents and associated hazards.[15]

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[15][20]

G waste Generate Waste (Used material, contaminated PPE) segregate Segregate into Designated Waste Container waste->segregate Step 1 label Label Container (Chemical Name & Hazards) segregate->label Step 2 seal Keep Container Securely Sealed label->seal Step 3 store Store in Satellite Accumulation Area seal->store Step 4 dispose Arrange Professional Waste Disposal store->dispose Step 5

Caption: Compliant waste disposal pathway for this compound.

References

  • S
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • PubChem. This compound.
  • Bunzl Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • WisTech Open. 3.9 Sulfonamides – Nursing Pharmacology.
  • HPE Support. Safety Guidelines for Handling Chemicals.
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. N-(But-3-yn-1-yl)-4-methylbenzenesulfonamide.
  • Glen Research. (2018, May 3).
  • Carl ROTH. (2016, May 24).
  • PubChemLite. This compound (C5H9NO2S).
  • Pressbooks. 3.10 Sulfonamides – Fundamentals of Nursing Pharmacology – 1st Canadian Edition.
  • Thermo Fisher Scientific. (2023, September 1).
  • BLDpharm. N-(But-3-yn-1-yl)-4-methylbenzenesulfonamide.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - Nn-Butyl benzene sulfonamide.
  • Benchchem. Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide.
  • Fisher Scientific. (2009, September 17).
  • AGF Scientific.
  • TutorChase.

Sources

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